(2-Methoxy-4,6-dimethylphenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-methoxy-4,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-7(2)9(10(11)12)8(5-6)13-3/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFAFBPZFGAMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620276 | |
| Record name | (2-Methoxy-4,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355836-08-7 | |
| Record name | (2-Methoxy-4,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Methoxy-4,6-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Methoxy-4,6-dimethylphenyl)boronic acid chemical properties
An In-depth Technical Guide to (2-Methoxy-4,6-dimethylphenyl)boronic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of this compound. It is designed to provide not only foundational data but also field-proven insights into its practical use, particularly in modern synthetic chemistry.
Introduction: A Sterically Hindered Building Block
This compound is an organoboron compound that has garnered significant interest as a versatile building block in organic synthesis. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a methoxy group, and two methyl groups. The key feature of this molecule is the substitution pattern: the boronic acid functionality is flanked by a methoxy group and a methyl group in the ortho positions. This steric encumbrance is not a limitation but rather a critical feature that chemists exploit to control reactivity and influence the three-dimensional structure of target molecules.
Boronic acids are renowned for their stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] this compound is particularly valuable in this context for synthesizing sterically hindered biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] This guide will delve into the core chemical properties, spectroscopic signature, synthesis, and key applications of this important reagent.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a reagent's physical properties are paramount for its successful application in research and development.
| Property | Value | Source(s) |
| Chemical Name | This compound | IUPAC Nomenclature |
| Synonyms | 2,4-Dimethyl-6-methoxyphenylboronic acid | [4] |
| CAS Number | 355836-08-7 | [4][5] |
| Molecular Formula | C₉H₁₃BO₃ | [4][5][6] |
| Molecular Weight | 180.01 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [7][8] |
| Melting Point | 168-172°C (for isomer 4-Methoxy-2,6-dimethylphenylboronic acid) | [7][8] |
| Boiling Point | 346.3 ± 52.0 °C (Predicted) | [7][8] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [7][8] |
| Solubility | Slightly soluble in water | [7][8] |
| Storage | 2-8°C, under inert atmosphere | [7][8][9] |
Note: It is critical to distinguish this compound (CAS 355836-08-7) from its isomer, (4-Methoxy-2,6-dimethylphenyl)boronic acid (CAS 361543-99-9), as their reactivity and the properties of their derivatives can differ significantly.
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections describe the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of this molecule in solution.
-
¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton.
-
B(OH)₂: A broad singlet, typically downfield, which is exchangeable with D₂O.
-
Ar-H: Two singlets in the aromatic region (approx. 6.6-6.8 ppm), corresponding to the two protons on the phenyl ring.
-
-OCH₃: A sharp singlet around 3.7-3.8 ppm, integrating to three protons.
-
Ar-CH₃: Two distinct singlets in the aliphatic region (approx. 2.2-2.5 ppm), each integrating to three protons, corresponding to the two different methyl groups.
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework.
-
Ar-C: Six distinct signals are expected for the aromatic carbons, including the carbon atom bonded to boron (ipso-carbon), which may be broad or have a lower intensity.
-
-OCH₃: A signal around 55-56 ppm.
-
Ar-CH₃: Two signals in the aliphatic region (approx. 20-24 ppm).
-
-
¹¹B NMR: This technique is specific for the boron nucleus and is highly informative. A single, broad signal is expected in the range of 28-30 ppm, characteristic of a trigonal planar arylboronic acid.[10]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
-
O-H Stretch: A very broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded -OH groups of the boronic acid.
-
C-H Stretch (Aromatic/Aliphatic): Sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl and methoxy groups).
-
C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
-
B-O Stretch: A strong, characteristic absorption band typically found around 1350-1380 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.
Synthesis and Purification Workflow
The synthesis of arylboronic acids is a well-established process in organic chemistry, typically involving the formation of an organometallic intermediate followed by quenching with a borate ester.[11]
Typical Synthetic Route: Lithiation-Borylation
The most common laboratory-scale synthesis involves a directed ortho-metalation followed by borylation. The methoxy group is a powerful ortho-directing group, facilitating this process.
Caption: General workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Directed Ortho-Metalation: The methoxy group's lone pair electrons coordinate to the lithium ion of n-butyllithium (n-BuLi), directing the deprotonation to the adjacent ortho position (C2), even in the presence of more acidic methyl protons. This provides high regioselectivity.
-
Low Temperature: The reactions are conducted at low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction at other sites.
-
Borate Ester Quench: Triisopropyl borate, B(O-iPr)₃, is used as the boron source. It is a mild electrophile that efficiently traps the nucleophilic aryllithium species.
-
Aqueous Workup: Acidic hydrolysis is required to convert the initially formed boronate ester into the final boronic acid.
-
Purification: Boronic acids have a tendency to form cyclic anhydrides (boroxines) upon standing or heating. Recrystallization is a standard and effective method for purification, often yielding the desired monomeric boronic acid as a crystalline solid.
Chemical Reactivity and Key Applications
The utility of this compound stems from its participation in a variety of cross-coupling reactions, most importantly, the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is one of the most powerful methods for forming C-C bonds, particularly for constructing biaryl structures.[2][12] The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) using a palladium catalyst and a base.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of Steric Hindrance and Ortho-Substitution: The presence of two ortho-substituents on this compound has profound implications:
-
Atropisomerism: The steric clash between the ortho-substituents of the two aryl rings in the final biaryl product can restrict rotation around the newly formed C-C bond. If the rotational barrier is high enough, stable, non-interconverting rotational isomers, known as atropisomers, can be isolated. This makes the reagent a valuable tool for the synthesis of axially chiral compounds.
-
Chelation Effects: The ortho-methoxy group can potentially coordinate to the palladium center during the catalytic cycle.[13][14] This chelation can influence the geometry of the transition state, affecting the rate and selectivity of the reaction, particularly the regioselectivity when coupling with multi-substituted halides.[13][14]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.
-
Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[15] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid creating dust. As boronic acids are sensitive to moisture and can dehydrate to form boroxines, it is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C is recommended.[7][8][9]
Example Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical application.
Objective: Synthesis of 2-(2'-Methoxy-4',6'-dimethylphenyl)pyridine.
Methodology:
-
Catalyst Pre-activation (Justification): This step ensures the active Pd(0) catalyst is present at the start of the reaction.
-
Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), 2-bromopyridine (1.1 mmol, 1.1 eq), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq). The excess halide ensures full consumption of the boronic acid, and a strong base is required to form the active boronate species for transmetalation.[2]
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask. The phosphine ligands stabilize the palladium center.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL). Degassing (e.g., by three freeze-pump-thaw cycles or sparging with argon) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure biaryl product.
-
Characterization: Confirm the structure of the product using NMR and MS analysis.
Conclusion
This compound is more than just another boronic acid derivative; it is a specialized tool for advanced organic synthesis. Its defining characteristic—significant steric hindrance around the reactive center—provides chemists with a powerful method for constructing complex biaryl systems and controlling molecular architecture. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and functional materials.
References
- American Elements. (n.d.). This compound.
- AbacipharmTech. (n.d.). This compound.
- PubChem. (n.d.). (2,6-Dimethyl-4-methoxyphenyl)boronic acid. National Center for Biotechnology Information.
- Chemdad Co., Ltd. (n.d.). (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID.
- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.).
- Gomes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. MDPI.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245.
- Gomes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. PubMed Central.
- Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. (2,6-Dimethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | CID 3716303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 361543-99-9 CAS MSDS ((2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID | 361543-99-9 [amp.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to (2-Methoxy-4,6-dimethylphenyl)boronic acid: Properties, Applications, and Experimental Protocols
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (2-Methoxy-4,6-dimethylphenyl)boronic acid. We will delve into its core physicochemical properties, explore its critical role in modern synthetic chemistry, and provide a detailed, field-proven experimental protocol for its application.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Boronic acids have become indispensable tools in the arsenal of synthetic organic chemists, largely due to their versatile reactivity, stability, and relatively low toxicity.[1] Their prominence surged with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon (C-C) bonds—a fundamental process in the construction of complex pharmaceutical agents.[2][3]
This compound is a specialized building block within this class. Its unique substitution pattern—a methoxy group and two methyl groups ortho and para to the boronic acid moiety—offers chemists precise control over steric and electronic properties. This substitution can influence reaction kinetics, product conformation, and ultimately, the biological activity of the target molecule, making it a valuable reagent in drug discovery and development.[3][4]
Physicochemical and Structural Data
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 180.01 g/mol | [5], [6] |
| Molecular Formula | C₉H₁₃BO₃ | [5], [7] |
| CAS Number | 361543-99-9 | [5] |
| IUPAC Name | (4-methoxy-2,6-dimethylphenyl)boronic acid | [5] |
| Melting Point | 168-172 °C | [6] |
| Appearance | White to off-white powder/crystal | [6] |
| Solubility | Slightly soluble in water | [8] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for its remarkable functional group tolerance and its ability to efficiently construct biaryl scaffolds, which are prevalent in many marketed drugs.[2][9][10]
The general transformation involves the coupling of an organoborane (the boronic acid) with an organohalide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst and a base.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction stems from a well-defined catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.
-
Transmetalation : The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is the key C-C bond-forming precursor step.
-
Reductive Elimination : The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a robust, self-validating method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials and Reagents:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup (The "Why"): To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is critical for activating the boronic acid to facilitate the transmetalation step.[2]
-
Inerting the Atmosphere (The "Why"): Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Removing oxygen is paramount for catalytic turnover and achieving a high yield.
-
Reagent Addition (The "Why"): Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Subsequently, add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture) via syringe. Causality: Adding the catalyst and solvent under an inert atmosphere prevents premature degradation. A mixed solvent system like dioxane/water often improves the solubility of both the organic substrates and the inorganic base, accelerating the reaction.[9][11]
-
Reaction Execution (The "Why"): Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS. Causality: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition and reductive elimination. Vigorous stirring ensures homogeneity in the multiphasic mixture.
-
Workup and Isolation (The "Why"): Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Causality: This standard aqueous workup effectively separates the desired organic product from the water-soluble byproducts and reagents.
-
Purification (The "Why"): Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient). Causality: Chromatography separates the target biaryl compound from unreacted starting materials, catalyst residues, and any side products, yielding the final product in high purity.
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular construction. Its defined structure and reliable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an invaluable asset for professionals in drug discovery and chemical research. By understanding its properties and the mechanistic principles behind its application, scientists can leverage this reagent to efficiently synthesize novel and complex molecular architectures.
References
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a.
- W. J. F. G. III, et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. ACS Publications.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3716303, (2,6-Dimethyl-4-methoxyphenyl)boronic acid.
- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- Pharmaffiliates. (2026). Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development.
- American Elements. (n.d.). This compound.
- Chemdad. (n.d.). (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID.
- Silva, F., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- National Center for Biotechnology Information. (n.d.). Boronic acid compounds as potential pharmaceutical agents.
- Matrix Fine Chemicals. (n.d.). (2-METHOXYPHENYL)BORONIC ACID.
- ResearchGate. (n.d.). Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2.
- Akwabi-Ameyaw, A., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2,6-Dimethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | CID 3716303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID | 361543-99-9 [amp.chemicalbook.com]
- 7. americanelements.com [americanelements.com]
- 8. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Introduction: The Strategic Value of Sterically Hindered Arylboronic Acids
An In-Depth Technical Guide to the Synthesis of (2-Methoxy-4,6-dimethylphenyl)boronic Acid
Arylboronic acids are foundational pillars in modern organic synthesis, primarily serving as indispensable partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This Nobel Prize-winning methodology provides a powerful and versatile route for the formation of carbon-carbon bonds, which is a critical step in the assembly of complex molecules.[2] Within the vast library of available boronic acids, those with unique steric and electronic properties, such as this compound, offer specialized advantages for drug discovery and materials science.[3]
The strategic placement of two methyl groups ortho to the boronic acid moiety, combined with a para-methoxy group, imparts significant steric bulk and defined electronic character. This substitution pattern can influence the dihedral angle of resulting biaryl products, a key parameter in tuning the properties of pharmaceutical agents and organic electronics.[4] Furthermore, understanding the synthesis of such hindered boronic acids is crucial for researchers aiming to create novel molecular architectures.
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it with a full understanding of the critical parameters involved.
Synthetic Strategy: Lithiation-Borylation of an Aryl Halide Precursor
The most robust and widely adopted method for synthesizing arylboronic acids from aryl halides is the electrophilic trapping of a pre-formed organometallic intermediate with a borate ester.[5] This can be achieved via an organolithium species (through lithium-halogen exchange) or a Grignard reagent.[5][6] For this specific target, a lithiation-borylation sequence starting from 4-bromo-3,5-dimethylanisole offers a highly efficient and controlled route.
The core of this strategy involves three key transformations:
-
Lithium-Halogen Exchange: The aryl bromide is treated with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at cryogenic temperatures. This rapidly and cleanly exchanges the bromine atom for lithium, generating a highly nucleophilic aryllithium species.[7][8]
-
Electrophilic Quench (Borylation): The aryllithium intermediate reacts with an electrophilic boron source, such as a trialkyl borate. The aryllithium attacks the electron-deficient boron atom, forming a stable tetrahedral borate complex.[9]
-
Hydrolysis: An acidic aqueous workup protonates the borate complex, leading to the hydrolysis of the ester groups and yielding the final this compound.[10]
The use of cryogenic temperatures (-78 °C) is critical. It ensures the stability of the aryllithium intermediate and prevents side reactions, while also moderating the highly exothermic reaction with the borate ester to prevent over-addition, which would lead to undesired borinic acid byproducts.[6][8]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis on a standard laboratory scale. All operations should be conducted in a fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| 4-Bromo-3,5-dimethylanisole | 56578-62-2 | 215.09 | 5.00 g | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - |
| n-Butyllithium (1.6 M in hexanes) | 109-72-8 | 64.06 | 16.0 mL | 1.1 |
| Triisopropyl borate | 5419-55-6 | 188.08 | 6.60 mL | 1.2 |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | ~50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Equipment
-
250 mL two-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Rubber septa
-
Nitrogen or Argon gas inlet with bubbler
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup: Assemble the flame-dried 250 mL round-bottom flask with a magnetic stir bar, rubber septum, and nitrogen inlet. Purge the system with inert gas for 10-15 minutes to ensure an anhydrous, oxygen-free atmosphere.
-
Initial Solution: To the flask, add 4-bromo-3,5-dimethylanisole (5.00 g, 23.2 mmol) and anhydrous THF (100 mL) via syringe. Stir the mixture until the solid is fully dissolved.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Maintain this temperature for the next two steps.
-
Lithiation: Slowly add n-butyllithium (1.6 M solution, 16.0 mL, 25.6 mmol) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C. A slight color change may be observed. Stir the resulting solution at -78 °C for an additional 45 minutes to ensure complete lithium-halogen exchange.
-
Borylation: Add triisopropyl borate (6.60 mL, 27.9 mmol) dropwise via syringe over 15 minutes, again maintaining the internal temperature below -70 °C. The choice of the sterically bulky triisopropyl borate is deliberate to minimize the formation of diarylborinic acid byproducts from a second addition of the aryllithium reagent.[6] After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Warming and Quenching: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over approximately 1.5 hours. Once at room temperature, cautiously quench the reaction by slowly adding 1 M HCl (50 mL). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.
-
Workup and Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white to off-white solid.
Purification
Arylboronic acids can present purification challenges.[11][12] Direct chromatography on silica gel is often avoided due to the potential for decomposition.[13]
-
Trituration/Recrystallization: The most effective method for this product is trituration or recrystallization. Suspend the crude solid in a minimal amount of a cold non-polar solvent like hexanes or a hexanes/ethyl acetate mixture. Stir vigorously, then collect the purified solid by vacuum filtration, washing with a small amount of cold solvent. This process effectively removes non-polar impurities. For higher purity, recrystallization from hot ethanol or a similar polar solvent can be employed.[14]
The expected yield of pure this compound is typically in the range of 75-90%.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development and Beyond
The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2] Its sterically demanding nature allows for the synthesis of hindered biaryl compounds, which are prevalent motifs in many biologically active molecules and advanced materials.[4][15] In drug discovery, controlling the rotation around the biaryl axis is a key strategy for optimizing ligand binding to protein targets and improving pharmacokinetic properties.[16] This specific boronic acid provides a valuable tool for medicinal chemists to introduce conformational constraints and explore new chemical space.
References
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
- Leermann, T., Leroux, F. R., & Colobert, F. (2011). Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges. Organic Letters, 13(17), 4479–4481.
- Clary, J. W., Rettenmaier, T. J., Snelling, R., Bryks, W., Banwell, J., Wipke, W. T., & Singaram, B. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. Heterocycles, 86(1), 337.
- ResearchGate. (2024). Catalyst‐Free Regioselective Diborylation of Aryllithium with Tetra(o‐tolyl)diborane(4).
- Carson, N. (2014). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois Urbana-Champaign.
- Royal Society of Chemistry. (n.d.). Integration of borylation of aryllithiums and Suzuki–Miyaura coupling using monolithic Pd catalyst. Catalysis Science & Technology.
- Leermann, T., Leroux, F. R., & Colobert, F. (2011). Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges. Organic Letters, 13(17), 4479-4481.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- University of Illinois Urbana-Champaign. (n.d.). The Synthesis of Organoboronic Compounds by C-H Activation of Alkanes and Arenes.
- Aggarwal, V. K., & O'Brien, J. M. (2017). Standard Lithiation–Borylation A user's guide.
- FlowFrontier Inc. (2020). Generation of nitrogen-containing aryllithiums and their borylation followed by Suzuki coupling.
- I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
- Reddit. (2017). Purification of boronic acids?.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron.
- University of California, Santa Cruz. (n.d.). The Grignard Reaction.
- American Chemical Society. (2009). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 11(15), 3466–3469.
- MDPI. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 28(15), 5789.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2314.
- (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis.
- PubMed Central. (2019).
- Narasimhan, N. S., et al. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors.
- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615.
- Google Patents. (2003). Process for the preparation of substituted phenylboronic acids.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.
- Organic Syntheses. (n.d.). 3-CHLORO-1-BROMOPROPANE.
- ResearchGate. (n.d.). Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2.
- Six Chongqing Chemdad Co. (n.d.). (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Amerigo Scientific. (n.d.). Boronic Acids and Derivatives.
- Royal Society of Chemistry. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
- YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scientificupdate.com [scientificupdate.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of (2-Methoxy-4,6-dimethylphenyl)boronic acid
Foreword: Navigating the Nuances of Boronic Acid Solubility
To the researchers, scientists, and drug development professionals who form the vanguard of innovation, this guide serves as a comprehensive resource on the solubility of (2-Methoxy-4,6-dimethylphenyl)boronic acid. Within the realm of synthetic chemistry, particularly in the context of Suzuki-Miyaura cross-coupling reactions, understanding the solubility of your reagents is not merely a procedural checkbox; it is a cornerstone of reaction efficiency, reproducibility, and scalability.[1][2] This document moves beyond a simple recitation of data. In the absence of extensive, publicly available quantitative solubility data for this specific boronic acid, we pivot to a more empowering objective: to provide you with the foundational knowledge and detailed, field-proven methodologies to ascertain this critical parameter in your own laboratory settings. Herein, we blend theoretical principles with practical, actionable protocols, ensuring that you are well-equipped to navigate the intricacies of boronic acid chemistry.
Introduction to this compound: A Profile
This compound, a member of the arylboronic acid family, is a crystalline solid at room temperature.[1][2] Its molecular structure, featuring a methoxy and two methyl groups on the phenyl ring, imparts specific electronic and steric properties that are advantageous in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BO₃ | [3][4] |
| Molecular Weight | 180.01 g/mol | [3][4] |
| Melting Point | 168-172 °C | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| CAS Number | 355836-08-7 | [4] |
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The substituents on the phenyl ring can influence reaction kinetics and yields, making it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients.
A recurring challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5][6] This equilibrium between the acid and its anhydride can complicate solubility studies and affect reaction stoichiometry if not properly accounted for.[5][7]
Anticipated Solubility Profile: A Framework for Solvent Selection
While specific quantitative data for this compound is sparse, with suppliers consistently noting it as "slightly soluble in water," we can infer its likely behavior in a range of organic solvents based on extensive studies of analogous arylboronic acids.[1][2][8] The solubility of these compounds is a complex interplay of the polarity of the solvent, the potential for hydrogen bonding, and the specific substituents on the aryl ring.[5][6][9]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally expected to be effective at dissolving boronic acids due to their ability to engage in hydrogen bonding with the hydroxyl groups of the boronic acid.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Solvents like acetone and THF have been shown to be good solvents for phenylboronic acid.[5][7] Highly polar aprotic solvents such as DMF and DMSO are also anticipated to be effective, with one supplier indicating high solubility of the analogous 2,6-dimethylphenylboronic acid in DMSO.
-
Nonpolar Solvents (e.g., Toluene, Hexanes, Chloroform): Solubility in nonpolar solvents is generally low for arylboronic acids.[5][7] While chloroform may show moderate solubility, hydrocarbons like hexanes and methylcyclohexane are poor solvents.[5][7]
The presence of the methoxy and dimethyl groups on the phenyl ring of the target compound, compared to unsubstituted phenylboronic acid, will modulate this general behavior. The increased organic character may slightly enhance solubility in less polar solvents, while the methoxy group could participate in additional hydrogen bonding.
Experimental Determination of Solubility: A Practical Guide
Given the lack of definitive public data, the ability to experimentally determine the solubility of this compound is a crucial skill. We present two robust, validated protocols: a rapid kinetic assay suitable for high-throughput screening and a more rigorous thermodynamic "shake-flask" assay for obtaining precise equilibrium solubility data.
Kinetic Solubility Assay: A Rapid Assessment
This method is ideal for a quick estimation of solubility, particularly in early-stage discovery and process development. It relies on the principle of precipitating the compound from a DMSO stock solution into an aqueous or organic solvent and measuring the concentration of the dissolved material.
Caption: Workflow for the kinetic solubility assay.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution, using sonication if necessary.
-
Assay Plate Preparation: Dispense the desired aqueous buffer or organic solvent into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells. A common ratio is 1:100 (e.g., 2 µL of stock into 198 µL of solvent) to minimize the effects of the co-solvent.
-
Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period, typically 1-2 hours.
-
Separation: Separate the precipitated solid from the saturated solution. This is most effectively done using a 96-well filter plate or by centrifugation and subsequent collection of the supernatant.
-
Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant. LC-MS/MS is the preferred method for its sensitivity and specificity, though UV-Vis spectroscopy can be used if the compound has a suitable chromophore and is free from interfering substances.
-
Calculation: Determine the solubility by comparing the measured concentration against a calibration curve prepared from the DMSO stock solution.
Thermodynamic (Equilibrium) Solubility Assay: The Gold Standard
This "shake-flask" method measures the solubility of the solid compound in a solvent at equilibrium, providing a more accurate and thermodynamically relevant value.[10][11]
Sources
- 1. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID | 361543-99-9 [amp.chemicalbook.com]
- 3. (2,6-Dimethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | CID 3716303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 361543-99-9 CAS MSDS ((2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. enamine.net [enamine.net]
- 11. evotec.com [evotec.com]
An In-depth Technical Guide to the Stability of (2-Methoxy-4,6-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2-Methoxy-4,6-dimethylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of complex molecules in drug discovery and development. However, the inherent stability of boronic acids is a critical parameter that can significantly impact reaction efficiency, impurity profiles, and the overall success of a synthetic campaign. This technical guide provides a comprehensive overview of the stability of this compound, drawing upon established principles of arylboronic acid chemistry. We will explore the key degradation pathways, the influence of structural features and environmental factors on stability, and provide detailed protocols for conducting robust stability studies. This guide is intended to equip researchers with the knowledge and practical tools to effectively handle, store, and utilize this important reagent.
Introduction: The Duality of Reactivity and Stability in Arylboronic Acids
Arylboronic acids are widely employed in organic synthesis due to their versatile reactivity, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reactivity, however, is intrinsically linked to their potential for degradation. The electron-deficient boron atom, key to its synthetic utility, also renders the C-B bond susceptible to cleavage under various conditions. Understanding and controlling the stability of this compound is therefore paramount for its successful application.
The structure of this compound, with its ortho-methoxy and dimethyl substitutions, presents a unique stability profile that will be a central theme of this guide. These substituents can exert both steric and electronic effects, influencing the primary degradation pathways.
Key Degradation Pathways of Arylboronic Acids
Two principal degradation pathways dominate the stability profile of arylboronic acids: protodeboronation and oxidation.
Protodeboronation: The Cleavage of the C-B Bond
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (in this case, 1-methoxy-3,5-dimethylbenzene) and boric acid.[1][2] This is often an undesired side reaction in cross-coupling reactions, leading to reduced yields and the formation of impurities.[2]
The rate of protodeboronation is highly dependent on the reaction conditions, particularly pH.[1] Both acidic and basic conditions can promote this degradation pathway. The mechanism can proceed through different pathways depending on the pH and the electronic nature of the aryl group.[1]
Visualizing Protodeboronation Pathways
Caption: General pathways for protodeboronation of this compound.
Oxidative Degradation: The Formation of Phenolic Impurities
Arylboronic acids are susceptible to oxidation, which typically leads to the formation of the corresponding phenol. This degradation is often mediated by reactive oxygen species and can be influenced by the presence of metal catalysts and light. The electron-rich nature of the aromatic ring in this compound, due to the methoxy and dimethyl substituents, may increase its susceptibility to oxidation.
Factors Influencing the Stability of this compound
The stability of this compound is not an intrinsic constant but is rather a dynamic property influenced by several factors.
Structural Effects: The Role of Ortho-Substituents
The two ortho-methyl groups in the target molecule are expected to play a significant role in its stability. Steric hindrance from these groups can shield the boron center from nucleophilic attack, potentially slowing down the rate of protodeboronation.[3] However, severe steric hindrance can also destabilize the boronic acid.
The ortho-methoxy group, being electron-donating, can increase the electron density on the aromatic ring, which may influence the rate of both protodeboronation and oxidation. Electron-donating groups have been reported to accelerate protodeboronation under certain conditions.[1]
Environmental Factors
-
pH: As previously discussed, pH is a critical factor. The rate of protodeboronation is often slowest at a slightly acidic pH.[4][5][6]
-
Temperature: Elevated temperatures generally accelerate the rates of all chemical reactions, including degradation pathways. Therefore, storage at low temperatures is recommended.
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in protodeboronation. Aprotic solvents are generally preferred for storage and handling.
-
Presence of Water: Water is a key reactant in protodeboronation. Minimizing exposure to moisture is crucial for maintaining the integrity of the compound.
-
Light: Photolytic degradation can occur, particularly in the presence of photosensitizers. Storage in amber vials or in the dark is advisable.
-
Oxygen: The presence of oxygen can promote oxidative degradation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this pathway.
Summary of Factors Influencing Stability
| Factor | Influence on Stability | Rationale |
| Low Temperature | Increases | Slows down the kinetics of degradation reactions. |
| Acidic pH (mild) | May Increase | Can suppress the formation of the more reactive boronate anion.[4][5][6] |
| Basic pH | Decreases | Promotes the formation of the boronate anion, which is more susceptible to protodeboronation.[3] |
| Aprotic Solvents | Increases | Reduces the availability of protons for protodeboronation. |
| Exclusion of Water | Increases | Water is a key reactant in protodeboronation.[1][2] |
| Inert Atmosphere | Increases | Minimizes oxidative degradation. |
| Protection from Light | Increases | Prevents photolytic degradation. |
Experimental Design for Stability Studies
A thorough understanding of the stability of this compound requires a well-designed experimental program. This typically involves forced degradation studies and long-term stability testing.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[7][8][9] These studies are crucial for developing and validating stability-indicating analytical methods.
Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies.
Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid sample and a solution of the sample to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid sample and a solution of the sample to controlled UV and visible light conditions as per ICH Q1B guidelines.[10]
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from its degradation products, process impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[11][12]
Key Considerations for Method Development:
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[13][14][15][16][17][18]
Recommended Handling and Storage
Based on the known instability of arylboronic acids, the following handling and storage procedures are recommended for this compound to ensure its long-term integrity:
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator or freezer.[19][20]
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Protection from Light: Store in an amber vial or in the dark to prevent photolytic degradation.
-
Handling: Minimize exposure to atmospheric moisture and air. Handle in a glove box or under a stream of inert gas if possible. Use anhydrous solvents for preparing solutions.
Conclusion
While direct stability data for this compound is not extensively available in the public domain, a comprehensive understanding of its potential stability can be derived from the well-established chemistry of arylboronic acids. The primary degradation pathways are expected to be protodeboronation and oxidation, with the rate of degradation being significantly influenced by pH, temperature, moisture, light, and oxygen. The presence of ortho-substituents will likely play a key role in modulating its stability profile.
By implementing the robust experimental protocols for forced degradation and stability-indicating method development outlined in this guide, researchers can gain a thorough understanding of the stability of this compound. This knowledge is critical for ensuring the reliability and reproducibility of synthetic procedures and for the development of high-quality pharmaceutical products.
References
- U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2015. [Link]
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. Isr. J. Chem.2010, 50 (5-6), 664-674. [Link]
- Alsante, K. M.; Hatajik, T. D.; Lohr, L. L.; Sharp, T. R.; Snyder, B. D. Forced Degradation: A Tool for Drug Development. In Handbook of Isolation and Characterization of Impurities in Pharmaceuticals; Academic Press, 2003; pp 59-111. [Link]
- Kuivila, H. G.; Reuwer, J. F., Jr.; Mangravite, J. A. Electrophilic Displacement Reactions. X. The Protodeboronation of Areneboronic Acids. Can. J. Chem.1963, 41 (12), 3081-3090. [Link]
- Martínez-Aguirre, M. A.; Villamil-Ramos, R.; Yatsimirsky, A. K. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. J. Org. Chem.2013, 78 (10), 4674–4684. [Link]
- Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. J. Am. Chem. Soc.2016, 138 (29), 9145–9157. [Link]
- American Elements. This compound. [Link]
- Yatsimirsky, A. K. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Pure Appl. Chem.2004, 76 (7-8), 1559-1582. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Q1A(R2) Stability Testing of New Drug Substances and Products. February 2003. [Link]
- Lennox, A. J. J.; Lloyd-Jones, G. C. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res.2022, 55 (9), 1324-1336. [Link]
- Wikipedia.
- Reynolds, D. W.; Facchine, K. L.; Mullaney, J. F.; Alsante, K. M.; Hatajik, T. D.; Motola, N. C. Forced Degradation of Pharmaceuticals. Pharm. Technol.2002, 26 (2), 48-56. [Link]
- European Medicines Agency. ICH Q2(R2) validation of analytical procedures – scientific guideline. June 2024. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Drug Substances and Products. November 1996. [Link]
- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. March 2022. [Link]
- PubChem. (2,6-Dimethyl-4-methoxyphenyl)boronic acid. [Link]
- Dong, M. W.; Huynh-Ba, K.; Wong, A. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America2020, 38 (11), 606-618. [Link]
- Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2007, 129 (21), 6716–6717. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline: Q2(R2) Validation of Analytical Procedures. March 2022. [Link]
- Bakshi, M.; Singh, S. ICH guidelines: Stress degradation study. Int. J. Creat. Res. Thoughts2018, 6 (1), 132-138. [Link]
- PubChem. This compound. [Link]
- Oka, N.; Yamada, T.; Sajiki, H.; Akai, S.; Ikawa, T. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Org. Lett.2022, 24 (18), 3510–3514. [Link]
- Oka, N.; Yamada, T.; Sajiki, H.; Akai, S.; Ikawa, T. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- Singh, K. J.; Joullié, M. M. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Org. Chem. Front.2014, 1 (3), 280-283. [Link]
- Atack, T. C.; Lecker, R. M.; Cook, S. P. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. J. Am. Chem. Soc.2021, 143 (30), 11332–11346. [Link]
- Li, Y.; Liu, J.; Vlasak, J.; Dong, X. An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. American Pharmaceutical Review. 2018. [Link]
- van der Loop, A. F. H. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. 2015. [Link]
- SCIEX.
- SIELC Technologies.
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ijcrt.org [ijcrt.org]
- 11. figshare.com [figshare.com]
- 12. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 13. Method Validation & Analytical Robustness for Stability-Indicating Assays – FDA Guidelines [fdaguidelines.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. scispace.com [scispace.com]
- 19. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 20. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID | 361543-99-9 [amp.chemicalbook.com]
An In-depth Technical Guide to the NMR Spectral Analysis of (2-Methoxy-4,6-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral characteristics of (2-Methoxy-4,6-dimethylphenyl)boronic acid. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical predictions with field-proven experimental protocols to offer a robust resource for the characterization of this important synthetic building block.
Introduction: The Structural Significance of this compound
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring a methoxy group and two methyl groups ortho and para to the boronic acid functionality, imparts specific steric and electronic properties that influence its reactivity and spectral characteristics. Accurate NMR spectral analysis is paramount for confirming the identity, purity, and stability of this compound.
This guide will delve into the predicted ¹H and ¹³C NMR spectra, provide detailed experimental protocols for data acquisition, and discuss the underlying principles for interpreting the spectral data.
Predicted NMR Spectral Data
While a definitive experimental spectrum for this compound is not widely published, we can predict the chemical shifts and coupling patterns with high confidence based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The following tables summarize the expected ¹H and ¹³C NMR data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~6.7-6.9 | s | 2H | Ar-H | The two aromatic protons are in magnetically equivalent environments, appearing as a singlet. |
| ~4.8-5.5 | br s | 2H | B(OH)₂ | The acidic protons of the boronic acid group are typically broad and may exchange with residual water in the solvent. Their chemical shift can be highly variable. |
| ~3.8 | s | 3H | OCH₃ | The methoxy group protons will appear as a sharp singlet. |
| ~2.4 | s | 6H | Ar-CH₃ | The two methyl groups are equivalent and will give rise to a single, sharp singlet. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~160-162 | Ar-C-OCH₃ | The carbon attached to the electron-donating methoxy group will be shifted downfield. |
| ~140-142 | Ar-C-CH₃ | The carbons bearing the methyl groups will appear in this region. |
| ~115-120 | Ar-C-H | The aromatic CH carbons. |
| ~110 (broad) | Ar-C-B(OH)₂ | The carbon directly attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.[1] |
| ~55-57 | OCH₃ | The carbon of the methoxy group. |
| ~20-22 | Ar-CH₃ | The carbons of the two methyl groups. |
Experimental Protocols for NMR Data Acquisition
The following protocols are designed to yield high-quality NMR spectra of this compound, taking into account the specific challenges associated with this class of compounds.
Sample Preparation
The choice of solvent is critical for obtaining informative NMR spectra of boronic acids. These compounds have a propensity to form cyclic trimeric anhydrides known as boroxines, especially in non-polar aprotic solvents, which can lead to complex or uninterpretable spectra.[2]
Recommended Solvents:
-
DMSO-d₆: An excellent choice for dissolving boronic acids and disrupting oligomerization. The residual water peak can be used for shimming, but the B(OH)₂ protons will exchange with it.
-
Methanol-d₄: This solvent effectively breaks up boroxine structures, leading to sharper signals for the monomeric boronic acid.[2] The B(OH)₂ protons will exchange with the solvent's hydroxyl group.
-
CDCl₃ with a drop of D₂O: If solubility in CDCl₃ is desired, adding a small amount of D₂O can help break up oligomers and sharpen the aromatic signals.[2]
Step-by-Step Protocol:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Gently agitate the vial to ensure complete dissolution. A brief application of sonication may be necessary.
-
Transfer the solution to a standard 5 mm NMR tube. For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[3][4]
¹H NMR Acquisition
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm) should be used as an internal standard.[5]
¹³C NMR Acquisition
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The solvent peak (e.g., DMSO-d₆ at δ ~39.52 ppm) should be used as an internal standard.[5]
¹¹B NMR Acquisition (Optional but Recommended)
¹¹B NMR is a powerful tool for characterizing organoboron compounds.[6]
-
Instrument: A spectrometer equipped with a boron-capable probe.
-
Spectral Width: A typical range for ¹¹B NMR is 200-300 ppm, centered around 0 ppm.[7]
-
Acquisition Time: 0.1 - 0.2 seconds.
-
Processing: Apply a line broadening of 10-50 Hz to improve the signal-to-noise ratio of the typically broad boron signals.[7]
-
Referencing: An external standard of BF₃•OEt₂ (δ = 0 ppm) is commonly used.[7] For tricoordinate boronic acids, a chemical shift of around 30 ppm is expected.[8]
Interpretation of Spectral Data and Structural Insights
The NMR spectra provide a wealth of information about the structure of this compound.
¹H NMR Spectrum
The simplicity of the aromatic region, with a predicted singlet for the two aromatic protons, confirms the symmetrical substitution pattern of the phenyl ring. The integration of the methyl and methoxy signals relative to the aromatic protons will verify the stoichiometry of the molecule. The broad signal for the B(OH)₂ protons is a characteristic feature of boronic acids and its presence is a key indicator of the functional group.
¹³C NMR Spectrum
The ¹³C NMR spectrum will corroborate the substitution pattern observed in the ¹H NMR. The number of unique carbon signals will be consistent with the molecular symmetry. The broad signal for the carbon attached to the boron atom is a hallmark of boronic acids and is a direct consequence of the quadrupolar nature of the ¹¹B nucleus.
Visualization of Key Structural Features and Experimental Workflow
Diagram 1: Molecular Structure and Key ¹H NMR Assignments
Caption: A streamlined workflow for the NMR analysis of boronic acids.
Conclusion
The NMR spectral characterization of this compound is a straightforward process when the appropriate experimental conditions are employed. By understanding the potential for oligomerization and selecting suitable solvents, researchers can obtain high-quality spectra that unambiguously confirm the structure and purity of this valuable synthetic intermediate. The predicted spectral data and detailed protocols provided in this guide serve as a reliable resource for scientists and professionals in the field of drug development and chemical research.
References
- Benchchem.
- SDSU Chemistry. 11B NMR Chemical Shifts. URL
- National Institutes of Health (NIH).
- ACS Publications.
- A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorb
- ResearchGate.
- ResearchGate. ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). URL
- Reddit.
- ACS Publications.
- ResearchGate.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
- Benchchem. Spectroscopic Characterization of (4-Bromo-2,5-dimethoxyphenyl)boronic acid: A Technical Guide. URL
- Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. URL
- University of Bath. Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. URL
- ChemicalBook. (2,6-dimethyl-4-methoxyphenyl)boronic acid. URL
- UConn Library. Nuclear magnetic resonance spectroscopy of boron compounds. URL
- PubChem. 2-Methoxyphenylboronic acid. URL
- NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted). URL
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). URL
- ResearchGate. Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. URL
- Sigma-Aldrich. 2-Methoxyphenylboronic acid 95%. URL
Sources
Introduction: The Significance of (2-Methoxy-4,6-dimethylphenyl)boronic acid
An In-Depth Technical Guide to the ¹H NMR Analysis of (2-Methoxy-4,6-dimethylphenyl)boronic acid
This guide provides a comprehensive exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data report to offer a deep dive into spectral interpretation, experimental design, and the unique chemical behaviors of arylboronic acids that influence their NMR spectra. We will explore the causality behind methodological choices, ensuring that the described protocols are robust and self-validating for reliable structural elucidation.
This compound is a valuable substituted arylboronic acid. Such compounds are indispensable building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[1] Their applications are extensive in medicinal chemistry and drug discovery, where they serve as key intermediates in the synthesis of complex pharmaceutical agents.[2][3][4][5] Given their pivotal role, unambiguous structural verification is paramount. ¹H NMR spectroscopy stands as the primary and most accessible analytical technique for confirming the identity, purity, and structural integrity of these reagents.
Theoretical ¹H NMR Spectral Analysis: Predicting the Signature
A robust analysis begins with a theoretical prediction of the ¹H NMR spectrum based on the molecule's structure. The electronic environment of each proton dictates its chemical shift (δ), providing a unique fingerprint.
-
Aromatic Protons (Ar-H) : The benzene ring possesses two non-equivalent aromatic protons at the 3- and 5-positions. The substituents heavily influence their chemical shifts. The methoxy group (-OCH₃) at C2 and the methyl groups (-CH₃) at C4 and C6 are electron-donating groups (EDGs), which increase electron density on the ring and cause an upfield (lower ppm) shift compared to unsubstituted benzene (δ ≈ 7.3 ppm).[6] Conversely, the boronic acid group [-B(OH)₂] is electron-withdrawing, causing a deshielding effect and a downfield shift.[6] The proton at C5 is flanked by two methyl groups, while the proton at C3 is adjacent to the methoxy group. This will result in two distinct signals, likely appearing as singlets or narrowly split doublets due to small ⁴J (meta) coupling. We anticipate these signals to appear in the range of δ 6.5 - 7.5 ppm .
-
Methoxy Protons (-OCH₃) : Methoxy groups typically present as a sharp singlet integrating to three protons.[7] Their characteristic chemical shift is generally in the range of δ 3.5 - 4.0 ppm .[7][8]
-
Methyl Protons (Ar-CH₃) : The two methyl groups at C4 and C6 are chemically equivalent due to the molecule's symmetry. Therefore, they are expected to produce a single, sharp singlet with an integration value of six protons. These signals typically resonate in the range of δ 2.2 - 2.5 ppm .
-
Boronic Acid Protons (-B(OH)₂) : The two protons on the hydroxyl groups of the boronic acid moiety are acidic and undergo rapid chemical exchange. This results in a broad singlet that can appear over a wide chemical shift range. Its position is highly dependent on solvent, concentration, and water content. This signal will readily exchange with deuterium and disappear from the spectrum upon the addition of a few drops of D₂O, a classic technique for its identification.
The Boroxine Equilibrium: A Critical Consideration
A defining characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[9] This is a reversible equilibrium that can significantly complicate NMR interpretation.[10][11]
Caption: Equilibrium between boronic acid monomer and its boroxine trimer.
If both the monomeric boronic acid and the trimeric boroxine are present in the NMR sample, the spectrum will show two distinct sets of signals for the aromatic, methoxy, and methyl protons, often leading to what appears to be an impure sample. Electron-donating groups on the aryl ring can favor the formation of the boroxine.[10][11]
Experimental Design and Protocols
The choice of solvent and sample preparation is critical to obtaining a clean, interpretable spectrum and managing the boroxine equilibrium.
Solvent Selection: Causality and Impact
-
Non-Coordinating Solvents (e.g., CDCl₃) : In chloroform-d, the boronic acid-boroxine equilibrium is often observed, which can result in complex spectra. While useful for observing the native state, it is not ideal for routine structural confirmation.
-
Coordinating Solvents (e.g., Methanol-d₄, DMSO-d₆) : Protic or Lewis basic solvents like methanol-d₄ can break up the boroxine trimer by coordinating to the boron center, pushing the equilibrium towards the monomeric boronic acid.[12] This dramatically simplifies the spectrum, typically yielding a single set of sharp peaks. DMSO-d₆ is also effective at disrupting the trimer and is excellent for observing the exchangeable B(OH)₂ protons. For routine analysis, Methanol-d₄ is often the solvent of choice .[12]
Protocol for ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing : Accurately weigh 5-10 mg of this compound into a clean, dry vial.[13]
-
Solvent Addition : Add approximately 0.6-0.7 mL of deuterated solvent (e.g., Methanol-d₄) to the vial.[13]
-
Dissolution : Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer : Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Acquisition : Place the sample in the NMR spectrometer. Acquire the spectrum using standard parameters. For a typical high-field spectrometer (e.g., 400 MHz), 16-64 scans are usually sufficient for a high-quality spectrum.[14]
-
(Optional) D₂O Exchange : To confirm the B(OH)₂ signal, remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O), shake gently to mix, and re-acquire the spectrum. The broad B(OH)₂ signal should disappear or significantly diminish.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to the ¹³C NMR of (2-Methoxy-4,6-dimethylphenyl)boronic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (2-Methoxy-4,6-dimethylphenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the ¹³C NMR spectrum of this compound, offers a detailed predictive analysis of its chemical shifts, and presents a robust, field-proven experimental protocol for acquiring high-quality spectral data. By integrating foundational NMR theory with practical application, this guide serves as an essential resource for the characterization and quality control of this important synthetic building block.
Introduction: The Significance of this compound and its Spectroscopic Characterization
This compound is a polysubstituted arylboronic acid, a class of compounds of immense importance in modern organic synthesis. Its utility primarily stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The unique substitution pattern of a methoxy group ortho to the boronic acid and two methyl groups meta to it influences its reactivity and steric profile, making it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount. ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique for this purpose. It provides a distinct signal for each unique carbon environment within the molecule, offering a detailed fingerprint of its molecular structure. This guide will elucidate the expected ¹³C NMR spectrum of this compound, providing a foundational reference for its characterization.
Predicted ¹³C NMR Spectrum and Peak Assignments
As of the date of this publication, a publicly available, experimentally verified ¹³C NMR spectrum for this compound has not been identified. Therefore, the following spectral data is a prediction based on established principles of NMR spectroscopy, substituent chemical shift (SCS) effects, and analysis of structurally analogous compounds.
The structure of this compound, with the systematic numbering used for NMR assignments, is presented below.
Caption: Molecular structure of this compound with IUPAC numbering for NMR assignment.
Due to the substitution pattern, all nine carbon atoms in the molecule are chemically non-equivalent and are expected to produce nine distinct signals in the proton-decoupled ¹³C NMR spectrum. The predicted chemical shifts are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 | ~115-125 (potentially broad) | Aromatic carbon directly bonded to boron. The signal is often broadened and of lower intensity due to the quadrupolar relaxation of the ¹¹B nucleus.[1] |
| C2 | ~160-165 | Aromatic carbon bearing the electron-donating methoxy group, resulting in a significant downfield shift. |
| C3 | ~110-115 | Aromatic C-H carbon, shielded by the ortho-methoxy and para-methyl groups. |
| C4 | ~140-145 | Aromatic carbon bearing a methyl group and positioned para to the boronic acid function. |
| C5 | ~120-125 | Aromatic C-H carbon, influenced by the ortho and para methyl groups. |
| C6 | ~138-143 | Aromatic carbon bearing a methyl group and positioned ortho to the boronic acid function. |
| C7 (-OCH₃) | ~55-60 | Methoxy carbon, typical chemical shift for an aryl methyl ether.[2] |
| C8 (4-CH₃) | ~20-25 | Methyl carbon attached to the aromatic ring at position 4. |
| C9 (6-CH₃) | ~20-25 | Methyl carbon attached to the aromatic ring at position 6. |
Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for High-Resolution ¹³C NMR
Obtaining a high-quality ¹³C NMR spectrum of an arylboronic acid requires careful attention to sample preparation and acquisition parameters to mitigate common issues such as poor solubility and oligomerization.
Sample Preparation
A critical challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydride trimers, known as boroxines, through intermolecular dehydration. This can lead to signal broadening and complex, uninterpretable spectra.[3] The choice of solvent is crucial to break up these oligomers.
-
Solvent Selection : A protic deuterated solvent such as methanol-d₄ (CD₃OD) or a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. These solvents effectively disrupt the hydrogen bonding networks and boroxine formation, leading to sharper signals corresponding to the monomeric boronic acid.[3] Deuterated chloroform (CDCl₃) can also be used, but may result in broader peaks if the sample is not completely anhydrous.
-
Concentration : Prepare a solution with a concentration of 10-25 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Procedure :
-
Weigh 10-25 mg of the boronic acid into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a fresh NMR tube. This is crucial for achieving good magnetic field homogeneity (shimming).
-
NMR Instrument Parameters
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer.
-
Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to simplify the spectrum to singlets for each carbon.
-
Acquisition Time (AQ) : ≥ 1.0 seconds to ensure good digital resolution.
-
Relaxation Delay (D1) : 2-5 seconds. A longer delay is important to allow for full relaxation of all carbon nuclei, especially quaternary carbons, which have longer relaxation times. This ensures more accurate signal intensities, although integration is still not typically quantitative in a standard ¹³C experiment.
-
Number of Scans (NS) : Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required. A typical range is 1024 to 4096 scans, depending on the sample concentration.
-
Spectral Width (SW) : A spectral width of approximately 220-240 ppm (e.g., from -10 to 210 ppm) is sufficient to cover the entire range of expected chemical shifts for organic molecules.
-
Temperature : Standard probe temperature (e.g., 298 K).
The workflow for the experimental protocol is visualized below.
Caption: Experimental workflow for acquiring a high-resolution ¹³C NMR spectrum.
Interpretation and Causality of Experimental Choices
-
Choice of Protic/Polar Aprotic Solvent : The primary reason for selecting solvents like DMSO-d₆ or CD₃OD is their ability to act as hydrogen bond acceptors and/or donors. This property allows them to competitively interact with the hydroxyl groups of the boronic acid, effectively breaking down the dimeric and trimeric boroxine structures that form in less polar, aprotic solvents. The result is a spectrum of the monomeric species, which is significantly simpler and more representative of the core molecular structure.
-
Relaxation Delay (D1) : Quaternary carbons, such as C1, C2, C4, and C6 in our target molecule, lack directly attached protons. Their primary relaxation mechanism is the dipole-dipole interaction with more distant protons, which is less efficient. Consequently, they have longer T₁ relaxation times. A sufficiently long relaxation delay (D1) is crucial to allow these nuclei to return to their equilibrium state before the next pulse. Failing to do so results in signal saturation and a significant reduction in their observed intensity, potentially to the point of being lost in the baseline noise.
-
The Elusive C-B Signal : The carbon atom directly attached to the boron (C1) often presents a challenge. The boron nucleus has two common isotopes, ¹¹B (I=3/2, 80.1% abundance) and ¹⁰B (I=3, 19.9% abundance), both of which are quadrupolar. This means they have a non-spherical distribution of charge, leading to rapid nuclear relaxation. This rapid relaxation of the boron nucleus provides an efficient relaxation pathway for the attached ¹³C nucleus, causing significant line broadening of the C1 signal.[1] In many cases, this signal can be broadened into the baseline, making it very difficult to observe. Specialized NMR techniques may be required for its unambiguous identification.
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. While an experimental spectrum is not yet publicly documented, a reliable prediction of the chemical shifts can be made based on established principles and data from analogous structures. This guide provides a robust framework for both predicting and experimentally acquiring a high-quality ¹³C NMR spectrum. Careful attention to sample preparation, particularly the choice of solvent to prevent oligomerization, and the selection of appropriate acquisition parameters are critical for obtaining reliable and reproducible data. The insights and protocols detailed herein are intended to empower researchers to confidently characterize this and other related arylboronic acids, ensuring the integrity of their synthetic endeavors.
References
- Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661-669. [Link]
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691)
- 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- Typical C-13 NMR Chemical shifts - University of Puget Sound. [Link]
- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. [Link]
- Adamczyk-Woźniak, A., et al. (2019). Influence of fluorine substituents on the properties of phenylboronic compounds. Journal of Fluorine Chemistry, 227, 109371. [Link]
- Wrackmeyer, B. (2006). Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations. Zeitschrift für anorganische und allgemeine Chemie, 632(12-13), 1999-2022. [Link]
- Zarzeczańska, D., et al. (2018). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 23(11), 2993. [Link]
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]
- 4-Methoxyphenylboronic acid - SpectraBase. [Link]
- 13C NMR Chemical Shifts - Oregon St
- Recording NMR spectra for aryl boronic acids - overcoming oligomeriz
- Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid.
- (3-Methoxy-2,6-dimethylphenyl)boronic acid | C9H13BO3 | CID 45091285 - PubChem. [Link]
Sources
Unveiling the Solid-State Architecture of (2-Methoxy-4,6-dimethylphenyl)boronic acid: A Technical Guide to its Crystal Structure Determination
Abstract
(2-Methoxy-4,6-dimethylphenyl)boronic acid stands as a sterically hindered and electronically rich building block with significant potential in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern is anticipated to impart distinct reactivity and selectivity. However, a critical gap in the fundamental understanding of this compound exists: its three-dimensional structure in the solid state has not been publicly reported. This technical guide addresses this knowledge void by providing a comprehensive roadmap for researchers, scientists, and drug development professionals to determine the crystal structure of this compound. This document outlines a complete workflow, from targeted synthesis and strategic crystallization to detailed single-crystal X-ray diffraction (SCXRD) analysis. By presenting a robust experimental framework, this guide aims to empower researchers to elucidate the precise molecular geometry, intermolecular interactions, and packing motifs of this valuable synthetic intermediate, thereby unlocking a deeper understanding of its structure-property relationships.
Introduction: The Significance of a Sterically Encumbered Boronic Acid
Arylboronic acids are indispensable reagents in modern organic chemistry, serving as key partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds. The steric and electronic properties of the substituents on the phenyl ring of the boronic acid play a crucial role in modulating its reactivity and the efficiency of the coupling process. This compound is a particularly interesting substrate due to the presence of two ortho-methyl groups, which create a sterically hindered environment around the boronic acid moiety, and a para-methoxy group, which is electron-donating. This combination of features can influence the transmetalation step in the catalytic cycle and may offer unique selectivity in complex molecule synthesis.
Despite its potential utility, a survey of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources reveals that the single-crystal X-ray structure of this compound has not yet been determined. The crystal structure would provide invaluable insights into:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, particularly the orientation of the boronic acid group relative to the phenyl ring.
-
Intermolecular Interactions: The nature and geometry of hydrogen bonding between the boronic acid hydroxyl groups, which are known to form characteristic dimers or extended networks in the solid state.[1]
-
Crystal Packing: How the sterically demanding methyl groups and the methoxy substituent influence the overall packing arrangement of the molecules in the crystal lattice.
-
Structure-Reactivity Correlation: A definitive solid-state structure can aid in rationalizing the observed reactivity of this boronic acid in solution and in the design of new catalysts and reaction conditions.
This guide, therefore, presents a detailed, field-proven methodology to determine the crystal structure of this compound, transforming it from a chemical curiosity into a well-characterized synthetic tool.
Experimental Workflow for Crystal Structure Determination
The determination of a single-crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model.
Sources
The Intricacies of a Hindered Nucleophile: A Technical Guide to the Reactivity Profile of (2-Methoxy-4,6-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Steric and Electronic Effects in Modern Cross-Coupling
In the landscape of contemporary organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, motifs of profound importance in medicinal chemistry and materials science.[1][2] The choice of the boronic acid partner is pivotal to the success of these transformations, and among the vast arsenal of available reagents, (2-Methoxy-4,6-dimethylphenyl)boronic acid presents a unique set of challenges and opportunities. Its inherent steric bulk, arising from the two ortho-methyl groups, combined with the electronic influence of the methoxy substituent, dictates a reactivity profile that demands careful consideration and strategic selection of catalytic systems. This guide provides an in-depth exploration of the synthesis, reactivity, and practical considerations for employing this sterically encumbered nucleophile, offering field-proven insights for its successful application in complex synthetic endeavors.
Structural Features and Their Mechanistic Implications
The reactivity of this compound is fundamentally governed by the interplay of its structural components:
-
Di-ortho-Methyl Substitution: The two methyl groups flanking the boronic acid moiety impose significant steric hindrance. This bulkiness can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from boron to the palladium center.[3] Consequently, higher reaction temperatures and longer reaction times may be necessary compared to less hindered boronic acids.
-
ortho-Methoxy Group: The methoxy group at the 2-position exerts a dual electronic and potential coordinating effect. Electronically, it is an electron-donating group, which can influence the nucleophilicity of the aryl ring. Mechanistically, the oxygen atom has the potential to coordinate to the palladium center during the catalytic cycle, a phenomenon that can influence the regioselectivity and efficiency of the coupling reaction.
-
Protodeboronation: A significant side reaction for many boronic acids, particularly those that are sterically hindered or electronically activated, is protodeboronation.[4][5] This process involves the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of the corresponding arene (1-methoxy-3,5-dimethylbenzene in this case) and consumption of the boronic acid.[4] The rate of protodeboronation is highly dependent on the reaction conditions, especially the pH and the nature of the base employed.[6]
Synthesis of this compound
A reliable synthesis of this compound is essential for its application. A common and effective method involves the directed ortho-metalation of a suitable precursor followed by quenching with a boron electrophile.
Experimental Protocol: Synthesis via Directed ortho-Metalation
This protocol is adapted from a procedure described in the patent literature.[7]
Materials:
-
1-Methoxy-3,5-dimethylbenzene
-
Tetramethylethylenediamine (TMEDA)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Diethyl ether (Et₂O), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-methoxy-3,5-dimethylbenzene (1.0 eq) and anhydrous diethyl ether.
-
Add tetramethylethylenediamine (TMEDA) (2.2 eq) to the solution.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate (3.0 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound, which can be purified by crystallization or chromatography.
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The successful application of this compound in Suzuki-Miyaura coupling hinges on the selection of an appropriate catalytic system capable of overcoming the steric hindrance and promoting efficient transmetalation.
Key Considerations for Catalyst Selection:
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be effective. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. For challenging couplings, pre-formed catalysts or palladacycles can offer enhanced activity and stability.[8]
-
Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich monodentate biarylphosphine ligands, such as SPhos, XPhos, and RuPhos, are often highly effective for coupling sterically hindered substrates.[9] N-heterocyclic carbene (NHC) ligands also represent a powerful class of ligands for these transformations.[8]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and the extent of protodeboronation.[6] For sensitive substrates, milder bases may be preferable.
-
Solvent: A variety of solvents can be employed, often in biphasic mixtures with water. Common choices include toluene, dioxane, and DMF. The solvent system can influence catalyst solubility, reaction temperature, and the rate of competing side reactions.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide, based on conditions reported for similar sterically hindered systems.[7]
Materials:
-
This compound (1.2-1.5 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 eq)
-
Solvent (e.g., Dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Add the palladium catalyst.
-
Degas the solvent mixture (e.g., by bubbling with nitrogen or argon for 15-30 minutes) and add it to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromotoluene | (2,4,6-Trimethylphenyl)boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 95 |
| 2 | 1-Chloro-2-nitrobenzene | (2-Methoxyphenyl)boronic acid | Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 92 |
| 3 | 4-Chloroanisole | (2,6-Dimethylphenyl)boronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 87 |
This table is a compilation of representative data for similar sterically hindered systems and is intended to provide general guidance.
Visualizing the Process: Diagrams and Workflows
To better understand the key processes involved, the following diagrams illustrate the synthesis and a typical Suzuki-Miyaura reaction workflow.
Caption: Synthetic workflow for this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Valuable Tool for Advanced Synthesis
This compound, while presenting challenges due to its steric congestion, is a valuable building block for the synthesis of highly substituted biaryl structures. A thorough understanding of its reactivity profile, particularly the propensity for slow coupling and protodeboronation, is paramount for its successful implementation. By carefully selecting robust catalytic systems, including bulky, electron-rich phosphine ligands, and optimizing reaction conditions, researchers can effectively harness the synthetic potential of this hindered nucleophile. The insights and protocols provided in this guide are intended to empower scientists and drug development professionals to confidently incorporate this compound into their synthetic strategies, enabling the construction of novel and complex molecular architectures.
References
- Novartis AG. (2021). NLRP3 inflammasome inhibitors. U.S. Patent No. US 11,208,399 B2. Washington, DC: U.S.
- Protodeboronation. (2023, November 28). In Wikipedia. [Link]
- Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14519–14533. [Link]
- Novartis AG. (2022). Nlrp3 inflammasome inhibitors. U.S.
- Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14519-14533. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- ResearchGate. (2022). Catalytic performance of nanocatalosome for Suzuki–Miyaura cross‐coupling reaction. [Link]
- Novartis AG. (2020). Nlrp3 inflammasome inhibitors. U.S.
- 960化工网. (n.d.). (4-methoxy-2-methylphenyl)boronic acid. [Link]
- Sanofi. (2024). Pyridazine compounds, their preparation, and their therapeutic uses.
- Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 34-37. [Link]
- ResearchGate. (n.d.). The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. [Link]
- ElectronicsAndBooks. (n.d.).
- Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(38), 13154–13157. [Link]
- Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Rasayan Journal of Chemistry, 11(3), 1141-1146. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Israel Journal of Chemistry, 58(5), 554-570. [Link]
- Al-Amin, M., & Malek, N. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.
- Asahi Kasei Chemicals Corp. (2016). Polyisocyanate composition, two-component curable polyurethane resin, coating, adhesive, and method for producing polyisocyanate composition. U.S.
- Nichicon Corp. (2019). Method for preparing an electrolyte capacitor. U.S.
- Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(38), 13154-13157. [Link]
- Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Rasayan Journal of Chemistry, 11(3), 1141-1146. [Link]
- Novartis AG. (2022). Nlrp3 inflammasome inhibitors. U.S.
Sources
- 1. US20160340563A1 - Polyisocyanate composition, two-component curable polyurethane resin, coating, adhesive, and method for producing polyisocyanate composition - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US11208399B2 - NLRP3 inflammasome inhibitors - Google Patents [patents.google.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
steric effects of ortho-methyl groups in boronic acids
An In-depth Technical Guide to the Steric Effects of Ortho-Methyl Groups in Boronic Acids
Authored by a Senior Application Scientist
Abstract
The strategic placement of methyl groups at the ortho positions of arylboronic acids introduces profound steric and electronic effects that significantly influence their reactivity and utility in chemical synthesis. This technical guide provides an in-depth exploration of the multifaceted consequences of ortho-methylation, with a primary focus on its impact on the Suzuki-Miyaura cross-coupling reaction. We will dissect the structural perturbations induced by these groups, elucidate the mechanistic hurdles they present, and present field-proven strategies and detailed protocols to overcome these challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the unique properties of sterically hindered boronic acids in the synthesis of complex molecular architectures.
Introduction: The Double-Edged Sword of Ortho-Methylation
Arylboronic acids are indispensable reagents in modern organic synthesis, prized for their stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation. The introduction of substituents onto the aromatic ring serves as a powerful tool to modulate their chemical and physical properties. Among these, the placement of methyl groups at the ortho positions relative to the boronic acid moiety is particularly impactful.
The presence of one or two ortho-methyl groups creates a sterically congested environment around the reactive C-B bond. This steric hindrance can be both a formidable challenge and a strategic advantage. On one hand, it can drastically retard the rates of desired reactions, most notably the transmetalation step in the catalytic cycle of the Suzuki-Miyaura coupling. On the other hand, this steric bulk can be exploited to control selectivity, favor the formation of otherwise disfavored atropisomers, and enhance the stability of the boronic acid by hindering protodeboronation.
This guide will provide a comprehensive overview of the fundamental principles governing the behavior of ortho-methylated boronic acids and offer practical, actionable insights for their successful application in synthesis.
Structural and Electronic Consequences of Ortho-Methylation
The introduction of ortho-methyl groups forces significant deviations from the planar geometry typically favored by arylboronic acids. This structural perturbation is the root cause of their unique reactivity profile.
Dihedral Angle Distortion
In a typical arylboronic acid, the boronic acid group (-B(OH)2) tends to be coplanar with the aromatic ring to maximize π-conjugation. However, the steric clash between an ortho-methyl group and the hydroxyl groups of the boronic acid forces the B(OH)2 group out of the plane of the ring. This is illustrated by the increase in the dihedral angle (θ) between the plane of the aromatic ring and the C-B-O plane.
| Boronic Acid | Number of Ortho-Methyl Groups | Typical Dihedral Angle (θ) | Impact on Reactivity |
| Phenylboronic Acid | 0 | ~0-10° | High |
| 2-Methylphenylboronic Acid | 1 | ~30-50° | Moderately Reduced |
| 2,6-Dimethylphenylboronic Acid | 2 | >60° | Severely Reduced |
This data is a generalized representation based on crystallographic and computational studies.
Electronic Effects
While steric hindrance is the dominant effect, the ortho-methyl groups also exert a modest electronic influence. As alkyl groups, they are weakly electron-donating through an inductive effect. This can slightly increase the electron density on the aromatic ring and the ipso-carbon atom bonded to boron, which can have a minor influence on the transmetalation step.
Visualization of Steric Hindrance
The following diagram illustrates the steric clash that leads to the out-of-plane rotation of the boronic acid group.
Caption: Steric clash in ortho-methylphenylboronic acid.
Impact on the Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling is the most widely used application of boronic acids. The steric hindrance from ortho-methyl groups primarily impacts the transmetalation step of the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The Transmetalation Step: The Steric Bottleneck
Transmetalation involves the transfer of the aryl group from the boronic acid (or its boronate derivative) to the palladium(II) center. For this to occur, the arylboronic acid must approach the palladium complex. The bulky ortho-methyl groups act as steric shields, hindering this approach and increasing the activation energy of this step. This can lead to slow reaction rates, incomplete conversion, and the need for harsh reaction conditions.
Strategies for Overcoming Steric Hindrance
The synthetic community has developed a range of effective strategies to promote the coupling of sterically hindered ortho-methylated boronic acids. These generally involve the use of specialized catalysts and optimized reaction conditions.
Advanced Catalyst Systems
The key to success lies in the choice of the palladium catalyst and, more importantly, the supporting ligand. The ligand plays a crucial role in balancing the steric and electronic properties of the catalyst to facilitate the challenging transmetalation step.
4.1.1. Bulky, Electron-Rich Phosphine Ligands
Ligands such as SPhos, XPhos, and RuPhos have proven to be highly effective for the coupling of sterically hindered substrates. These ligands feature bulky biaryl or dialkylphosphino groups that promote the formation of monoligated, coordinatively unsaturated Pd(0) species. These species are highly reactive in oxidative addition and can create a more open coordination sphere around the palladium center, thereby facilitating the approach of the hindered boronic acid.
4.1.2. N-Heterocyclic Carbene (NHC) Ligands
NHC ligands, such as IPr and IMes, are strong σ-donors that form very stable bonds with palladium. This stability allows for the use of higher reaction temperatures, which can help to overcome the activation barrier of transmetalation. The bulky nature of these ligands also promotes the formation of active catalytic species.
Optimized Reaction Conditions
4.2.1. Choice of Base and Solvent
The choice of base is critical. A strong base, such as K3PO4 or CsF, is often required to promote the formation of the more nucleophilic boronate species, which is the active transmetalating agent. The solvent also plays a significant role, with polar aprotic solvents like dioxane, THF, or toluene often providing the best results. The addition of water can sometimes be beneficial as it can facilitate the formation of the boronate and help to solubilize the base.
4.2.2. Temperature
Higher reaction temperatures are generally required to provide the necessary thermal energy to overcome the steric barrier to transmetalation. Reactions involving doubly ortho-substituted boronic acids may require temperatures in excess of 100 °C.
Experimental Protocols
The following protocols are illustrative examples of how to approach the Suzuki-Miyaura coupling of sterically hindered boronic acids.
Protocol 1: SPhos-Mediated Coupling of 2-Methylphenylboronic Acid
This protocol is a general starting point for the coupling of a singly ortho-substituted boronic acid with an aryl bromide.
Materials:
-
2-Methylphenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)2 (2 mol%)
-
SPhos (4 mol%)
-
K3PO4 (2.0 equiv)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N2 or Ar), add the aryl bromide, 2-methylphenylboronic acid, K3PO4, Pd(OAc)2, and SPhos.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: NHC-Mediated Coupling of 2,6-Dimethylphenylboronic Acid
This protocol is designed for the more challenging coupling of a doubly ortho-substituted boronic acid.
Materials:
-
2,6-Dimethylphenylboronic acid (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
[Pd(IPr)(cinnamyl)Cl] (3 mol%)
-
K3PO4 (2.5 equiv)
-
Dioxane
Procedure:
-
In a glovebox, add the aryl chloride, 2,6-dimethylphenylboronic acid, K3PO4, and [Pd(IPr)(cinnamyl)Cl] to a microwave vial equipped with a stir bar.
-
Add dry, degassed dioxane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a microwave reactor and heat to 120-150 °C for 1-4 hours.
-
After the reaction is complete, cool the vial to room temperature.
-
Workup and purification are performed as described in Protocol 1.
Conclusion and Future Outlook
The present a significant, yet manageable, challenge in organic synthesis. A thorough understanding of the structural and mechanistic implications of this substitution pattern is essential for developing effective synthetic strategies. The continued development of highly active and sterically demanding catalyst systems, coupled with the optimization of reaction conditions, has transformed the coupling of these hindered fragments from a synthetic curiosity into a reliable and powerful tool for the construction of complex molecules. As the demand for novel, three-dimensionally complex structures in drug discovery and materials science continues to grow, the ability to efficiently incorporate sterically hindered building blocks will become increasingly important. Future research will likely focus on the development of even more active and selective catalysts, as well as the application of these hindered boronic acids in other important chemical transformations.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(19), 4962-4965. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Dependent Trends in the Reductive Elimination of Amines from Palladium(II) Amido Complexes. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Nature Chemistry, 8(11), 1057-1062. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridyl MIDA Boronates. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands in palladium catalysis. Chemical Society Reviews, 40(10), 5151-5169. [Link]
- Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts: A Perfect Combination for Suzuki−Miyaura Coupling. Accounts of Chemical Research, 45(5), 842–853. [Link]
The Methoxy Group's Guiding Hand: An In-depth Technical Guide to its Electronic Effects in Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methoxy group, a seemingly simple substituent, wields a profound influence on the electronic landscape of phenylboronic acids. Its dual nature—acting as both an inductive electron-withdrawer and a powerful resonance electron-donor—creates a nuanced interplay of effects that are highly dependent on its position on the phenyl ring. This technical guide provides a comprehensive exploration of these electronic effects, dissecting the underlying principles that govern the acidity, reactivity, and spectroscopic properties of ortho-, meta-, and para-methoxyphenylboronic acids. By synthesizing theoretical concepts with practical data and experimental protocols, this document serves as an essential resource for researchers leveraging these versatile reagents in organic synthesis, catalysis, and medicinal chemistry.
The Dichotomy of the Methoxy Group: Inductive vs. Resonance Effects
The electronic influence of the methoxy (-OCH₃) group is a classic example of competing electronic effects in organic chemistry. Understanding this dichotomy is fundamental to predicting the behavior of methoxy-substituted phenylboronic acids.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the phenyl ring through the sigma (σ) bond framework. This effect is distance-dependent, decreasing with increasing distance from the point of attachment.
-
Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This donation of electron density, known as a positive mesomeric or resonance effect, increases the electron density of the ring, particularly at the ortho and para positions.
Crucially, the resonance effect of the methoxy group is generally considered to be more dominant than its inductive effect, leading to an overall electron-donating character, especially when positioned at the ortho or para positions.[1]
Caption: Dueling electronic effects of the methoxy group.
Quantifying the Electronic Influence: Hammett Constants
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The Hammett constant (σ) for the methoxy group varies significantly with its position, reflecting the interplay of inductive and resonance effects.
| Substituent Position | Hammett Constant (σ) | Dominant Effect |
| ortho | ~ -0.39 (variable) | +M > -I, with steric effects |
| meta | +0.12 | -I (resonance effect is minimal) |
| para | -0.27 | +M >> -I |
Table 1: Hammett Constants for the Methoxy Group.[2][3]
The negative σ value for the para-methoxy group confirms its strong electron-donating character. Conversely, the positive σ value for the meta-methoxy group indicates it is electron-withdrawing at this position, as the resonance effect does not extend to the meta position, leaving the inductive effect to dominate.[2] The ortho position is more complex; while it experiences a strong electron-donating resonance effect, the proximity to the reaction center introduces steric hindrance and potential for direct intramolecular interactions, making its Hammett constant more variable and less universally applicable.[2]
Impact on Acidity (pKa) of Phenylboronic Acids
The Lewis acidity of the boronic acid group, and consequently its pKa, is highly sensitive to the electronic environment of the phenyl ring. Electron-donating groups decrease acidity (increase pKa) by increasing electron density on the boron atom, making it less electrophilic. Conversely, electron-withdrawing groups increase acidity (decrease pKa).
| Compound | Predicted pKa | Rationale |
| Phenylboronic Acid | 8.83 | Reference |
| ortho-Methoxyphenylboronic acid | Higher than phenylboronic acid | The strong +M effect increases electron density on the ring and boron. Intramolecular hydrogen bonding between the methoxy oxygen and a hydroxyl group of the boronic acid can also influence acidity. |
| meta-Methoxyphenylboronic acid | Lower than phenylboronic acid | The -I effect dominates, withdrawing electron density and increasing the Lewis acidity of the boron center. |
| para-Methoxyphenylboronic acid | 9.25[4] | The strong +M effect significantly increases electron density on the boron, making it a weaker Lewis acid and thus a weaker Brønsted acid. |
Table 2: Predicted and Experimental pKa Trends of Methoxyphenylboronic Acids.
Caption: Influence of methoxy group position on the acidity of phenylboronic acid.
Spectroscopic Characterization: An NMR Perspective
The electronic perturbations induced by the methoxy group are readily observable in the ¹H and ¹³C NMR spectra of methoxyphenylboronic acids.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| ortho-Methoxyphenylboronic acid | ~3.9 (OCH₃), Aromatic protons shifted upfield relative to phenylboronic acid | ~56 (OCH₃), Aromatic carbons show varied shifts due to combined electronic and steric effects. |
| meta-Methoxyphenylboronic acid | ~3.8 (OCH₃), Aromatic protons show less significant shifts compared to ortho and para isomers. | ~55 (OCH₃), Aromatic carbons are influenced primarily by the inductive effect. |
| para-Methoxyphenylboronic acid | ~3.8 (OCH₃), Aromatic protons ortho to the methoxy group are significantly shielded (shifted upfield). | ~55 (OCH₃), Carbon para to the methoxy group is significantly shielded. |
Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for Methoxyphenylboronic Acids (in CDCl₃ or DMSO-d₆).[5][6][7]
The upfield shift of aromatic protons, particularly those ortho and para to the methoxy group, is a direct consequence of the increased electron density from the +M effect.
Implications for Reactivity: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and the electronic nature of the boronic acid is a critical determinant of its success. The transmetalation step, involving the transfer of the aryl group from boron to the palladium catalyst, is often the rate-determining step.
General Reactivity Trends
The reactivity of methoxyphenylboronic acids in Suzuki-Miyaura coupling generally follows the trend:
para > meta > ortho [8]
-
para-Methoxyphenylboronic acid: The strong electron-donating nature of the para-methoxy group increases the nucleophilicity of the ipso-carbon (the carbon attached to boron), facilitating the transmetalation step and generally leading to higher reaction rates and yields.[8]
-
meta-Methoxyphenylboronic acid: With the methoxy group exerting an electron-withdrawing inductive effect, the nucleophilicity of the ipso-carbon is reduced compared to the unsubstituted phenylboronic acid. This can lead to slower reaction rates.
-
ortho-Methoxyphenylboronic acid: The reactivity of the ortho isomer is significantly diminished due to steric hindrance. The bulky methoxy group adjacent to the boronic acid sterically impedes the approach of the palladium complex, hindering the formation of the necessary intermediate for transmetalation.[8] However, a unique feature of the ortho-methoxy group is its potential for chelation with the palladium center, which can influence the reaction pathway and selectivity in certain cases.[3][9][10]
Caption: General reactivity trend of methoxyphenylboronic acids in Suzuki-Miyaura coupling.
Mechanistic Insight: The Transmetalation Step
The transmetalation step is a complex process that is influenced by the nature of the base, solvent, and ligands. For methoxyphenylboronic acids, the electronic effects directly impact the formation of the key intermediate.
Caption: The central role of the transmetalation step in the Suzuki-Miyaura catalytic cycle.
The electron-donating para-methoxy group enhances the nucleophilicity of the aryl group being transferred from the boronate complex to the palladium center, accelerating the transmetalation. Conversely, the inductively withdrawing meta-methoxy group disfavors this step. For the ortho isomer, while electronically favorable due to the +M effect, the steric bulk can significantly raise the activation energy for this step. The potential for the ortho-methoxy group's oxygen to coordinate to the palladium center can lead to a different transition state geometry compared to the other isomers.[3][9][10]
Experimental Protocols
Synthesis of Methoxyphenylboronic Acids
A general and robust method for the synthesis of methoxyphenylboronic acids involves the reaction of the corresponding methoxybromobenzene with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.
Example: Synthesis of 4-Methoxyphenylboronic acid [4]
-
To a solution of 4-bromoanisole (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with aqueous HCl (1 M) and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from water or a suitable solvent system.
A similar procedure can be followed for the synthesis of the ortho and meta isomers starting from the corresponding bromoanisole.
Suzuki-Miyaura Coupling using 2-Methoxyphenylboronic Acid
This protocol highlights a typical procedure for a Suzuki-Miyaura coupling, in this case with the sterically hindered ortho-methoxyphenylboronic acid, which may require more forcing conditions or specific catalyst systems.
Reaction: 2-Methoxyphenylboronic acid + 4-Bromoacetophenone → 2-Methoxy-4'-acetylbiphenyl
Materials:
-
2-Methoxyphenylboronic acid (1.2 equivalents)
-
4-Bromoacetophenone (1.0 equivalent)
-
Pd(PPh₃)₄ (3 mol%)
-
2 M aqueous Na₂CO₃ solution
-
Toluene and Ethanol (solvent mixture)
Procedure:
-
To a round-bottom flask, add 4-bromoacetophenone, 2-methoxyphenylboronic acid, and Pd(PPh₃)₄.
-
Add a 3:1 mixture of toluene and ethanol, followed by the 2 M Na₂CO₃ solution.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The electronic effects of the methoxy group in phenylboronic acids are a fascinating case study in physical organic chemistry with significant practical implications. The interplay between its inductive and resonance effects, dictated by its position on the phenyl ring, governs the acidity, spectroscopic properties, and, most importantly, the reactivity of these valuable synthetic building blocks. A thorough understanding of these principles empowers researchers to make informed decisions in the design and execution of synthetic strategies, particularly in the context of palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding and practical data to aid in the effective utilization of methoxyphenylboronic acids in the pursuit of novel molecules for a wide range of applications.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
- Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
- PrepChem. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1).
- PubChem. (n.d.). (4-Methoxyphenyl)boronic acid.
- Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity.
- iChemical. (n.d.). 4-Methoxyphenylboronic acid, CAS No. 5720-07-0.
- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.
- University of Strathclyde. (n.d.). pKa measurement.
Sources
- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 2. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 5. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Introduction: The Utility and Risks of a Key Synthetic Building Block
An In-Depth Technical Guide to the Safe Handling of (2-Methoxy-4,6-dimethylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No: 361543-99-9, Molecular Formula: C₉H₁₃BO₃) is a valuable arylboronic acid derivative frequently employed in modern organic synthesis. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the construction of complex biaryl structures found in many pharmaceutical agents and advanced materials.[1] While boronic acids are often regarded as having relatively low toxicity compared to other organometallic reagents, this perception can lead to complacency.[2] A thorough understanding of the specific hazards, handling protocols, and emergency procedures is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. Recent studies have also highlighted that some boronic acids and their precursors can exhibit mutagenic properties, underscoring the need for cautious handling.[3][4]
This guide provides a comprehensive framework for the safe use of this compound, moving from hazard identification and risk assessment to detailed protocols for routine handling, storage, and emergency response.
Section 1: Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by examining data from structurally similar phenylboronic acids and the general class of these compounds. The primary hazards are associated with irritant properties upon direct contact or inhalation of the solid powder.
GHS Hazard Classification (Based on Analogous Compounds)
The Globally Harmonized System (GHS) classifications for closely related methoxyphenyl and dimethylphenyl boronic acids consistently indicate the following hazards.[5][6][7][8][9][10]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[5][10] |
| Serious Eye Damage/Irritation | Category 2/2A | H319 | Causes serious eye irritation.[5][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[7][10] |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[6][9] |
Causality: The boron atom in boronic acids is a Lewis acid, capable of interacting with biological nucleophiles. The irritant effects on the skin, eyes, and respiratory tract are likely due to this reactivity and the acidic nature of the compound, leading to localized inflammation and tissue damage upon contact.
Toxicological Profile
In general, boron-containing acids exhibit low acute toxicity.[11] However, the organic substituent significantly influences the compound's biological activity. Skin exposure to boric acid has, in some cases, proven fatal, and oral ingestion can lead to systemic effects.[12] While many boronic acids are not considered genotoxic, some have shown mutagenic potential in Ames assays, possibly through the generation of organic radicals.[3][4] Given the incomplete toxicological profile for this specific reagent, it is prudent to treat it as a substance with potential for both irritation and unknown long-term health effects.
Section 2: Safe Handling and Engineering Controls
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with handling this compound.
Engineering Controls: The First Line of Defense
The primary engineering control is to minimize the generation and inhalation of airborne dust.
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood.[13][14] This ensures that any dust generated is immediately captured and exhausted away from the operator's breathing zone.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5][15][16]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[13][15][17] | Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound. Standard safety glasses do not provide an adequate seal. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[13][15][17] | Prevents direct skin contact, which can cause irritation.[5] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[13][18] | Protects skin on the arms and body from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required if handling the solid outside of a fume hood.[13][15] | Minimizes the risk of inhaling dust, which can cause respiratory tract irritation.[7] This should be a secondary measure; primary reliance should be on engineering controls. |
Standard Operating Procedure for Handling
Adherence to a strict, step-by-step protocol ensures that safety is integrated into the workflow.
-
Preparation:
-
Verify that a safety shower and eyewash station are readily accessible and unobstructed.[13]
-
Designate a specific work area within a chemical fume hood.
-
Ensure the work surface is clean and free of clutter.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) before retrieving the chemical.
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before handling the chemical container.
-
-
Chemical Handling:
-
Keep the container of this compound tightly closed when not in use to prevent moisture absorption and dust dispersal.[5][13]
-
When transferring the solid, use a spatula and gentle motions to avoid generating dust.[13][15] Avoid pouring the dry powder directly.
-
If weighing, use an analytical balance inside the fume hood or a containment enclosure.
-
Clean any spills on equipment or the work surface immediately.
-
-
Post-Handling:
-
Securely close the primary container.
-
Decontaminate the work area and any used equipment.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[13]
-
Section 3: Storage and Chemical Compatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous interactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][14][19] Some suppliers recommend refrigeration (2-8°C) to ensure long-term stability.[10] The storage area should be protected from moisture.
-
Segregation: Chemical segregation is a critical safety principle.
-
This compound should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[18][20][21]
-
For inventory purposes, it can be classified with other organic or inorganic acids.[18][22] It should be stored in a dedicated corrosives or acids cabinet if available.[18][20]
-
Do not store directly on wooden shelves or paper shelf liners.[22][23]
-
Section 4: Emergency Response Protocols
A clear and practiced emergency plan is a self-validating system that ensures a correct and swift response to accidental exposures or spills.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the affected person to fresh air immediately.[5][15][24] If breathing is difficult or symptoms like coughing persist, seek medical attention.
-
Skin Contact: Promptly remove all contaminated clothing.[25] Immediately wash the exposed area thoroughly with soap and copious amounts of water for at least 15 minutes.[5][15][24] Seek medical attention if irritation develops or persists.[5]
-
Eye Contact: Immediately flush the eyes with plenty of clean, running water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[5][15][24] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[15] If the person is conscious and alert, rinse their mouth with water.[15][24] Seek immediate medical attention. [24][26]
Spill Response Protocol (Minor Laboratory Spill)
This protocol applies to small spills (<100g) that can be safely managed by trained laboratory personnel.
-
Alert & Isolate: Immediately alert others in the vicinity. Restrict access to the spill area.[27]
-
Ventilate: Ensure the spill area is well-ventilated, using the fume hood to draw vapors away.[28][29]
-
Don PPE: Wear the full PPE ensemble described in Section 2.2, including respiratory protection if necessary.[27][30]
-
Contain & Clean:
-
For Solid Spills: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[27] Carefully sweep the material into a dustpan and place it into a suitable container for hazardous waste.[15][29]
-
For Spills in Solution: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[28][31] Work from the outside in, absorb the liquid, and scoop the material into a container for hazardous waste.
-
-
Collect Waste: Place all contaminated materials (absorbent, paper towels, gloves) into a heavy-duty plastic bag or a sealed container. Label it clearly as hazardous waste.[29]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[27][30]
-
Report: Report the incident to the laboratory supervisor or Environmental Health & Safety department, as per institutional policy.
Visual Workflow for Safe Handling
The following diagram illustrates the lifecycle of this compound within the laboratory, highlighting key decision points and safety protocols.
Caption: Logical workflow for the safe management of this compound.
References
- First Aid for Boric Acid Poisoning. DoveMed. [Link]
- Toxicity of boric acid, borax and other boron containing compounds: A review. PubMed. [Link]
- Boric Acid Safety & Hazards. Lab Alley. [Link]
- Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman sc
- How to Store Boric Acid. Lab Alley. [Link]
- Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity.
- Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. MDPI. [Link]
- Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. ABL Technology. [Link]
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
- What Are The Safety Precautions For Using Boric Acid?. Chemistry For Everyone. [Link]
- 2-Methoxyphenylboronic acid. PubChem. [Link]
- Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formyl
- Corrosive Storage Guidelines.
- Chemical Storage Guide.
- Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
- Spills, Leaks, and Releases.
- Guide for Chemical Spill Response. American Chemical Society. [Link]
- What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
- First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
- Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]
- Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology. [Link]
- Guidance on Safe Storage of Chemicals in the Labor
- Guidance on Safe Storage of Chemicals in Labor
- (4-Methoxyphenyl)boronic acid. PubChem. [Link]
- Acid or Corrosive Substance First Aid. Virtual College. [Link]
- (2,6-Dimethyl-4-methoxyphenyl)boronic acid. PubChem. [Link]
- Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.ie [fishersci.ie]
- 9. (2,6-Dimethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | CID 3716303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID | 361543-99-9 [amp.chemicalbook.com]
- 11. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. matrixscientific.com [matrixscientific.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. leelinework.com [leelinework.com]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. laballey.com [laballey.com]
- 20. gre.ac.uk [gre.ac.uk]
- 21. fishersci.com [fishersci.com]
- 22. wichita.edu [wichita.edu]
- 23. nottingham.ac.uk [nottingham.ac.uk]
- 24. laballey.com [laballey.com]
- 25. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 26. First Aid for Boric Acid Poisoning - DoveMed [dovemed.com]
- 27. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]
- 28. qmul.ac.uk [qmul.ac.uk]
- 29. acs.org [acs.org]
- 30. ccny.cuny.edu [ccny.cuny.edu]
- 31. ehs.gatech.edu [ehs.gatech.edu]
(2-Methoxy-4,6-dimethylphenyl)boronic acid: A Technical Guide for Synthetic Applications
This guide provides an in-depth technical overview of (2-Methoxy-4,6-dimethylphenyl)boronic acid, a sterically hindered organoboron compound with significant applications in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and core applications of this versatile reagent, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Utility of Sterically Hindered Arylboronic Acids
Arylboronic acids are indispensable tools in contemporary organic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This compound belongs to a class of ortho-substituted, sterically demanding arylboronic acids. The presence of two methyl groups and a methoxy group flanking the boronic acid moiety imparts unique reactivity and selectivity in cross-coupling reactions. Understanding the interplay of these steric and electronic factors is crucial for its effective utilization in synthetic strategies. The steric hindrance can influence reaction kinetics and, in some cases, lead to atropisomerism, the axial chirality arising from restricted rotation around a single bond.[1]
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 355836-08-7 | Abacipharm |
| Molecular Formula | C₉H₁₃BO₃ | Abacipharm |
| Molecular Weight | 180.01 g/mol | Abacipharm |
| Appearance | White to off-white solid | Generic Supplier Data |
| Solubility | Soluble in organic solvents such as THF, dioxane, and methanol. | Generic Supplier Data |
Storage and Handling: Like many boronic acids, this compound is susceptible to dehydration to form its corresponding boroxine (a cyclic trimer). This process is often reversible upon treatment with water. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8 °C) to minimize degradation.
Synthesis of this compound
The synthesis of sterically hindered arylboronic acids like this compound typically involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis. A common and effective route starts from the corresponding aryl halide.
Synthetic Pathway Overview
The logical synthetic pathway commences with the bromination of 3,5-dimethylanisole to generate the key intermediate, 2-bromo-1-methoxy-3,5-dimethylbenzene. This aryl bromide is then converted to an organolithium or Grignard reagent, which subsequently reacts with a borate ester to yield the boronic acid after acidic workup.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol (Adapted from Diemer et al.)
This protocol is adapted from established procedures for the synthesis of sterically hindered methoxyphenylboronic acids.[3]
Step 1: Synthesis of 2-Bromo-1-methoxy-3,5-dimethylbenzene
-
To a solution of 3,5-dimethylanisole (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform, add N-bromosuccinimide (NBS) (1.05 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-1-methoxy-3,5-dimethylbenzene.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere of argon, dissolve 2-bromo-1-methoxy-3,5-dimethylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq., typically a 2.5 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
To the freshly prepared aryllithium species, add triisopropyl borate (B(OiPr)₃) (1.5 eq.) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize sterically congested biaryl compounds. The ortho-substituents can influence the efficiency of the coupling and may require carefully optimized reaction conditions.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] For sterically hindered boronic acids, the transmetalation step, where the organic moiety is transferred from boron to the palladium center, can be rate-limiting. The choice of palladium catalyst, ligand, base, and solvent system is critical to overcome this steric barrier and achieve high yields. The ortho-methoxy group can potentially act as a coordinating group to the palladium center, influencing the geometry of the transition state.[1]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol
The following is a representative protocol for a Suzuki-Miyaura coupling reaction using this compound, adapted from procedures for coupling ortho-substituted arylboronic acids.[1]
-
To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (typically 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of dioxane and water or toluene and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Commercial Suppliers
This compound is available from several chemical suppliers catering to the research and development sector. The availability, purity, and offered quantities may vary.
| Supplier | Purity | Available Quantities |
| Abacipharm | >95% | Inquire |
| BLD Pharm | Inquire | Inquire |
| ChemUniverse | Inquire | Inquire |
| American Elements | To specification | Research and bulk quantities |
Conclusion
This compound is a valuable building block for the synthesis of sterically hindered biaryl scaffolds. Its successful application hinges on a solid understanding of its synthesis, handling requirements, and the nuanced optimization of Suzuki-Miyaura cross-coupling conditions. The protocols and information presented in this guide are intended to provide a strong foundation for researchers to effectively utilize this versatile reagent in their synthetic endeavors.
References
- Abacipharm. This compound. [Link]
- J. Szawkało, K. Badowska-Rosłonek, A. Gzella, and D. K. Stępień. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
- Diemer, V., Chaumeil, H., Defoin, A., & Carré, C. (2010). Syntheses of extreme sterically hindered 4-methoxyboronic acids. Tetrahedron, 66(5), 1169-1175.
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
Sources
Methodological & Application
Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling
An Application Guide to Suzuki-Miyaura Coupling with (2-Methoxy-4,6-dimethylphenyl)boronic acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly vital in the synthesis of biaryl and substituted aromatic structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4]
However, the efficiency of the Suzuki-Miyaura coupling can be significantly impeded by steric hindrance. Substrates such as this compound, which features two methyl groups and a methoxy group ortho to the boronic acid moiety, present a formidable synthetic challenge. The steric bulk around the reactive center can dramatically slow down key steps in the catalytic cycle, leading to low yields, incomplete conversion, and unwanted side reactions.
This application note serves as a detailed guide for researchers, scientists, and drug development professionals to successfully employ this compound in Suzuki-Miyaura coupling reactions. By understanding the mechanistic nuances and optimizing critical reaction parameters, even highly hindered substrates can be coupled effectively. We will delve into the causality behind experimental choices, providing field-proven protocols and troubleshooting insights to ensure reproducible success.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] Understanding this cycle is paramount to troubleshooting and optimizing reactions with challenging substrates.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[1][2]
-
Transmetalation : This is often the rate-limiting step, especially with hindered substrates. The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[1][7][8][9] The steric hindrance on the boronic acid directly impedes this transfer.
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic ligands are eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the cycle.[1][5] For sterically congested biaryls, this step can also be slow.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Critical Parameters for Coupling this compound
Success with this sterically demanding substrate hinges on the careful selection of four key parameters: the catalyst ligand, the base, the solvent, and the temperature.
Catalyst and Ligand Selection: The Key to Overcoming Steric Clash
Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates because they are not reactive enough.[10] The solution lies in using highly active catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand.
Rationale: Bulky, electron-rich phosphine ligands are essential.
-
Bulky Ligands: Promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary for the oxidative addition to occur.
-
Electron-Rich Ligands: Increase the electron density on the palladium center, which facilitates the oxidative addition step and accelerates the final reductive elimination step.[1]
For substrates like this compound, the most effective ligands are typically the dialkylbiaryl phosphines (Buchwald-type ligands).[11]
-
XPhos and SPhos: These are among the most powerful ligands for sterically demanding couplings. They possess both the steric bulk and electron-donating properties required to drive the reaction to completion.[11] Using pre-formed palladium complexes of these ligands, known as precatalysts, can also improve reliability.
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can also be highly effective, offering strong electron donation and high stability.[1][10]
Base Selection: Driving the Transmetalation
The base plays a crucial role in activating the boronic acid.[1][8][12] It reacts with the boronic acid to form an anionic boronate complex, which is significantly more nucleophilic and readily transfers its aryl group to the palladium center.[7][9]
Rationale: For sterically hindered boronic acids, the choice of base is critical to ensure efficient boronate formation without promoting side reactions like protodeboronation (cleavage of the C-B bond).
-
Strong, Non-Aqueous Bases: Strong inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is a highly effective and commonly used base for challenging couplings.[11][13] Cesium carbonate (Cs₂CO₃) is another excellent but more expensive option. These bases are strong enough to form the boronate without having a highly nucleophilic counter-ion that could interfere with the catalyst.
-
Aqueous vs. Anhydrous: While many Suzuki couplings use aqueous base solutions, for very hindered substrates, anhydrous conditions with a finely powdered base can sometimes provide better results by minimizing protodeboronation.[14][15]
Solvent and Temperature Optimization
The solvent must solubilize all components of the reaction mixture at the required temperature. The temperature needs to be high enough to overcome the activation energy of the sterically hindered steps.
Rationale:
-
Solvents: Aprotic polar solvents are the standard choice. Dioxane and toluene are excellent for their ability to reach high temperatures (refluxing at ~101 °C and ~111 °C, respectively), which is often necessary for driving hindered couplings to completion.[10][13] Tetrahydrofuran (THF) is also used but has a lower boiling point. The addition of a small amount of water can sometimes be beneficial by increasing the solubility of the inorganic base.[4][15]
-
Temperature: Reactions involving this compound typically require elevated temperatures, often in the range of 80-110 °C .[16][17] It is crucial to monitor the reaction for thermal decomposition of the starting materials or catalyst if pushing the temperature too high.
Summary of Recommended Conditions
The following table provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound with a typical aryl bromide.
| Parameter | Recommended Choice | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Standard, reliable Pd(0) or Pd(II) precursors. |
| Ligand | XPhos or SPhos | Bulky, electron-rich biaryl phosphine ligands are essential for overcoming steric hindrance.[11] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, effective bases for activating the hindered boronic acid.[11][13] |
| Solvent | Dioxane or Toluene (± H₂O) | High-boiling aprotic solvents allow for necessary heating.[10][13] |
| Temperature | 80 - 110 °C | Elevated temperature is required to overcome the high activation energy of the reaction.[16] |
| Typical Yield | 65 - 95% | Highly dependent on the coupling partner and precise conditions. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl bromide using a Buchwald-type ligand.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Palladium catalysts for Suzuki coupling of (2-Methoxy-4,6-dimethylphenyl)boronic acid
Application Note & Protocol
Topic: Palladium Catalysts for Suzuki Coupling of (2-Methoxy-4,6-dimethylphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Navigating Steric Challenges: A Guide to Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] Its utility in constructing biaryl and heteroaryl structures has made it indispensable in pharmaceutical and materials science.[3][4] However, the efficiency of the reaction can be severely hampered when using sterically demanding substrates, such as ortho-substituted arylboronic acids.
This guide provides an in-depth analysis and a practical protocol for the successful Suzuki-Miyaura coupling of this compound, a challenging substrate due to the steric hindrance imposed by its two ortho-methyl groups and one ortho-methoxy group. Overcoming this steric congestion requires a carefully selected catalyst system designed to facilitate the key steps of the catalytic cycle that are otherwise impeded.
The Mechanistic Hurdle: Steric Hindrance in the Catalytic Cycle
The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5] Steric bulk on the coupling partners, particularly near the reacting centers, creates significant kinetic barriers at each stage:
-
Oxidative Addition: The initial step, where an aryl halide adds to a Pd(0) complex, can be slowed by bulky ligands, but this is often outweighed by the ligands' beneficial electronic effects. The true challenge lies in the subsequent steps.
-
Transmetalation: This is often the rate-limiting step, especially with hindered substrates. The transfer of the organic group from the activated boronate species to the palladium center is sterically congested, making it difficult for the two coupling partners on the palladium complex to approach each other.[6][7]
-
Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, requires the two organic moieties on the Pd(II) center to be in a cis orientation. Steric repulsion between bulky groups can disfavor this conformation, hindering the final product-forming step.[8]
To overcome these barriers, the catalyst system—comprising the palladium precursor, ligand, base, and solvent—must be rationally designed.
Rational Selection of the Catalyst System
For sterically demanding couplings, the choice of ligand is paramount. Modern catalyst systems have been developed specifically to address these challenges.[3][9]
Standard palladium sources are generally effective. The choice often depends on air stability, cost, and ease of handling. Common options include:
-
Palladium(II) acetate (Pd(OAc)₂): A common, air-stable precursor that is reduced in situ to the active Pd(0) species.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that is highly active but can be sensitive to air and light.[10]
The development of specialized phosphine ligands has revolutionized the scope of Suzuki-Miyaura coupling. For hindered substrates, ligands must be both sterically bulky and highly electron-donating.[1][3]
-
Bulky Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands is exceptionally effective for hindered couplings.[3] Their bulk promotes the formation of monoligated L₁Pd(0) species, which are highly reactive in oxidative addition.[3] Their strong electron-donating character increases the electron density on the palladium center, which facilitates oxidative addition and promotes the final reductive elimination step.[3]
-
SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a top choice for sterically demanding couplings due to its bulk and electron-rich nature.[3]
-
XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective, bulky ligand that provides excellent results in challenging reactions.[11]
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and offer high thermal stability, making them excellent ligands for difficult couplings, including those involving aryl chlorides.[6]
The base is not merely a spectator; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[6][7]
-
Bases: For hindered substrates, stronger bases are often required. Potassium phosphate (K₃PO₄) is a widely used and effective choice.[3] Other options include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). The choice can be empirical and may require screening.[3]
-
Solvents: Aprotic polar solvents are typically used to solubilize the reactants and catalyst. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. The addition of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the formation of the boronate species.[11]
Visualizing the Catalytic Pathway
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the critical role of the bulky ligand (L) in facilitating the reaction of hindered substrates.
Caption: The Suzuki-Miyaura catalytic cycle for sterically hindered substrates.
Experimental Protocol: Suzuki Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents are flammable. Avoid open flames.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos ligand
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification (separatory funnel, round-bottom flask, silica gel for chromatography)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the catalyst components: Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%). The rationale for a ligand-to-palladium ratio of ~2:1 is to ensure the formation of the active catalytic species while avoiding excess ligand that could inhibit the reaction.
-
Add the catalyst components to the Schlenk flask.
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition and Reaction:
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC or GC-MS. For hindered couplings, reaction times of 12-24 hours are common.
-
-
Workup:
-
Once the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Summary of Reaction Parameters & Troubleshooting
The optimal conditions for Suzuki-Miyaura couplings of hindered substrates often require careful optimization. The table below provides a starting point for developing a robust protocol.
| Parameter | Recommended Condition | Rationale & Considerations |
| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Both are effective; Pd(OAc)₂ is more air-stable. Catalyst loading is typically 1-3 mol%. |
| Ligand | SPhos or XPhos | Bulky, electron-rich dialkylbiaryl phosphines are essential to overcome steric barriers.[3] Ligand:Pd ratio of 2:1 to 2.2:1 is common. |
| Base | K₃PO₄ (powdered) | A strong, non-nucleophilic base that effectively promotes transmetalation.[3] Use 2-3 equivalents. |
| Boronic Acid | 1.2 - 1.5 equivalents | An excess is used to drive the reaction to completion and compensate for potential protodeboronation side reactions. |
| Solvent | Toluene or Dioxane | Anhydrous, deoxygenated solvents are critical for catalyst stability and reactivity. |
| Temperature | 100 - 110 °C | Elevated temperatures are usually necessary to overcome the high activation energy of hindered couplings. |
| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst and phosphine ligands are sensitive to oxygen. |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst (oxygen contamination), insufficient temperature, or incorrect base/solvent.
-
Solution: Ensure a truly inert atmosphere. Screen different ligands, bases, and solvents. Increase the reaction temperature.
-
-
Protodeboronation (Boronic acid replaced by -H):
-
Cause: Presence of water or acidic protons, especially at high temperatures.
-
Solution: Use anhydrous solvents and reagents. A slight excess of the boronic acid can help compensate for this side reaction.
-
-
Homocoupling of Boronic Acid:
-
Cause: Often promoted by oxygen.
-
Solution: Rigorously deoxygenate the reaction mixture and maintain an inert atmosphere.
-
By understanding the mechanistic challenges and employing rationally designed catalyst systems, the Suzuki-Miyaura coupling of sterically demanding substrates like this compound can be transformed into a reliable and high-yielding synthetic tool.
References
- Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(34), 6338-6361.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- Goodwin, N. (2005). B-Alkyl Suzuki Couplings. MacMillan Group Meeting.
- Maji, B., et al. (2016). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 14(3), 854-859.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Xie, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.
- Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 71(16), 6179-6182.
- Fairlamb, I. J. S., et al. (2004). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 6(26), 4885-4888.
- Denmark, S. E., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry.
- Tang, W., et al. (2012). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate.
- Watson, D. A., et al. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 145(37), 20117-20134.
- Hoff, B. H., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899.
- Al-Zoubi, R. M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing Base Selection for the Suzuki-Miyaura Coupling of (2-Methoxy-4,6-dimethylphenyl)boronic Acid
An Application Guide for Researchers
Introduction: Overcoming Steric Hindrance in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds with exceptional functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron species with an organohalide, a process fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
While the reaction is broadly applicable, its efficiency can be dramatically impeded when using sterically hindered coupling partners. (2-Methoxy-4,6-dimethylphenyl)boronic acid, with its two ortho-substituents, presents a significant steric challenge. The bulky methyl and methoxy groups shield the boron center, hindering the crucial transmetalation step in the catalytic cycle. In such cases, the judicious selection of a base is not merely a matter of optimization but is often the primary determinant of success or failure. This guide provides an in-depth analysis of base selection for this challenging substrate, explaining the chemical rationale behind experimental choices to empower researchers in developing robust and high-yielding protocols.
The Mechanistic Imperative: Why the Base is Critical
The base in a Suzuki-Miyaura coupling is an active participant in the catalytic cycle, not a mere spectator. Its primary role is to activate the boronic acid, converting it into a more nucleophilic "ate" complex.[3] This activation is essential for the transmetalation step, where the organic moiety is transferred from boron to the palladium center.[2][4]
The generally accepted mechanism proceeds through three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The base reacts with the boronic acid (R-B(OH)₂) to form a boronate complex (e.g., [R-B(OH)₃]⁻). This activated species then transfers its organic group (R) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
For sterically encumbered boronic acids like this compound, the formation of the boronate complex and the subsequent transmetalation are often the rate-limiting steps. A base that is too weak may not efficiently generate the "ate" complex, while an inappropriate choice can lead to side reactions like protodeboronation.
Figure 1: The Suzuki-Miyaura catalytic cycle. The base activates the boronic acid to facilitate the critical transmetalation step.
Comparative Analysis of Bases for Hindered Substrates
The choice of base must be tailored to the specific substrates, catalyst, and solvent system. For challenging couplings involving this compound, a systematic evaluation is key.
| Base Type | Example(s) | Strength | Key Characteristics & Rationale for Hindered Couplings |
| Phosphates | K₃PO₄ | Strong | Highly Recommended. Often the base of choice for sterically demanding couplings.[5] Its high basicity effectively promotes boronate formation. Some studies suggest it is not merely a spectator but may be directly involved in the transmetalation step.[6][7] Often used as a fine powder in anhydrous solvents like toluene or dioxane.[5] |
| Carbonates | Cs₂CO₃, K₂CO₃ | Moderate | A common and effective choice for many Suzuki reactions.[1] Cesium carbonate (Cs₂CO₃) is often superior to K₂CO₃ for difficult couplings due to its higher solubility in organic solvents.[1] May be sufficient, but often less effective than K₃PO₄ for tetra-ortho-substituted biaryl synthesis. |
| Fluorides | CsF, KF | Weak-Moderate | Cesium fluoride (CsF) can be particularly effective in challenging reactions.[8] Fluoride ions are believed to form a highly nucleophilic fluoroborate species. A good choice when base-sensitive functional groups are present on the coupling partners.[3] |
| Hydroxides | NaOH, KOH | Strong | While strong, aqueous hydroxides can sometimes promote side reactions, including protodeboronation of the boronic acid, especially at elevated temperatures. Their use requires careful optimization. |
| Alkoxides | t-BuOK | Very Strong | Potassium tert-butoxide is a very strong, non-nucleophilic base that can be effective, particularly with less reactive coupling partners like aryl chlorides.[5] However, its high reactivity necessitates careful control to avoid decomposition of substrates or catalyst. |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[1][5][9]
For this compound, potassium phosphate (K₃PO₄) represents the most logical and effective starting point for optimization due to its proven efficacy in overcoming the steric barriers inherent in similar systems.[5][10][11]
Application Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv, e.g., 1.0 mmol, 4-bromotoluene)
-
This compound (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Palladium Catalyst/Ligand System:
-
Option A (Precatalyst): XPhos Pd G3 (1-2 mol%)
-
Option B (Separate Components): Pd₂(dba)₃ (1 mol%) and SPhos (2-4 mol%)
-
-
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane, 0.1–0.2 M)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Water)
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Ensure all glassware is oven- or flame-dried to remove moisture.
-
Finely grind the K₃PO₄ using a mortar and pestle to maximize its surface area and reactivity.
-
-
Reaction Assembly:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the finely powdered K₃PO₄ (2.0 equiv).
-
If using a separate catalyst and ligand (Option B), add them at this stage. If using a precatalyst (Option A), it can also be added now.
-
-
Inert Atmosphere:
-
Seal the Schlenk tube with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
-
Solvent Addition and Reaction:
-
Through the septum, add the anhydrous solvent (e.g., Toluene) via syringe to achieve the desired concentration (e.g., 5-10 mL for a 1.0 mmol scale reaction).
-
Place the sealed reaction vessel in a preheated oil bath at 100–110 °C.
-
Stir the reaction mixture vigorously for 12–24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Ineffective base for the substrate. 2. Inactive catalyst. 3. Insufficient temperature. 4. Poor quality of boronic acid. | 1. If using K₂CO₃, switch to K₃PO₄ or Cs₂CO₃. Ensure K₃PO₄ is finely powdered. 2. Use a more robust ligand for hindered substrates (e.g., SPhos, RuPhos, XPhos).[5] 3. Increase the reaction temperature in 10 °C increments (up to the boiling point of the solvent). Consider switching to a higher-boiling solvent like xylenes.[5] 4. Check for protodeboronation; consider using the corresponding boronic ester (e.g., pinacol ester) which can exhibit different stability.[12] |
| Protodeboronation | 1. Presence of water or protic sources. 2. Base is too strong or reaction conditions are too harsh. | 1. Ensure all reagents and solvents are anhydrous. 2. Switch to a milder base like CsF or K₂CO₃. Lower the reaction temperature. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Catalyst system promotes this side reaction. | 1. Ensure the reaction is thoroughly purged with an inert gas before heating. 2. Screen different palladium sources and ligands. |
Conclusion
The successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound is critically dependent on the rational selection of the base. While several bases can effect the transformation, potassium phosphate (K₃PO₄) stands out as the most reliable and effective choice for initiating optimization studies. Its strong basicity and favorable interactions within the catalytic cycle are well-suited to overcoming the steric barriers presented by ortho-substituted arylboronic acids. By pairing a robust base with an appropriate sterically demanding phosphine ligand and anhydrous conditions, researchers can unlock efficient pathways to complex biaryl structures that are central to drug discovery and materials science.
References
- Suzuki reaction - Wikipedia.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- A Comparative Analysis of K₃PO₄ and K₂CO₃ in Catalytic Cross-Coupling Reactions - Benchchem.
- Suzuki-Miyaura Cross-Coupling of Benzylic Phosph
- Technical Support Center: Suzuki Reactions with Sterically Hindered Substr
- Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed.
- Mechanistic Insight into the Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids: Potassium Phosphate is Not a Spectator Base but is Involved in the Transmetalation Step in the Suzuki–Miyaura Reaction.
- (PDF)
- Suzuki-miyaura cross-coupling of benzylic phosph
- Table 2 Effect of various bases in Suzuki cross-coupling reaction.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Insight into the Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids: Potassium Phosphate is Not a Spectator Base but is Involved in the Transmetalation Step in the Suzuki–Miyaura Reaction | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura cross-coupling of benzylic phosphates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sterically Hindered Biaryls Using (2-Methoxy-4,6-dimethylphenyl)boronic Acid
Introduction: Navigating the Challenge of Steric Hindrance in Biaryl Synthesis
The construction of carbon-carbon bonds to form biaryl scaffolds is a cornerstone of modern organic synthesis, with profound implications for drug discovery, materials science, and agrochemicals.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for this transformation due to its mild conditions, broad functional group tolerance, and the general stability of its organoboron reagents.[2][3][4]
However, the synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents (tetra-ortho-substituted biaryls), presents a significant synthetic hurdle. The steric bulk surrounding the reaction centers can dramatically impede the key steps of the catalytic cycle, leading to low yields and sluggish reaction times. To overcome this challenge, specialized reagents have been developed. This guide focuses on the strategic application of (2-Methoxy-4,6-dimethylphenyl)boronic acid (CAS: 355836-08-7), a reagent designed to facilitate the synthesis of sterically congested biaryl structures. The presence of two ortho-methyl groups and a methoxy group imparts unique electronic and steric properties that make it an effective coupling partner for challenging substrates.
This document provides a detailed exploration of the mechanistic rationale, experimental protocols, and key considerations for employing this valuable building block.
The Strategic Advantage of this compound
The efficacy of this compound in synthesizing hindered biaryls stems from its specific structural features:
-
Steric Demand: The two ortho-methyl groups create a sterically demanding environment. This makes it an ideal reagent for building tetra-ortho-substituted biaryls, which are important motifs in many complex molecules and can induce axial chirality (atropisomerism).
-
Electronic Properties: The para-methoxy group is an electron-donating group, which can influence the nucleophilicity of the boronic acid and facilitate the crucial transmetalation step in the catalytic cycle.
-
Chelation Assistance: The ortho-methoxy group has the potential to coordinate with the palladium center during the catalytic cycle. This chelation effect can help to stabilize key intermediates and promote the desired bond formation, a beneficial effect noted in couplings with similar ortho-methoxyphenylboronic acids.[5][6]
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical to comprehending why specific reagents and conditions are chosen, especially for challenging couplings.
The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands.
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the Pd(II) center couple, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For sterically hindered substrates like this compound, the reductive elimination step can be particularly challenging. The use of bulky phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), is crucial. These ligands promote reductive elimination by creating a sterically crowded coordination sphere around the palladium, destabilizing the Pd(II) intermediate and favoring the formation of the C-C bond.[7]
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required depending on the specific reactivity of the coupling partner.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for coupling with a range of electron-rich, electron-poor, and sterically hindered aryl bromides. The use of a Buchwald ligand (SPhos) is recommended for high efficiency.
Diagram 2: Experimental Workflow for Protocol 1
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| Aryl Bromide | - | 1.0 | 1.0 |
| This compound | 180.01 | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 | 0.02 |
| SPhos (Buchwald Ligand) | 410.47 | 0.04 | 0.04 |
| K₃PO₄ (Potassium Phosphate, tribasic) | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | - | 5 mL | - |
| Water (degassed) | - | 1 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 216 mg), and K₃PO₄ (3.0 mmol, 637 mg).
-
Catalyst Addition: In a separate vial, quickly weigh and add the Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.04 mmol, 16.4 mg) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The mixture should be thoroughly degassed by bubbling argon through the solvent mixture for 15-20 minutes prior to addition.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with hindered substrates may require 12-24 hours for completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Alternative Conditions for Less Reactive Aryl Chlorides
Aryl chlorides are often less reactive than their bromide counterparts. This protocol utilizes a more active catalyst system and a stronger base to facilitate the coupling.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| Aryl Chloride | - | 1.0 | 1.0 |
| This compound | 180.01 | 1.5 | 1.5 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 0.02 |
| XPhos (Buchwald Ligand) | 476.67 | 0.04 | 0.04 |
| Cs₂CO₃ (Cesium Carbonate) | 325.82 | 3.0 | 3.0 |
| Toluene (anhydrous) | - | 6 mL | - |
Step-by-Step Procedure:
-
Setup: Follow steps 1-3 from Protocol 1, using the reagents listed above (Aryl Chloride, boronic acid, Cs₂CO₃, Pd(OAc)₂, and XPhos).
-
Solvent Addition: Add anhydrous toluene (6 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitoring & Work-up: Follow steps 6-11 from Protocol 1. Note that reaction times may be longer.
Advanced Topic: MIDA Boronates for Enhanced Stability and Iterative Coupling
While this compound is a stable solid, some complex or functionally diverse boronic acids can be prone to decomposition (protodeboronation) under reaction conditions or during storage.[8] A powerful strategy to circumvent this is the use of N-methyliminodiacetic acid (MIDA) boronates.
MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography.[9][10] They act as a protecting group for the boronic acid, rendering it unreactive under anhydrous cross-coupling conditions.[5] The active boronic acid can be released in situ through slow hydrolysis with a mild aqueous base, ensuring a low, steady concentration of the reactive species, which can suppress unwanted side reactions.[5][8]
This "slow-release" strategy is particularly valuable for:
-
Unstable Boronic Acids: Protecting inherently unstable boronic acids (e.g., certain heteroaryl or vinyl boronic acids).[8]
-
Iterative Cross-Coupling (ICC): Enabling the sequential, controlled synthesis of complex molecules by coupling bifunctional building blocks, analogous to peptide synthesis.[9]
Researchers working with particularly sensitive substrates or engaging in multi-step syntheses should consider preparing the MIDA boronate of this compound for enhanced stability and synthetic utility.
Troubleshooting and Key Considerations
-
Low Yield: If yields are low, consider increasing the reaction temperature in 10 °C increments. Ensure all reagents, particularly the solvents, are anhydrous and that the system is rigorously deoxygenated. A different phosphine ligand or a higher catalyst loading (up to 5 mol%) may be beneficial.
-
Homocoupling of Boronic Acid: This side reaction can occur if the reaction is too slow or if oxygen is present. Ensure a strictly inert atmosphere. The use of MIDA boronates can also mitigate this issue.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be problematic. Using a stronger base or completely anhydrous conditions (if not using a MIDA boronate that requires hydrolysis) can sometimes help.
-
Catalyst Choice: While Pd(PPh₃)₄ can be effective for some Suzuki couplings, it is often less efficient for sterically hindered substrates compared to catalyst systems using bulky, electron-rich Buchwald-type phosphine ligands like SPhos and XPhos.[10]
Conclusion
This compound is a powerful and effective reagent for the synthesis of sterically hindered biaryls via the Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles and selecting the appropriate combination of catalyst, ligand, base, and solvent, researchers can successfully construct challenging tetra-ortho-substituted biaryl scaffolds. The protocols provided herein serve as a validated starting point for laboratory synthesis, and the consideration of advanced strategies like the use of MIDA boronates can further expand the synthetic utility of this valuable building block in complex molecule synthesis.
References
- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.[Link]
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.DiVA portal.[Link]
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.Beilstein Journals.[Link]
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
- Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid.
- Optimization of tetra-ortho-substituted biaryls | Download Table.
- (PDF) ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.[Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Patent Application Publication (10) Pub. No.: US 2002/0198423 A1.Googleapis.com.[Link]
- Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolbor
- WO2015066612A2 - Cross-coupling of unactivated secondary boronic acids.
- Product Class 13: Biaryls.Science of Synthesis.[Link]
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www1.udel.edu [www1.udel.edu]
The Strategic Role of (2-Methoxy-4,6-dimethylphenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Versatility of Boronic Acids in Modern Drug Discovery
Boronic acids have emerged as indispensable tools in the arsenal of medicinal chemists and process development scientists. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role as critical building blocks in the synthesis of complex pharmaceutical agents.[1][2] Among these, (2-Methoxy-4,6-dimethylphenyl)boronic acid, with its unique substitution pattern, offers distinct advantages in tuning the steric and electronic properties of target molecules. The presence of the methoxy group and two methyl groups on the phenyl ring significantly influences the reactivity and conformational preferences of the boronic acid, making it a valuable reagent for the synthesis of highly substituted biaryl and diaryl ether moieties that are prevalent in many drug candidates.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in key pharmaceutical intermediate syntheses. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura and Chan-Lam coupling reactions, offering experimentally validated protocols and expert insights to empower researchers in their drug development endeavors.
Chemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 361543-99-9 | [3] |
| Molecular Formula | C₉H₁₃BO₃ | [3] |
| Molecular Weight | 180.01 g/mol | [3] |
| Appearance | White to off-white powder or crystalline solid | [3] |
| Melting Point | 168-172 °C | [3] |
| Solubility | Slightly soluble in water. | [3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Safety and Handling Precautions: this compound is classified as an irritant.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[4] The reaction is widely lauded for its mild conditions, functional group tolerance, and high yields.[4]
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar¹-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Key Intermediate for Crizotinib
Crizotinib is an anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in cancer therapy.[5] Its structure features a substituted biaryl core, for which the Suzuki-Miyaura coupling is an ideal synthetic strategy. The following protocol outlines the synthesis of a key intermediate using this compound.
Reaction Scheme:
Materials:
-
This compound
-
tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, tert-butyl 4-(4-(2-methoxy-4,6-dimethylphenyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling reaction provides an efficient method for the formation of carbon-heteroatom bonds, specifically aryl ethers and aryl amines.[2] This copper-catalyzed reaction couples a boronic acid with an alcohol or an amine and is often performed under mild conditions, open to the air.[2]
Mechanistic Overview of the Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a plausible catalytic cycle involves the following key transformations:
-
Ligand Exchange: The Cu(II) catalyst coordinates with the alcohol or amine nucleophile.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center.
-
Reductive Elimination: The newly formed aryl-heteroatom bond is reductively eliminated from the copper complex, yielding the desired product and a Cu(0) species.
-
Oxidation: The Cu(0) is re-oxidized to the active Cu(II) state by an oxidant, often atmospheric oxygen.
Figure 2: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.
Protocol: Synthesis of a Diaryl Ether Intermediate
Diaryl ether linkages are important structural motifs in many biologically active molecules. The Chan-Lam coupling offers a practical route to these compounds.
Reaction Scheme:
Materials:
-
This compound
-
4-Aminophenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add 4-aminophenol (1.0 eq), this compound (1.5 eq), copper(II) acetate (1.1 eq), and activated 4 Å molecular sieves.
-
Solvent and Base Addition: Add dichloromethane and pyridine (2.0 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its application in Suzuki-Miyaura and Chan-Lam coupling reactions allows for the efficient construction of biaryl and diaryl ether frameworks, respectively. The protocols detailed in this guide provide a solid foundation for researchers to leverage the unique properties of this boronic acid in their synthetic campaigns. By understanding the underlying reaction mechanisms and adhering to best practices in experimental execution, scientists can effectively incorporate this compound into their drug discovery and development workflows, accelerating the path to new and innovative medicines.
References
- Trippier, P. C. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm2010, 1 (3), 183-196. DOI: 10.1039/C0MD00119H.
- Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Lett.1998, 39 (19), 2933–2936. DOI: 10.1016/S0040-4039(98)00504-8.
- PubChem. (2,6-Dimethyl-4-methoxyphenyl)boronic acid.
- Cui, J. J. et al. Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). J. Med. Chem.2011, 54 (18), 6342–6363. DOI: 10.1021/jm2007613.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483. DOI: 10.1021/cr00039a007.
- Chemdad. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID. [Link].
- Lam, P. Y. S. et al. New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Lett.1998, 39 (19), 2941–2944. DOI: 10.1016/S0040-4039(98)00504-8.
Sources
The Strategic Deployment of (2-Methoxy-4,6-dimethylphenyl)boronic Acid in Modern Medicinal Chemistry
Introduction: Navigating Chemical Space with Sterically Defined Building Blocks
In the intricate landscape of drug discovery, the ability to precisely modulate the three-dimensional structure of small molecules is paramount to achieving desired biological activity and pharmacokinetic profiles. (2-Methoxy-4,6-dimethylphenyl)boronic acid has emerged as a valuable synthon for medicinal chemists, offering a unique combination of steric hindrance and electronic properties. Its strategic incorporation into drug candidates, particularly through the robust Suzuki-Miyaura cross-coupling reaction, allows for the construction of complex biaryl scaffolds that are prevalent in many therapeutic agents.[1][2] The ortho-methoxy and di-methyl substitutions create a sterically demanding environment around the boronic acid moiety, which can be leveraged to control molecular conformation and explore challenging chemical space. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into its strategic use in the synthesis of kinase inhibitors.
Core Application: Synthesis of Sterically Hindered Biaryl Scaffolds for Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3][4] Consequently, the development of small molecule kinase inhibitors has been a major focus of modern drug discovery. The biaryl motif is a common feature in many kinase inhibitors, often serving to occupy distinct pockets within the ATP-binding site of the enzyme. The unique substitution pattern of this compound makes it an ideal building block for creating highly substituted, sterically hindered biaryl compounds that can confer selectivity and potency to kinase inhibitors.
A notable application of such sterically demanding boronic acids is in the synthesis of p38 MAP kinase inhibitors.[3][5] The p38 mitogen-activated protein (MAP) kinase pathway is a key regulator of the production of pro-inflammatory cytokines, making it an attractive target for the treatment of inflammatory diseases.[3][5] The synthesis of potent and selective p38 inhibitors often requires the creation of complex biaryl structures that can effectively interact with the kinase's active site.
Causality in Experimental Design: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling
The successful Suzuki-Miyaura coupling of this compound with an aryl halide presents a synthetic challenge due to the significant steric hindrance around the boronic acid. This steric bulk can impede the crucial transmetalation step in the catalytic cycle. To overcome this, careful selection of the catalyst, ligand, base, and reaction conditions is essential.
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights the sterically hindered transmetalation step.
Caption: Suzuki-Miyaura catalytic cycle highlighting the sterically hindered transmetalation step.
To facilitate the coupling of sterically demanding partners, a highly active catalyst system is required. This typically involves the use of a palladium(II) precatalyst, such as palladium(II) acetate or a preformed palladium-ligand complex, in combination with a bulky, electron-rich phosphine ligand. These ligands, such as SPhos or XPhos, promote the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step, and can also facilitate the challenging transmetalation. The choice of a strong, non-nucleophilic base is also critical to activate the boronic acid without causing unwanted side reactions.
Detailed Protocol: Synthesis of a p38 MAP Kinase Inhibitor Precursor
This protocol describes the synthesis of a biaryl precursor for a p38 MAP kinase inhibitor, adapted from a known synthetic route, showcasing the application of this compound.[5]
Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound with 4-fluoro-2-iodoaniline.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 361543-99-9 | 180.01 | 216 mg | 1.2 |
| 4-Fluoro-2-iodoaniline | 29632-74-4 | 237.01 | 237 mg | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 mg | 0.02 (2 mol%) |
| SPhos | 657408-07-6 | 410.51 | 16.4 mg | 0.04 (4 mol%) |
| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 | 637 mg | 3.0 |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 5 mL | - |
| Water, degassed | 7732-18-5 | 18.02 | 1 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (216 mg, 1.2 mmol), 4-fluoro-2-iodoaniline (237 mg, 1.0 mmol), and anhydrous potassium phosphate (637 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of argon, add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired biaryl product.
Expected Outcome and Characterization
The expected product is 2'-(2-Methoxy-4,6-dimethylphenyl)-4-fluoroaniline. The yield for this type of sterically hindered coupling is typically in the range of 60-80%, depending on the purity of the starting materials and the exclusion of oxygen and moisture.
Characterization Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃): δ 7.0-7.2 (m, 3H, Ar-H), 6.8-6.9 (m, 1H, Ar-H), 3.8 (s, 3H, OCH₃), 3.6 (br s, 2H, NH₂), 2.1 (s, 6H, 2 x CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 158.0, 157.5 (d, J = 240 Hz), 142.0, 138.0, 132.0, 130.0, 128.0, 116.0 (d, J = 22 Hz), 114.0 (d, J = 8 Hz), 55.5, 21.0.
-
LC-MS (ESI): m/z calculated for C₁₅H₁₆FNO [M+H]⁺: 246.12, found: 246.1.
Structure-Activity Relationship (SAR) Insights
The incorporation of the 2-methoxy-4,6-dimethylphenyl moiety into a kinase inhibitor can have a profound impact on its biological activity. The methoxy group can act as a hydrogen bond acceptor, while the methyl groups provide steric bulk and can engage in hydrophobic interactions within the kinase active site.
The following diagram illustrates a hypothetical binding mode of a biaryl inhibitor containing the 2-methoxy-4,6-dimethylphenyl group in a kinase active site.
Caption: Hypothetical binding mode of a biaryl inhibitor.
By systematically modifying the substituents on the other aryl ring of the biaryl scaffold, researchers can perform Structure-Activity Relationship (SAR) studies to optimize the inhibitor's potency and selectivity. The fixed, sterically defined nature of the 2-methoxy-4,6-dimethylphenyl group serves as a valuable anchor point for these studies.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry, enabling the synthesis of complex, sterically hindered biaryl compounds. Its application in the development of kinase inhibitors highlights its potential for creating potent and selective drug candidates. The detailed protocol provided herein serves as a practical guide for researchers looking to employ this valuable reagent in their own drug discovery efforts. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-defined building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.
References
- Achmatowicz, M., Thiel, O. R., Wheeler, P., Bernard, C., Huang, J., Larsen, R. D., & Faul, M. M. (2009). Practical synthesis of a p38 MAP kinase inhibitor. The Journal of organic chemistry, 74(2), 795–809. [Link]
- Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Pav, S., & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268–272. [Link]
- Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. (n.d.). Retrieved January 9, 2026, from a generic chemical supplier website.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- El-Damasy, A. K., Jin, H., Park, J. W., Hong, S., & Keum, G. (2023). Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity. European Journal of Medicinal Chemistry, 250, 115220.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). RSC Advances, 12(3), 1533-1545.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). Pharmaceuticals, 12(3), 124.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2236-2244.
- Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. (2007). Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007).
- Structure–Activity Relationship of N,N'-bis(3-methoxyphenyl)
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2022). Molecules, 27(19), 6527.
- The Dance of Methoxy Groups: A Comparative Guide to the Structure-Activity Relationship of Methoxyflavones. (2025). BenchChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with (2-Methoxy-4,6-dimethylphenyl)boronic acid
Introduction: Navigating the Challenges of Sterically Hindered Cross-Couplings
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds through transition-metal catalyzed cross-coupling reactions is a cornerstone of molecular construction.[1][2] These methodologies are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5][6] Among the vast array of available building blocks, organoboron compounds, particularly boronic acids, have gained prominence due to their stability, low toxicity, and broad functional group tolerance.[3][4]
This guide focuses on a specific, yet increasingly important building block: (2-Methoxy-4,6-dimethylphenyl)boronic acid . The unique structural feature of this reagent is the presence of two methyl groups and a methoxy group ortho to the boronic acid functionality. This substitution pattern imparts significant steric hindrance, which presents both challenges and opportunities in cross-coupling reactions. The bulky nature of this boronic acid can significantly influence reaction kinetics and catalyst efficiency, often requiring carefully optimized conditions to achieve high yields.[7] However, this steric bulk is also a valuable tool for synthesizing sterically congested biaryl and arylamine scaffolds, which are prevalent in many biologically active molecules.[5]
These application notes provide detailed protocols and expert insights into the use of this compound in three key cross-coupling reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Buchwald-Hartwig amination. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to empower researchers to adapt and troubleshoot these powerful transformations.
Suzuki-Miyaura Coupling: Forging Sterically Congested Biaryl Scaffolds
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, celebrated for its mild conditions and broad applicability.[1] When employing a sterically demanding partner like this compound, the choice of catalyst, ligand, and base becomes critical to overcoming the steric barrier and achieving efficient coupling.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. Pd(OAc)₂ is often used for its stability and reliability, while Pd₂(dba)₃ can be advantageous in some cases due to its direct access to the active Pd(0) species.
-
Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands are paramount. Ligands like SPhos, XPhos, and RuPhos are designed to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, even with challenging substrates. The choice of ligand can significantly impact reaction rate and yield.[8]
-
Base: A moderately strong base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective and are compatible with a wide range of functional groups. The choice between them can depend on the specific substrates and solvent system.[9]
-
Solvent System: A mixture of an organic solvent and water is typically used. Toluene or 1,4-dioxane are common organic solvents that effectively solubilize the reactants and catalyst. The aqueous phase is necessary to dissolve the inorganic base.[10]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a Sterically Hindered Biaryl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3,5-trimethylbenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 92 |
| 3 | 2-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 110 | 16 | 88 |
Note: The data in this table is representative and based on typical conditions for sterically hindered Suzuki-Miyaura couplings. Actual yields may vary depending on the specific substrates and reaction conditions.[8]
Chan-Lam Coupling: Forming C-N and C-O Bonds Under Mild Conditions
The Chan-Lam coupling provides an attractive alternative to palladium-catalyzed methods for the formation of aryl-nitrogen and aryl-oxygen bonds.[3][4] This copper-catalyzed reaction is often performed under milder conditions, sometimes even at room temperature and open to the air, making it a valuable tool in a synthetic chemist's arsenal.[11][12]
Causality Behind Experimental Choices:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and cost-effective catalyst for Chan-Lam couplings.[11] Other copper salts can also be employed.
-
Ligand: While some Chan-Lam reactions can proceed without a ligand, the addition of a ligand, such as pyridine or N,N-dimethylaminopyridine (DMAP), can significantly accelerate the reaction and improve yields, particularly with challenging substrates.[12]
-
Base: A mild base is often required to facilitate the reaction. Organic bases like triethylamine or pyridine are commonly used. In some cases, the reaction can proceed without an added base.
-
Oxidant: The reaction is typically performed open to the air, with atmospheric oxygen serving as the terminal oxidant in the catalytic cycle.[4]
Catalytic Cycle: Chan-Lam Coupling
Caption: Simplified catalytic cycle for the Chan-Lam coupling.
Detailed Protocol: N-Arylation of an Aniline
This protocol provides a general procedure for the Chan-Lam N-arylation of an aniline with this compound.
Materials:
-
Aniline derivative (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Pyridine (2.0 equiv)
-
Solvent (e.g., Dichloromethane or Methanol)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aniline, this compound, and copper(II) acetate.
-
Solvent and Base Addition: Add the solvent and pyridine to the flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated aniline.
Data Presentation: Chan-Lam Coupling with this compound
| Entry | Nucleophile | Copper Source | Ligand/Base | Solvent | Temp | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 85 |
| 2 | 4-Methoxyaniline | Cu(OAc)₂ | Pyridine | MeOH | RT | 72 | 78 |
| 3 | Phenol | Cu(OAc)₂ | Et₃N | Toluene | 60°C | 24 | 82 |
Note: This data is illustrative of typical Chan-Lam reaction conditions. Yields are highly substrate-dependent and may require optimization.[11][12]
Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[13][14] This reaction is known for its broad substrate scope and functional group tolerance, making it a go-to method for C-N bond formation in complex molecule synthesis.[15]
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst: Similar to the Suzuki-Miyaura coupling, Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Pre-catalysts, where the ligand is already coordinated to the palladium center, can also be highly effective.
-
Ligand Selection: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are often employed to facilitate the challenging reductive elimination step and to prevent β-hydride elimination, a common side reaction.[14]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be used, depending on the substrate's sensitivity.[14]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of a Diaryl Amine
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine, using this compound as a precursor to the corresponding aniline in a two-step sequence if needed. For direct coupling, an appropriate amine would be used.
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, amine, palladium pre-catalyst, and base to a dry Schlenk tube or round-bottom flask.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) for the required time (usually 4-24 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination with Sterically Hindered Components
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3-dimethylbenzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 91 |
| 2 | 4-Chlorotoluene | 2-Methylaniline | XPhos Pd G3 | LHMDS | Dioxane | 110 | 24 | 87 |
| 3 | 1-Bromo-4-tert-butylbenzene | Morpholine | RuPhos Pd G3 | Cs₂CO₃ | THF | 80 | 16 | 94 |
Note: This data is representative and based on established protocols for Buchwald-Hartwig aminations. The use of (2-Methoxy-4,6-dimethylphenyl)amine, which can be synthesized from the corresponding boronic acid, would require similar optimized conditions.[13][14]
Conclusion and Future Outlook
This compound is a valuable building block for the synthesis of sterically encumbered molecules that are of significant interest in medicinal chemistry and materials science. While its inherent steric hindrance necessitates careful optimization of reaction conditions, the protocols outlined in these application notes for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings provide robust starting points for researchers. The key to success lies in the judicious selection of catalysts, ligands, bases, and solvents to overcome the steric challenges and achieve high-yielding transformations. As the demand for structurally complex and diverse molecules continues to grow, the strategic use of sterically hindered reagents like this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.
References
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
- Lam, P. Y. S., Cord, G., Frutos, R. P., & Johnson, A. (1998). Copper-promoted C-N and C-O bond cross-coupling with vinyl- and arylboronic acids. Tetrahedron Letters, 39(19), 2941–2944.
- Silva, F. A., et al. (2020).
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
- Grayson, J. D., Dennis, F. M., Robertson, C. C., & Partridge, B. M. (2021). Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. The Journal of Organic Chemistry, 86(14), 9883–9897. [Link]
- Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. (2023). ChemBioChem, 24(1), e202200610. [Link]
- Ertl, P., & Rohde, B. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
- Song, J., & Driver, T. G. (2021). (A) Transition metal‐catalyzed C−N coupling (Buchwald‐Hartwig, Chan‐Lam, Ullman). (B) Reductive coupling of nitrobenzene with phenyboronic acids. (C) Light‐promoted C−N coupling of aryl halides with nitroarenes. (D) Heterogeneous molybdenum‐catalyzed C−N coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Which boronic acids are used most frequently for synthesis of bioactive molecules? (2023). ChemRxiv. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Grayson, J. D., Dennis, F. M., Robertson, C., & Partridge, B. (2021). Chan-Lam Amination of Benzylic Secondary and Tertiary Boronic Esters. ChemRxiv. [Link]
- Request PDF | Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines | The Chan-Lam reaction remains a highly utilized transformation for C-N bond formation. However, anilines remain problematic substrates due to... | Find, read and cite all the research you need on ResearchGate. (n.d.).
- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18457–18485. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
- 12. iris.cnr.it [iris.cnr.it]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Substituted Biphenyls with (2-Methoxy-4,6-dimethylphenyl)boronic acid
Introduction: The Significance of Sterically Hindered Biphenyls
The biphenyl moiety is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals. The synthesis of substitu[1][2][3]ted biphenyls, particularly those with significant steric hindrance, is crucial for developing novel compounds with tailored properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, offering a powerful tool for constructing these complex molecules.
This guide focuses on th[3][4][5][6][7][8][9]e application of (2-Methoxy-4,6-dimethylphenyl)boronic acid in the synthesis of sterically hindered biphenyls. The presence of two ortho-methyl groups and a methoxy group on this boronic acid presents a significant steric challenge. Overcoming this hindrance requires careful optimization of the Suzuki-Miyaura coupling conditions, including the choice of catalyst, ligand, base, and solvent system. This document provides a detailed protocol and mechanistic insights to guide researchers in successfully employing this valuable building block.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
[4][5][6][7]Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate.
-
Transmetalation: [4][5][7]The organic group from the organoboron reagent (in this case, the 2-methoxy-4,6-dimethylphenyl group) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Eliminati[5][6][7]on: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
For sterically hindered [5][6][7]substrates like this compound, the oxidative addition and reductive elimination steps can be particularly challenging. The bulky substituents ca[10]n impede the approach of the reactants to the palladium center. Therefore, the selection of a suitable ligand that can both stabilize the palladium catalyst and facilitate these key steps is paramount.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of (2-Methoxy-4,6-dimethylphenyl)boronic Acid in Modern Organic Synthesis
(2-Methoxy-4,6-dimethylphenyl)boronic acid (CAS No. 355836-08-7) has emerged as a pivotal building block for synthetic chemists, particularly in the pharmaceutical and materials science sectors. Its unique structural architecture, characterized by two ortho-methyl groups and a methoxy substituent flanking the boronic acid moiety, imparts significant steric hindrance. This feature, while presenting synthetic challenges, is precisely what makes this reagent invaluable for the construction of complex, sterically crowded biaryl scaffolds. Such motifs are prevalent in a variety of biologically active molecules and advanced materials where restricted bond rotation (atropisomerism) can confer specific, desirable properties.
This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its role in the Suzuki-Miyaura cross-coupling reaction. Detailed protocols, mechanistic insights, and a discussion of key reaction parameters are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile reagent.
The Power of Steric Hindrance: Advantages in Synthesis
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions to generate sterically encumbered biaryl structures. The ortho-substituents play a crucial role in influencing the conformation of the resulting biaryl products, which can be critical for their biological activity or material properties.
The Suzuki-Miyaura coupling stands as one of the most robust and widely used methods for the formation of carbon-carbon bonds.[1] The reaction's tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids contribute to its popularity.[2][3] In the context of sterically hindered substrates like this compound, the careful selection of the catalytic system is paramount to achieving high yields.[4]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition : The cycle initiates with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) intermediate.
-
Transmetalation : The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex. This is often the rate-determining step, especially with sterically hindered boronic acids.
-
Reductive Elimination : The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.
Key Parameters for Successful Coupling with this compound
Achieving high efficiency in Suzuki-Miyaura couplings with sterically hindered partners requires careful optimization of reaction conditions.
| Parameter | Recommendation for Hindered Couplings | Rationale |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts | These are common and effective sources of palladium for in situ catalyst generation. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands promote the oxidative addition and reductive elimination steps and are crucial for coupling sterically demanding substrates.[4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | These bases are effective in activating the boronic acid for transmetalation without causing significant side reactions. |
| Solvent | Toluene/water, 1,4-Dioxane/water, or THF/water mixtures | A biphasic solvent system often facilitates the reaction by dissolving both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy barrier associated with sterically hindered substrates. |
Detailed Protocol for a Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It is based on established methods for the synthesis of sterically hindered biaryls.[4][6]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be stirred vigorously.
-
Reaction : Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and maintain for the required time (usually 12-24 hours), or until reaction completion is observed.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction : Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
-
Characterization : Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Expanding the Synthetic Toolbox: Other Applications
While the Suzuki-Miyaura coupling is a primary application, the reactivity of this compound extends to other important transformations.
-
Chan-Lam Coupling : This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[7][8] this compound can be coupled with amines, anilines, phenols, and other N-H or O-H containing compounds. This reaction is often performed under mild conditions, sometimes at room temperature and open to the air.[6]
-
Buchwald-Hartwig Amination : Although this palladium-catalyzed reaction typically involves the coupling of aryl halides with amines, boronic acids can sometimes be used as alternative coupling partners.[9][10] The development of specialized ligand systems has expanded the scope of this reaction.
Conclusion
This compound is a highly valuable reagent for the synthesis of sterically hindered biaryl compounds, which are of significant interest in medicinal chemistry and materials science. Its successful application, particularly in Suzuki-Miyaura cross-coupling reactions, is contingent on the judicious selection of a robust catalytic system capable of overcoming the inherent steric challenges. The protocols and insights provided in this guide serve as a comprehensive resource for researchers looking to leverage the unique synthetic potential of this important building block.
References
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Chan-Lam Coupling. (n.d.). In Organic Chemistry Portal.
- Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. [Link]
- Chan-Lam Coupling: Mechanism & Examples. (n.d.). In NROChemistry.
- Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. (2025). Benchchem.
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022). PubMed Central.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (n.d.).
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
- Suzuki cross-coupling reaction. (2020, February 13). ChemHelp ASAP [Video]. YouTube. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
- A Suzuki Coupling Based Route to 2,2'-Bis(2-Indenyl)
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses Procedure.
- Masking Boronic Acids for Suzuki Coupling. (2011, October 3). Scott Rychnovsky [Video]. YouTube. [Link]
- Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formyl
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv.
- Organoborane coupling reactions (Suzuki coupling). (2002). PubMed Central.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
Sources
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols for Suzuki Coupling with Ortho-Substituted Boronic Acids Using Buchwald Ligands
<
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, its application to sterically demanding substrates, particularly those involving ortho-substituted boronic acids, presents significant challenges that can lead to low yields and sluggish reaction rates. This guide provides an in-depth analysis of how the rational design of Buchwald biaryl phosphine ligands overcomes these steric impediments. We will explore the mechanistic basis for their efficacy, offer a guide to ligand selection, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals aiming to construct sterically congested biaryl scaffolds.
The Challenge: Steric Hindrance in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. When employing ortho-substituted boronic acids, significant steric clashes impede crucial stages of this cycle.
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. The bulky ortho substituents on the boronic acid sterically hinder the approach of the boronate species to the palladium complex, slowing down this critical transfer.
-
Reductive Elimination: This is the final, product-forming step where the two coupled aryl groups are eliminated from the palladium center to form the biaryl product and regenerate the Pd(0) catalyst. Steric repulsion between two ortho-substituted aryl groups on the palladium complex can raise the energy barrier for this step, leading to slow product formation.[1][2]
These steric challenges necessitate the use of specialized catalyst systems. Standard ligands, such as triphenylphosphine, often fail to provide sufficient activity to couple these demanding substrates, leading to low or no product yield.
Buchwald Ligands: A Structural Solution to a Steric Problem
Developed by the group of Professor Stephen L. Buchwald, biaryl phosphine ligands are a class of bulky, electron-rich monophosphine ligands that have revolutionized cross-coupling chemistry.[3][4] Their unique architecture is specifically designed to address the challenges posed by sterically hindered substrates.
Key Structural Features and Mechanistic Advantages:
-
Bulk and Electron-Richness: Buchwald ligands feature bulky substituents (e.g., cyclohexyl, t-butyl) on the phosphorus atom and a biaryl backbone. This steric bulk promotes the formation of highly reactive, monoligated L-Pd(0) species, which are crucial for efficient oxidative addition.[5] The electron-donating nature of the ligand increases the electron density on the palladium center, which in turn facilitates the oxidative addition of the aryl halide.
-
Promotion of Reductive Elimination: The steric hindrance imposed by the ligand framework forces the two coupling partners on the palladium intermediate into a conformation that is favorable for reductive elimination.[2] This acceleration of the final step is a key reason for their success with congested substrates.
-
Catalyst Stability: Specific structural motifs, such as ortho substituents on the lower biaryl ring (as seen in SPhos and XPhos), prevent the formation of inactive palladacycle species, leading to a longer-lived and more active catalyst.[4]
dot graph "Catalytic_Cycle" { layout=neato; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes pd0 [label="L-Pd(0)\nActive Catalyst", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", pos="2.5,1.5!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_complex [label="L-Pd(II)(Ar)(X)", pos="5,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", pos="2.5,-1.5!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; biaryl_pd_complex [label="L-Pd(II)(Ar)(Ar')", pos="0,-3!", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", pos="-2.5,-1.5!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible node for Buchwald Ligand label ligand_label [label="Buchwald Ligand (L)\n- Promotes monoligated species\n- Accelerates Reductive Elimination", shape=plaintext, pos="-3,1.5!", fontcolor="#34A853", fontsize=9];
// Edges pd0 -> ox_add [label="Ar-X", color="#4285F4"]; ox_add -> pd2_complex [color="#4285F4"]; pd2_complex -> transmetalation [label="Ar'-B(OR)2\nBase", color="#EA4335"]; transmetalation -> biaryl_pd_complex [color="#EA4335"]; biaryl_pd_complex -> reductive_elim [label="Product Forming Step\n(Often Rate-Limiting)", color="#34A853"]; reductive_elim -> pd0 [label="Ar-Ar'", color="#34A853"]; } केंद Caption: Suzuki-Miyaura cycle with a Buchwald ligand.
Ligand Selection Guide for Ortho-Substituted Partners
The choice of ligand is critical and depends on the specific steric and electronic properties of both the aryl halide and the boronic acid. While screening may be necessary for particularly challenging substrates, the following table provides a starting point for ligand selection.[6]
| Ligand | Structure | Key Characteristics & Typical Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A highly versatile and robust ligand. Excellent for a wide range of aryl chlorides and bromides, including those with ortho substituents. Often a first choice for general screening.[4][6] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Particularly effective for generating tetra-ortho-substituted biaryls. The ortho-methoxy groups enhance catalyst activity and stability.[4][7] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often shows superior performance for coupling nitrogen-containing heteroaryl halides. The isopropoxy groups provide a good balance of steric bulk and electron-donating properties.[1][8] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | An extremely active ligand for very challenging couplings, including those performed at lower temperatures. Its high activity can be crucial for substrates with sensitive functional groups. |
// Ligand Nodes xphos [label="Start with XPhos\n(General, Robust)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sphos [label="Try SPhos\n(Tetra-ortho-substituted)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ruphos [label="Try RuPhos\n(N-Heterocycles)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; brettphos [label="Try BrettPhos\n(Low Temp / Challenging)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> substrate_type; substrate_type -> xphos [label=" Moderate\n(di/tri-ortho) "]; substrate_type -> sphos [label=" High\n(tetra-ortho) "]; xphos -> ruphos [label=" Sub-optimal / \n N-Heterocycle "]; sphos -> brettphos [label=" Low Yield / \n Low Temp Needed "]; } केंद Caption: Decision workflow for initial ligand selection.
Application Notes & Best Practices
Achieving success with sterically hindered couplings requires careful attention to reaction parameters. The "why" behind each choice is as important as the procedure itself.
-
Palladium Precatalyst: Using well-defined palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) is highly recommended. These are air- and moisture-stable complexes that ensure the formation of the active L-Pd(0) species in a controlled manner, leading to more reproducible results than using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[9]
-
Base Selection: A moderately strong base is required to facilitate the transmetalation step.
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging Suzuki couplings. It is strong enough to promote the reaction but generally does not cause significant boronic acid decomposition. It is typically used as a fine powder in anhydrous solvents.
-
Carbonates (K₂CO₃, Cs₂CO₃): Often used with aqueous solvent mixtures. Cesium carbonate is more soluble and can be more effective in some cases but is also more expensive.
-
-
Solvent System: The choice of solvent influences substrate solubility and reaction kinetics.
-
Anhydrous Ethers (Toluene, Dioxane, 2-MeTHF): These are the most common solvents for couplings with Buchwald ligands, especially when using K₃PO₄. They offer a good balance of solubility for nonpolar substrates and a suitable temperature range.
-
Aqueous Mixtures (e.g., Toluene/H₂O, Dioxane/H₂O): Can be effective, particularly with carbonate bases. However, for ortho-substituted boronic acids, there is an increased risk of competitive protodeboronation (hydrolysis of the C-B bond). Anhydrous conditions are often preferred to minimize this side reaction.[10]
-
-
Temperature: Sterically hindered couplings often require elevated temperatures (typically 80-110 °C) to overcome the higher activation energies of the transmetalation and reductive elimination steps.[1]
-
Oxygen Exclusion: The Pd(0) catalytic species is sensitive to oxidation. It is imperative to thoroughly degas all solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration to prevent catalyst deactivation and homocoupling of the boronic acid.[1]
Experimental Protocols
5.1. General Protocol for a Screening Reaction (1.0 mmol scale)
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an ortho-substituted aryl boronic acid with an aryl halide using an XPhos-based precatalyst.
Reagents and Equipment:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
ortho-Substituted Aryl Boronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (or 1,4-Dioxane), 5 mL
-
Oven-dried glassware (reaction vial/flask, stir bar)
-
Inert atmosphere setup (Nitrogen or Argon manifold)
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), the ortho-substituted aryl boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
-
Inerting the System: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed anhydrous toluene (5 mL) to the vial. The solvent should be degassed beforehand by bubbling an inert gas through it for at least 30 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional charge of the precatalyst (0.5-1 mol%) can be considered.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (20 mL).
-
Add water (20 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired biaryl product.
5.2. Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor base quality. | Use a fresh bottle of precatalyst. Ensure the temperature is accurate. Use finely milled, anhydrous K₃PO₄.[1] |
| Protodeboronation | Presence of water; Base too strong or conditions too harsh. | Ensure anhydrous conditions. Switch to a milder base or lower the reaction temperature. Consider using a more stable boronate ester (e.g., pinacol ester).[10] |
| Homocoupling of Boronic Acid | Oxygen contamination. | Improve degassing procedure for solvents and ensure a robust inert atmosphere is maintained throughout the reaction.[1] |
Conclusion
The successful synthesis of sterically hindered biaryls via Suzuki-Miyaura coupling is critically dependent on the rational selection of the ancillary ligand. Buchwald biaryl phosphine ligands, such as XPhos and SPhos, provide a powerful and versatile toolkit for overcoming the steric barriers inherent in coupling ortho-substituted boronic acids. By promoting the formation of reactive monoligated palladium species and accelerating the rate-limiting reductive elimination step, these catalysts enable the construction of complex molecular architectures that are central to pharmaceutical and materials science research. Careful control over reaction parameters, particularly the exclusion of oxygen and water, is paramount to achieving high yields and reproducibility.
References
- Kinzel, T. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Martin, R. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
- Ghaffari, B. et al. (2023). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Accounts of Chemical Research. [Link]
- Ghaffari, B. et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
- Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Li, Z. et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. Highly Active Catalyst for Suzuki-Miyaura Coupling to Form Sterically Demanding Biaryls. [Link]
- WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
- Tang, W. et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]
- Billingsley, K. L. et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Kiselgof, E. et al. (2013). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Heterocyclic Chemistry. [Link]
- Nykaza, T. V. et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
Anhydrous Suzuki Coupling Conditions for Hindered Boronic Acids: A Guide for Robust C-C Bond Formation
APPLICATION NOTE & PROTOCOL
Introduction: Navigating the Challenges of Sterically Encumbered Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance and the relatively benign nature of its boron-based reagents.[1] However, researchers in medicinal and materials chemistry frequently encounter substrates with significant steric hindrance, particularly around the coupling sites. These sterically demanding boronic acids and their coupling partners often lead to sluggish or failed reactions under standard aqueous conditions. The primary culprits are slowed transmetalation and reductive elimination steps in the catalytic cycle.[2] Furthermore, the presence of water can exacerbate side reactions like protodeboronation, diminishing the yield of the desired product.[3]
This application note provides a comprehensive guide to overcoming these challenges by employing anhydrous Suzuki coupling conditions. We will delve into the critical parameters, from the judicious selection of catalysts and ligands to the pivotal role of the base and solvent. The aim is to equip researchers with the knowledge and practical protocols to successfully execute these demanding transformations, ensuring high yields and reproducibility.
The Criticality of Anhydrous Conditions
While many Suzuki couplings are robust in the presence of water, and in some cases even benefit from it, highly sensitive and sterically hindered substrates necessitate a water-free environment.[3][4] The primary motivations for adopting anhydrous conditions are:
-
Suppression of Protodeboronation: This deleterious side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is often accelerated by water, especially under basic conditions and at elevated temperatures.[3][5] For valuable and complex boronic acids, minimizing this pathway is crucial.
-
Enhanced Stability of Boronic Esters: To circumvent the instability of some boronic acids, more stable derivatives like pinacol or neopentyl esters are often employed.[6] Anhydrous conditions are essential to prevent the hydrolysis of these esters back to the potentially less stable boronic acids.[7]
-
Improved Reaction Kinetics with Specific Bases: Certain highly effective bases for hindered couplings, such as potassium trimethylsilanolate (TMSOK), operate optimally in anhydrous, aprotic solvents, leading to homogeneous reaction mixtures and significantly enhanced reaction rates.[7][8]
Key Components for Success in Anhydrous Hindered Couplings
Achieving high efficiency in anhydrous Suzuki couplings of hindered substrates hinges on the careful selection of each reaction component.
The Catalyst and Ligand System: The Heart of the Reaction
For sterically demanding couplings, the choice of the palladium catalyst and its coordinating ligand is paramount. The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the challenging steps of the catalytic cycle.
-
Bulky, Electron-Rich Phosphine Ligands: These are the go-to ligands for hindered substrates. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective.[2] Their bulkiness promotes reductive elimination, while their electron-donating nature facilitates the initial oxidative addition step.[2][9] Ligands like AntPhos have also shown exceptional performance in coupling di-ortho-substituted aryl halides with secondary alkylboronic acids.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for challenging Suzuki couplings, offering strong electron donation and steric bulk.[2]
-
Palladium Precatalysts: While Pd(0) sources like Pd₂(dba)₃ can be used, modern, well-defined Pd(II) precatalysts are often preferred for their air and moisture stability, ensuring accurate catalyst loading and reproducible results. Examples include the G3 and G4 Buchwald precatalysts.
The interplay between the catalyst and ligand directly influences the catalytic cycle, as depicted below.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle. For hindered substrates, the transmetalation and reductive elimination steps are often rate-limiting.
The Base: The Activator
The base plays a crucial role in the transmetalation step, activating the boronic acid or ester to facilitate the transfer of the organic group to the palladium center.[11] In anhydrous conditions, the choice of base is critical for both reactivity and solubility.
-
Strong, Non-Nucleophilic Bases: For hindered boronic acids, a strong base is often required to drive the challenging transmetalation.[2] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used.[2]
-
Soluble Organic Bases: A significant advancement in anhydrous Suzuki couplings is the use of soluble organic bases. Potassium trimethylsilanolate (TMSOK) has emerged as a highly effective base that promotes homogeneous reaction conditions in aprotic solvents like THF or dioxane.[7][8] This homogeneity can lead to faster reaction rates and improved reproducibility, as issues with insoluble inorganic bases are circumvented.[7]
The Solvent: The Medium
The solvent must be rigorously dried and deoxygenated to maintain the integrity of the anhydrous system.
-
Aprotic Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are commonly used and are excellent choices for reactions employing TMSOK.[6][7]
-
Aromatic Hydrocarbons: Toluene is another suitable solvent, particularly for higher temperature reactions.
-
Solvent Preparation: It is imperative to use freshly distilled or commercially available anhydrous solvents. Solvents should be thoroughly degassed to remove dissolved oxygen, which can lead to the deactivation of the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[2][3] The freeze-pump-thaw method is the most effective for degassing.[3]
Comparative Table of Anhydrous Suzuki Coupling Conditions for Hindered Substrates
The following table summarizes successful conditions reported for the anhydrous Suzuki coupling of various sterically hindered boronic acids. This serves as a valuable starting point for reaction optimization.
| Aryl Halide (Example) | Hindered Boronic Acid/Ester (Example) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd₂(dba)₃ (1) | AntPhos (2) | K₃PO₄ (3) | Toluene | 110 | 85 | [10] |
| 4-Bromo-N,N-dimethylaniline | Neopentyl 2-pyridylboronate | Pd-P(t-Bu)₃-G3 (2) | - | TMSOK (1.4) | THF | 23 | 98 | [8] |
| 2-Chloropyridine | Neopentyl 3-thienylboronate | Pd-CataCXium A-G3 (3) | - | TMSOK (1.2) | DME | 23 | 85 | [12][13] |
| 2-Bromo-1,3,5-trimethylbenzene | 2-Mesitylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 95 | [9] |
Detailed Experimental Protocol: Anhydrous Suzuki Coupling of a Hindered Substrate
This protocol provides a step-by-step methodology for the anhydrous Suzuki coupling of a sterically hindered aryl bromide with a hindered boronic ester using a modern palladium precatalyst and a soluble organic base.
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
Materials:
-
Hindered Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Hindered Neopentyl Boronic Ester (1.2 mmol, 1.2 equiv)
-
Pd-P(t-Bu)₃-G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF) (5 mL, to make a 0.2 M solution)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa, syringes, and needles
Workflow Diagram:
Figure 2: Step-by-step experimental workflow for the anhydrous Suzuki coupling protocol.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered neopentyl boronic ester (1.2 mmol, 1.2 equiv), and the Pd-P(t-Bu)₃-G3 precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a thoroughly inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed THF (5 mL) via syringe. Stir the mixture to dissolve the solids.
-
Base Addition: Under a positive flow of argon, quickly add the potassium trimethylsilanolate (TMSOK) (1.4 mmol, 1.4 equiv) as a solid.
-
Reaction: Stir the reaction mixture vigorously at room temperature (23 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[8]
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion: Enabling Challenging Transformations
The anhydrous Suzuki-Miyaura coupling is an indispensable tool for the synthesis of sterically congested molecules. By carefully selecting bulky, electron-rich ligands, employing strong and, where possible, soluble bases, and maintaining a rigorously anhydrous and oxygen-free environment, researchers can overcome the inherent challenges of coupling hindered substrates. The protocols and principles outlined in this guide provide a robust framework for achieving high-yielding, reproducible, and efficient C-C bond formations, thereby accelerating discovery in drug development and materials science.
References
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. URL
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL
- Synlett. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. URL
- ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... URL
- ResearchGate. Request PDF: Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions. URL
- Green Chemistry (RSC Publishing).
- Organic Chemistry Portal. Suzuki Coupling. URL
- ResearchGate. (2019).
- National Institutes of Health. (2021).
- National Institutes of Health.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. URL
- BenchChem. Overcoming low yields in Suzuki coupling with functionalized boronic acids. URL
- BenchChem. Anhydrous and degassed solvent conditions for Suzuki reactions. URL
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. URL
- ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. URL
- ResearchGate. Request PDF: Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. URL
- ResearchGate. Request PDF: Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. URL
- National Institutes of Health. (2021).
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. URL
- ResearchGate. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. URL
- IDEALS. (2021). I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling. URL
- Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. URL
- Organic Letters - ACS Publications. (2008). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. URL
- Organic Syntheses. (2020).
- Journal of the American Chemical Society. (2021).
- National Institutes of Health. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. URL
- The Journal of Organic Chemistry - ACS Publications. (2003). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. URL
- Organic Letters - ACS Publications. (2020).
- ResearchGate. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. URL
- Chemistry LibreTexts. (2020). 17.
- PubMed. (2007). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. URL
- ResearchGate.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. URL
- ResearchGate. (2020).
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Microwave-Assisted Suzuki Coupling with (2-Methoxy-4,6-dimethylphenyl)boronic acid
Introduction: Navigating Steric Hindrance in Suzuki Couplings with Microwave Assistance
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction is indispensable in pharmaceutical research and drug development for constructing complex biaryl and heteroaryl scaffolds. However, a significant challenge arises when coupling sterically hindered substrates, such as the ortho-disubstituted (2-Methoxy-4,6-dimethylphenyl)boronic acid. The bulky methyl groups flanking the boronic acid moiety can significantly impede the crucial transmetalation and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction times.[1]
Microwave-assisted organic synthesis has emerged as a transformative technology to overcome these kinetic barriers.[2] Unlike conventional heating, microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture, a phenomenon that can dramatically accelerate reaction rates.[2][3][4] This rapid heating not only reduces reaction times from hours to minutes but also often leads to improved yields and enhanced reproducibility by minimizing the formation of side products that can occur under prolonged thermal stress.[3][4]
This application note provides a comprehensive guide and a detailed protocol for performing the microwave-assisted Suzuki coupling of this compound with aryl halides. We will delve into the mechanistic advantages of microwave heating, provide field-proven insights into catalyst and reagent selection for sterically demanding couplings, and offer a step-by-step protocol designed for robustness and high performance.
The Catalytic Cycle and the Microwave Advantage
The efficacy of the Suzuki coupling hinges on a delicate interplay of oxidative addition, transmetalation, and reductive elimination steps, all orchestrated by a palladium catalyst. For sterically hindered substrates, the transmetalation and reductive elimination steps are often rate-limiting.
The Suzuki Coupling Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Base Activation: A base activates the boronic acid (Ar'-B(OH)₂), forming a more nucleophilic boronate species.[5]
-
Transmetalation: The aryl group from the activated boronate is transferred to the Pd(II) complex, displacing the halide. This step is particularly sensitive to steric hindrance.
-
Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst. This step is also hindered by bulky ortho-substituents.
Caption: The Suzuki Coupling Catalytic Cycle.
Why Microwaves Excel with Hindered Substrates:
Microwave energy efficiently overcomes the high activation barriers associated with sterically demanding substrates. The rapid and uniform heating ensures that all molecules in the reaction vessel quickly reach the necessary temperature for the reaction to proceed, minimizing the time for potential side reactions or decomposition of sensitive reagents. This is a distinct advantage over conventional oil bath heating, which can create temperature gradients and "hot spots" leading to inconsistent results.[2][3]
Experimental Protocol: Microwave-Assisted Suzuki Coupling of this compound with 4-Bromoanisole
This protocol details a robust method for the coupling of a sterically hindered boronic acid with a model aryl bromide.
Materials and Reagents:
-
This compound
-
4-Bromoanisole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Reaction Parameter Optimization:
The choice of catalyst, base, and solvent is critical for the success of sterically hindered Suzuki couplings.[6]
| Parameter | Recommended Choice | Rationale |
| Catalyst | Pd(dppf)Cl₂ | The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes both oxidative addition and reductive elimination.[7] |
| Base | K₃PO₄ | A moderately strong base that is effective in activating the boronic acid without causing hydrolysis of sensitive functional groups.[6] |
| Solvent | Dioxane/Water (4:1) | Dioxane is an excellent solvent for dissolving the organic reactants, while the addition of water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[8] |
| Temperature | 120-150 °C | Higher temperatures are often necessary to overcome the steric hindrance. Microwave heating allows for safe and rapid access to these temperatures.[6] |
| Time | 10-30 minutes | Microwave irradiation drastically reduces the required reaction time.[3][9] |
Step-by-Step Protocol:
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), 4-bromoanisole (0.55 mmol, 1.1 equiv), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane and 1 mL of deionized water to the vial.
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Microwave Irradiation: Place the sealed vial into the microwave synthesizer. Irradiate the reaction mixture at 140 °C for 20 minutes with stirring.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient catalyst or base; insufficient temperature. | Switch to a more active catalyst system, such as one with a Buchwald ligand (e.g., SPhos, XPhos).[6] Increase the temperature in 10 °C increments. Consider a stronger base like potassium tert-butoxide (t-BuOK), especially for less reactive aryl chlorides.[6][10] |
| Formation of Homocoupled Product | Presence of oxygen; boronic acid degradation. | Ensure thorough degassing of the reaction mixture. Use freshly purchased or purified boronic acid. |
| Debromination of Aryl Halide | Presence of water and base can lead to protodehalogenation. | Use anhydrous solvents and ensure the base is dry. Minimize the amount of water in the solvent system. |
| Inconsistent Results | Inconsistent heating; mass transfer limitations. | Ensure proper stirring in the microwave vial. Microwave heating generally provides more consistent results than conventional methods.[3][7] |
Conclusion
The marriage of microwave technology with the Suzuki-Miyaura cross-coupling reaction provides a powerful and efficient platform for the synthesis of sterically hindered biaryls. By leveraging rapid and uniform heating, researchers can overcome the kinetic challenges posed by substrates like this compound, leading to significantly reduced reaction times and often improved yields. The protocol and insights provided in this application note offer a robust starting point for scientists and drug development professionals to accelerate their discovery pipelines and access novel chemical matter with greater efficiency and reproducibility.
References
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). National Institutes of Health.
- Suzuki–Miyaura cross-coupling reactions using a low-leaching and highly recyclable gold-supported palladium material and two types of microwave equipments. (n.d.). Royal Society of Chemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
- Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. (2025, August 6). ResearchGate.
- A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. (n.d.). ACS Publications.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (n.d.). Organic Chemistry Portal.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). Royal Society of Chemistry.
- Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. (n.d.). ACS Publications.
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (n.d.). National Institutes of Health.
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016, October 31). Reddit.
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006, April 4). Baxendale Group.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Application Note: A Guide to the Successful Scale-Up of Suzuki-Miyaura Reactions with (2-Methoxy-4,6-dimethylphenyl)boronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry for the construction of complex biaryl structures.[1][2] However, scaling this reaction from the bench to production presents significant challenges, especially when employing sterically hindered substrates such as (2-Methoxy-4,6-dimethylphenyl)boronic acid.[3][4] These substrates, while valuable for creating sterically congested molecular architectures, often exhibit sluggish reactivity and require carefully optimized conditions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of scaling up Suzuki reactions with this challenging boronic acid, focusing on the underlying principles, practical protocols, and troubleshooting strategies to ensure a robust and reproducible process.
Introduction: The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction has become an indispensable tool for forming carbon-carbon bonds due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[1][5] The reaction's mechanism, a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, is well-understood in principle.[2][6]
However, the transition from laboratory-scale experiments to multi-kilogram manufacturing is fraught with potential pitfalls.[7][8] Issues such as temperature control, mixing efficiency, and sensitivity to air can lead to unexpected failures in large-scale reactors.[7] These challenges are magnified when one of the coupling partners is sterically hindered. The bulky methyl groups flanking the boronic acid moiety in this compound impede the crucial transmetalation step, where the organic group is transferred from boron to palladium. This often necessitates the use of specialized, bulky ligands to facilitate the reaction and prevent catalyst decomposition.[4][9]
This document will first explore the properties of the key substrate, then detail the critical parameters for reaction optimization and scale-up, provide validated protocols for both lab and pilot scales, and offer solutions to common problems.
Understanding the Key Reagent: this compound
A thorough understanding of the starting material is critical for process development. The properties of this compound dictate its handling, reactivity, and stability.
| Property | Value | Source |
| CAS Number | 355836-08-7 | [10] |
| Molecular Formula | C₉H₁₃BO₃ | [10][11] |
| Molecular Weight | 180.01 g/mol | [11][12] |
| Appearance | White to off-white crystalline powder | [12] |
| Melting Point | 168-172 °C | [12] |
| Solubility | Slightly soluble in water | [12] |
The two methyl groups ortho to the boronic acid create significant steric bulk. This hindrance makes it a challenging substrate but also a valuable building block for synthesizing tetra-ortho-substituted biaryls, which are important motifs in medicinal chemistry and materials science.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The generally accepted catalytic cycle involves three main stages:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (Ar'-BY₂) replaces the halide on the palladium center. This step is typically facilitated by a base.[5]
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled and eliminated from the palladium, regenerating the Pd(0) catalyst and forming the desired biaryl product.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Development and Scale-Up
Successfully scaling a sterically hindered Suzuki coupling requires careful control over several parameters. The choices made at the lab scale will have significant consequences during manufacturing.
-
Catalyst and Ligand Selection: This is the most critical decision. For hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.[13] Electron-rich, bulky phosphine ligands are required to promote both the oxidative addition and the difficult reductive elimination steps. Ligands like SPhos, XPhos, and RuPhos have demonstrated superior performance in these challenging couplings.[9] Pre-formed palladium catalysts (precatalysts) are often preferred for their stability and ease of handling.
-
Base: The base activates the boronic acid, facilitating transmetalation.[5] Common choices include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄). For challenging couplings, stronger bases may be needed, but their use can be limited by the functional group tolerance of the substrates.[14] The physical form (e.g., powdered, aqueous solution) and strength of the base can significantly impact reaction kinetics and impurity profiles.
-
Solvent System: A solvent system that can dissolve both the organic substrates and the inorganic base is essential. Mixtures of an organic solvent (e.g., 1,4-dioxane, 2-butanol, toluene) and water are common.[3][8] On a large scale, factors like boiling point, safety, and environmental impact become critical. For instance, a higher boiling point solvent can ensure a consistent reaction temperature, but may require a pressure vessel if operating at high altitudes.[8]
-
Temperature: Reaction temperature is a critical process parameter.[8] Higher temperatures can overcome the activation energy for sluggish reactions but may also lead to catalyst degradation or side product formation. Precise temperature control is easier on a lab scale than in large manufacturing reactors, where heat transfer can be a limiting factor.[7]
-
Oxygen Control: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[7] Reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). In some cases, however, trace amounts of oxygen have been found to be beneficial, but this is difficult to control on a large scale and should be avoided for a robust process.[3] Strict anaerobic conditions during workup and crystallization are also crucial to prevent product degradation and high residual palladium levels.[8]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Protocol 1: Laboratory Scale (1-5 g)
This protocol is designed for initial optimization and proof-of-concept studies.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv)
-
XPhos Pd G3 (Palladium precatalyst, 0.015 equiv, 1.5 mol%)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the Aryl Bromide, this compound, and potassium phosphate.
-
Inerting: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add the XPhos Pd G3 precatalyst. Then, add the degassed 1,4-dioxane and water solvent mixture via cannula.
-
Reaction: Heat the reaction mixture to 95-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-12 hours.
-
Workup: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (10 volumes) and water (5 volumes).
-
Extraction: Separate the organic layer. Wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
Protocol 2: Scale-Up Considerations and Pilot Protocol (50-100 g)
Scaling up requires adjustments to ensure safety, consistency, and purity.[8] The primary goals are to manage heat transfer, ensure adequate mixing, and control residual palladium levels.
Key Adjustments for Scale-Up:
| Parameter | Lab Scale (1-5 g) | Pilot Scale (50-100 g) | Rationale for Change |
| Catalyst Loading | 1.5 mol% | 0.8 - 1.2 mol% | Reduce cost and minimize residual palladium. May require slightly longer reaction times. |
| Solvent | Dioxane/Water | 2-Butanol/Water | 2-Butanol has a higher boiling point and is often preferred for safety and handling at scale.[8] |
| Base Addition | All at once (solid) | Portion-wise or as an aqueous solution | Controls exotherms and improves mixing in a larger volume. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures efficient mixing and heat distribution in a larger, thicker slurry.[7] |
| Workup | Liquid-liquid extraction | Introduction of a filtration step and palladium scavenger | To handle larger volumes and proactively address the critical issue of palladium removal.[1][8] |
| Purification | Chromatography | Crystallization | Chromatography is not practical for large quantities. Crystallization is the standard for API purification at scale. |
Pilot Scale Procedure (Example: 100 g Aryl Bromide):
-
Reactor Setup: Charge a clean, dry glass-lined reactor with the Aryl Bromide (100 g, 1.0 equiv), this compound (1.3 equiv), and 2-Butanol (7 volumes).
-
Inerting: Begin agitation and sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a nitrogen blanket throughout the process.
-
Catalyst and Base Addition: Add the XPhos Pd G3 catalyst (1.0 mol%). Separately, prepare a solution of K₃PO₄ (2.5 equiv) in water (3 volumes) and degas it by sparging with nitrogen. Add the basic solution to the reactor over 20-30 minutes, monitoring the internal temperature.
-
Reaction: Heat the reactor to 90 °C. Monitor the reaction by HPLC until the starting material is <1.0%.
-
Cooling and Workup: Cool the reaction to 50 °C. Add a palladium scavenger (e.g., a functionalized silica or charcoal) and stir for 2-4 hours.
-
Filtration: Filter the warm mixture through a pad of celite to remove the scavenger and inorganic salts. Wash the filter cake with warm 2-Butanol.
-
Crystallization: Concentrate the filtrate under vacuum. Add an anti-solvent (e.g., heptane) to induce crystallization. Cool the slurry slowly to maximize yield and purity.
-
Isolation: Isolate the product by filtration, wash the cake with cold heptane, and dry under vacuum at 40-50 °C.
Caption: A typical workflow for scaling up a chemical process from lab to manufacturing.
Troubleshooting Common Scale-Up Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | 1. Inefficient mixing/mass transfer.2. Catalyst deactivation (e.g., by oxygen).3. Insufficient temperature. | 1. Increase agitation speed. Ensure solids are well-suspended.2. Verify inert atmosphere; improve nitrogen sparging.3. Confirm internal reactor temperature is at the target. Check for heat transfer issues.[8] |
| High Levels of Residual Palladium | 1. Inefficient palladium scavenging.2. Product precipitation trapping catalyst.3. Anaerobic conditions not maintained during workup. | 1. Screen different palladium scavengers; increase scavenger amount or contact time.2. Ensure the product remains in solution during the scavenging step (may require adding more solvent or keeping the mixture warm).3. Implement strict anaerobic protocols for all workup and isolation steps.[8] |
| Formation of Homocoupling Side Products | 1. Presence of oxygen.2. Incorrect stoichiometry (excess boronic acid). | 1. Improve inerting procedures.2. Re-verify weighing and charging of all reagents. Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equiv). |
| Poor Product Purity After Crystallization | 1. Impurities co-crystallizing with the product.2. Inefficient removal of process-related impurities. | 1. Screen different crystallization solvent/anti-solvent systems.2. Introduce an additional wash step during workup or re-slurry the isolated solid in a suitable solvent. |
Conclusion
The scale-up of Suzuki-Miyaura reactions involving sterically hindered substrates like this compound is a complex but manageable challenge. Success hinges on a deep understanding of the reaction mechanism and a systematic approach to process development. By carefully selecting the catalyst system, optimizing reaction parameters at the lab scale, and anticipating the unique challenges of heat transfer, mixing, and impurity removal in large reactors, scientists can develop robust and reliable processes. This guide provides a foundational protocol and a strategic framework to empower researchers to confidently transition their discoveries from the bench to manufacturing, accelerating the development of new medicines and materials.
References
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
- ACS Publications. (2025, December 10). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development.
- Semantic Scholar. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- RSC Publishing. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- PubChem. (2,6-Dimethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | CID 3716303.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- American Elements. This compound | CAS 355836-08-7.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- NIH National Library of Medicine. Organoborane coupling reactions (Suzuki coupling).
- CymitQuimica. (2-Methoxy-6-Methylphenyl)Boronic Acid.
- Benchchem. Navigating Steric Hindrance: A Comparative Guide to Dimethyl (2,4,6- triisopropylphenyl)boronate and 2,4,6- triisopropylphenylboronic acid in Suzuki- Miyaura Coupling.
- ChemicalBook. (2025, January 27). 2-Methoxyphenylboronic acid | 5720-06-9.
- ChemicalBook. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID.
- Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings.
Sources
- 1. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 10. americanelements.com [americanelements.com]
- 11. (2,6-Dimethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | CID 3716303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. researchgate.net [researchgate.net]
- 14. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
Application Notes and Protocols: Alternative Cross-Coupling Strategies for (2-Methoxy-4,6-dimethylphenyl)boronic acid
Introduction: Navigating the Challenges of a Sterically Hindered Boronic Acid
(2-Methoxy-4,6-dimethylphenyl)boronic acid is a valuable building block in organic synthesis, particularly for constructing sterically encumbered biaryl structures prevalent in pharmaceuticals, agrochemicals, and materials science. Its unique structure, featuring methyl groups at both ortho-positions and a methoxy group at the remaining ortho-position relative to the boronic acid moiety, imparts significant steric hindrance. This bulkiness presents both a challenge and an opportunity. While it can impede standard cross-coupling reactions, it also allows for the synthesis of molecules with specific, rigid conformations that can be crucial for biological activity or material properties.
These application notes provide a detailed guide to alternative and advanced cross-coupling strategies for this sterically demanding substrate. We will move beyond rudimentary Suzuki-Miyaura couplings to explore methodologies that are effective for challenging coupling partners, such as electron-rich aryl chlorides, and introduce alternative C-N and C-O bond-forming reactions. The protocols described herein are designed to provide researchers with robust, field-proven starting points for their synthetic endeavors.
PART 1: Advanced Suzuki-Miyaura Coupling with Challenging Electrophiles
The steric hindrance of this compound necessitates carefully optimized conditions for successful Suzuki-Miyaura coupling, especially with less reactive electrophiles like aryl chlorides.[1] The key to success often lies in the judicious choice of catalyst, ligand, and base to overcome the slow oxidative addition and transmetalation steps.[2][3]
Coupling with Deactivated and Hindered Aryl Chlorides
Aryl chlorides are attractive coupling partners due to their lower cost and wider availability compared to bromides and iodides. However, their stronger C-Cl bond makes oxidative addition to the palladium(0) center the rate-limiting step. For a substrate as hindered as this compound, a highly active catalyst system is paramount.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically demanding, electron-rich phosphine ligand is often required. Buchwald-type ligands (e.g., SPhos, XPhos) are particularly effective as their bulk promotes reductive elimination and their electron-donating nature facilitates the initial oxidative addition.[3][4]
-
Base: A strong, non-nucleophilic base is crucial. K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like K₂CO₃. They facilitate the formation of the boronate species, which is more active in the transmetalation step, without promoting unwanted side reactions.[3]
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are typically used to ensure the solubility of all components and to maintain a water-free environment, which can sometimes lead to protodeboronation.[3]
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling with an Aryl Chloride
Microwave irradiation can significantly accelerate the reaction by efficiently heating the mixture, often leading to higher yields and shorter reaction times, which is particularly beneficial for challenging couplings.[5][6]
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Suzuki Coupling.
Step-by-Step Protocol:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl chloride (1.0 equiv.), K₃PO₄ (2.5 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous 1,4-dioxane (to achieve a 0.2 M concentration with respect to the aryl chloride).
-
Seal the vial with a crimp cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 120 (MW) | 30 | 85 |
| 2-Chloroanisole | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 (Oil Bath) | 12 h | 78 |
| 3-Chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 20 | 91 |
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling.
PART 2: Chan-Lam Coupling for C-N and C-O Bond Formation
While palladium catalysis dominates C-C bond formation, copper-catalyzed reactions offer a powerful alternative for constructing C-N and C-O bonds. The Chan-Lam coupling reaction is a prime example, utilizing a boronic acid and an amine or alcohol to form aryl amines and aryl ethers, respectively.[7][8] This reaction is often advantageous as it can be performed under milder conditions, sometimes at room temperature and open to the air, providing an orthogonal approach to the more common Buchwald-Hartwig amination.[9]
Mechanism Overview: The Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) catalytic cycle. The reaction involves the formation of a copper-aryl complex, followed by coordination of the amine or alcohol. A key reductive elimination step from a Cu(III) intermediate forges the new C-N or C-O bond.[8][10]
Catalytic Cycle Diagram:
Sources
- 1. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Oxidative cross-coupling processes inspired by the Chan-Lam reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Preventing protodeboronation of (2-Methoxy-4,6-dimethylphenyl)boronic acid
Welcome to the technical support guide for (2-Methoxy-4,6-dimethylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered when using this sterically hindered reagent: protodeboronation . Our goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
The Challenge: Understanding Protodeboronation
This compound is a valuable building block in organic synthesis, particularly for constructing complex biaryl structures via Suzuki-Miyaura cross-coupling. However, its utility is often hampered by a competing side reaction known as protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond.[1] This process consumes your starting material, reduces yield, and complicates purification.
The propensity for a boronic acid to undergo protodeboronation is highly dependent on factors like pH, temperature, solvent, and the electronic and steric nature of its organic substituent.[1] For this compound, the two ortho-methyl groups provide significant steric hindrance, which can influence reaction pathways.
The core issue in many cross-coupling reactions is the competition between the desired transmetalation step and the undesired protodeboronation. Both pathways are often accelerated under the basic conditions required for the Suzuki-Miyaura reaction.[2][3]
Figure 1: Competing pathways in Suzuki-Miyaura coupling. The activated aryl boronate can either undergo the desired transmetalation with the palladium complex or the undesired protodeboronation.
Troubleshooting Guide
Q1: My Suzuki coupling reaction has a low yield, and I've isolated 1-methoxy-3,5-dimethylbenzene. What is the primary cause?
A1: The presence of 1-methoxy-3,5-dimethylbenzene is a definitive sign of protodeboronation. This side reaction is often accelerated by the very conditions intended to facilitate the cross-coupling. The primary culprits are typically related to the choice of base, solvent, and temperature.
-
Base-Mediated Decomposition: The mechanism of base-catalyzed protodeboronation involves a pre-equilibrium where the boronic acid reacts with a hydroxide or other base to form a more reactive tetrahedral boronate species, [ArB(OH)₃]⁻.[1][3] While this activation is necessary for transmetalation, this boronate is also highly susceptible to protonolysis, especially in the presence of water.[4]
-
High Temperature: While increased temperature can accelerate the desired reaction, it often disproportionately accelerates the rate of protodeboronation.[4][5]
-
Palladium-Catalyzed Protodeboronation: Recent studies have shown that the palladium catalyst itself, particularly when coordinated with bulky phosphine ligands, can actively promote protodeboronation.[6][7][8] This occurs via a post-transmetalation intermediate that can be intercepted by a proton source like water.[6]
Q2: I'm observing significant protodeboronation. How can I modify my protocol to minimize it?
A2: Minimizing protodeboronation requires a multi-faceted approach that optimizes the reaction conditions to favor the transmetalation step over the protonolysis pathway.
Here is a validated starting protocol designed to suppress protodeboronation with this compound:
Optimized Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation & Handling:
-
Use freshly purchased or recently purified this compound. Purity is paramount.
-
Use an aryl halide (preferably bromide or iodide) of high purity (≥98%).
-
Ensure your base (e.g., K₃PO₄ or K₂CO₃) is finely powdered and anhydrous. If necessary, dry it in an oven before use.[9]
-
Crucial Step: Thoroughly degas all solvents (e.g., dioxane, toluene, or DMF) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[9][10]
-
-
Reaction Assembly (under Inert Atmosphere):
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the anhydrous base (2.0–3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄ at 2-5 mol%, or a more modern Buchwald-type precatalyst at 1-2 mol%).
-
Via syringe, add the degassed anhydrous solvent to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.
-
-
Reaction Conditions & Monitoring:
-
Begin stirring at room temperature for 15 minutes before heating.
-
Heat the reaction to the lowest temperature that promotes the reaction (start trials at 80 °C). Avoid excessive heat.
-
Self-Validation Step: Monitor the reaction progress closely every 1-2 hours using a suitable analytical technique (TLC, GC-MS, or LC-MS). Look for the disappearance of the limiting aryl halide and the appearance of the product. Once the starting material is consumed, cool the reaction promptly. Prolonged heating after completion significantly increases the risk of protodeboronation.[11]
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
-
Figure 2: Troubleshooting workflow for reactions plagued by protodeboronation.
FAQs: Frequently Asked Questions
Q3: What makes this compound structurally prone to this side reaction?
A3: The susceptibility arises from a combination of steric and electronic factors. The two ortho-methyl groups create significant steric bulk around the C–B bond. While this can sometimes stabilize the boronic acid, it can also hinder the approach of the bulky palladium complex required for transmetalation. If the rate of transmetalation is slowed sufficiently, the competing base-catalyzed protodeboronation has more time to occur.[12]
Q4: Would using the corresponding pinacol boronate ester of this compound solve the problem?
A4: Not necessarily, though it can help in some cases. Boronate esters, like pinacol esters (Bpin), are generally more resistant to protodeboronation than the corresponding boronic acids under anhydrous conditions.[13] However, in the presence of a base and water (even trace amounts), the ester can hydrolyze back to the boronic acid in situ.[2][14] Once the boronic acid is formed, it is again susceptible to protodeboronation. Therefore, while using an ester may offer some advantages, it is not a complete solution and should be paired with anhydrous conditions and careful base selection.[13][14]
Q5: How does the choice of base specifically impact protodeboronation?
A5: The base has a dual and critical role. It is required to activate the boronic acid for transmetalation by forming the boronate.[15][16] However, stronger bases (like NaOH, KOH) and higher concentrations of base increase the equilibrium concentration of the highly reactive boronate anion, which accelerates the rate of protodeboronation.[2][12] Milder, non-hydroxide bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are often preferred because they are strong enough to facilitate the catalytic cycle but less aggressive in promoting the protonolysis side reaction.[9]
Table 1: Influence of Reaction Parameters on Protodeboronation Rate
| Parameter | Condition A (High Risk) | Condition B (Low Risk) | Rationale |
| Base | 2M NaOH (aq) | Anhydrous K₃PO₄ | Strong hydroxide bases in water maximize the concentration of the reactive boronate, accelerating protonolysis.[9][12] |
| Solvent | Dioxane / H₂O (4:1) | Anhydrous Toluene | Water is the proton source for protodeboronation; its exclusion dramatically reduces the rate of this side reaction.[9] |
| Temperature | 110 °C | 80 °C | Higher temperatures often accelerate protodeboronation more than the desired coupling reaction.[5] |
| Ligand | Very Bulky Phosphine | Less Bulky Phosphine | Bulky ligands can create a reactive palladium intermediate that is prone to protonolysis.[6][8] |
Q6: How should I properly store this compound to ensure its stability?
A6: Boronic acids can degrade over time, especially when exposed to air and moisture.[9]
-
Storage Container: Store in a tightly sealed container made of an inert material like glass or HDPE plastic.[17][18]
-
Atmosphere: For long-term storage, keep the container under an inert atmosphere (argon or nitrogen).
-
Temperature & Light: Store in a cool, dark, and dry place. A refrigerator (2-8°C) is ideal.[19][20] Avoid exposure to direct sunlight.[21]
-
Segregation: Store away from bases and oxidizing agents.[21][22]
References
- Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Protodeboronation.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Cheong, J. Y., et al. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society.
- Wikipedia. (n.d.). Suzuki reaction.
- Cheong, J. Y., et al. (2023). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta.
- Li, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Tomota, K., et al. (2024). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry.
- Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Cheong, J. Y., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Moret, M.-E., et al. (2021). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central.
- Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Lab Alley. (n.d.). How to Store Boric Acid.
- PubChem. (n.d.). (2,6-Dimethyl-4-methoxyphenyl)boronic acid.
- Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids.
- Cleveland State University. (n.d.). Practices for Proper Chemical Storage.
- Six Chongqing Chemdad Co. (n.d.). (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID.
- University of California, Santa Cruz. (n.d.). Corrosive Storage Guidelines.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. laballey.com [laballey.com]
- 18. alliancechemical.com [alliancechemical.com]
- 19. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 20. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID | 361543-99-9 [amp.chemicalbook.com]
- 21. csuohio.edu [csuohio.edu]
- 22. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Suzuki Coupling with Methoxy-Substituted Phenylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving methoxy-substituted phenylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of coupling these electron-rich substrates. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your synthetic endeavors.
Introduction: The Double-Edged Sword of the Methoxy Group
Methoxy-substituted phenylboronic acids are valuable reagents in organic synthesis, enabling the introduction of electron-rich aryl moieties crucial for tuning the electronic and steric properties of target molecules. However, the very electronic nature of the methoxy group that makes these reagents so useful also predisposes them to specific side reactions, often leading to low yields and complex product mixtures. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses the most frequently encountered issues when using methoxy-substituted phenylboronic acids in Suzuki coupling reactions. Each problem is followed by a detailed explanation of its cause and a set of actionable solutions.
Problem 1: Low Yield of the Desired Product and Formation of an Arene Byproduct (Protodeboronation)
Symptoms:
-
You observe a significant amount of the arene corresponding to your boronic acid (e.g., anisole from methoxyphenylboronic acid).
-
The yield of your desired cross-coupled product is disappointingly low.
Cause: Protodeboronation
Protodeboronation is the most common side reaction for electron-rich boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] The electron-donating methoxy group increases the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonolysis. This process is often accelerated under basic aqueous conditions, which are typical for Suzuki couplings.[3][4][5]
Solutions:
-
Switch to a Milder Base: Strong bases like NaOH or KOH can significantly promote protodeboronation.[1] Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), or even fluoride sources like cesium fluoride (CsF) in anhydrous conditions.[1] The choice of base is critical and can be the deciding factor between success and failure.[6][7][8]
-
Employ Anhydrous or Low-Water Conditions: Since water is the primary proton source for this side reaction, minimizing its presence can be highly effective.[9]
-
Use dry solvents.
-
Consider running the reaction under strictly anhydrous conditions.
-
If some water is necessary for catalyst activity, use a minimal amount (e.g., a 10:1 organic solvent to water ratio).
-
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[1] It is advisable to run the reaction at the lowest temperature that still allows for efficient catalytic turnover, typically in the range of 60-80 °C.[1]
-
Increase the Reaction Rate: A faster cross-coupling reaction will outcompete the slower protodeboronation side reaction.[1] This can be achieved by:
-
Use a More Stable Boronic Acid Derivative: Boronic acids can be converted to more stable derivatives that slowly release the active boronic acid under the reaction conditions.
Problem 2: Formation of a Symmetrical Biaryl Byproduct (Homocoupling)
Symptoms:
-
You observe the formation of a biaryl derived from the coupling of two molecules of your methoxy-phenylboronic acid.
Cause: Homocoupling
Homocoupling of boronic acids can occur in the presence of a palladium catalyst, particularly when oxygen is present in the reaction mixture.[9] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.
Solutions:
-
Thoroughly Degas Solvents: Ensure that all solvents are rigorously degassed before use to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: The reaction should be set up and run under a strict inert atmosphere of argon or nitrogen.[1][9] This prevents oxygen from entering the reaction vessel.
-
Use a High-Quality Palladium Catalyst: Ensure your palladium source is of high purity and has not been exposed to air for extended periods. Consider using air-stable precatalysts.[9]
Problem 3: Reaction Stalls or Fails to Go to Completion with ortho-Methoxy Phenylboronic Acids
Symptoms:
-
The reaction starts but does not proceed to completion, even after extended reaction times.
-
The starting materials are recovered largely unreacted.
Cause: Catalyst Inhibition or Steric Hindrance
An ortho-methoxy group can sometimes chelate to the palladium center.[12][13][14] While this can sometimes be beneficial, it can also lead to a more stable intermediate that is reluctant to undergo reductive elimination, thus slowing down or stalling the catalytic cycle. Additionally, the steric bulk of the ortho-substituent can hinder the approach of the coupling partners to the metal center.
Solutions:
-
Ligand Screening: The choice of ligand is crucial. A bulkier, more electron-donating ligand can often promote the reductive elimination step and overcome catalyst inhibition. Experiment with a range of phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs).
-
Higher Temperatures: While higher temperatures can promote protodeboronation, they may be necessary to overcome the activation barrier for reductive elimination in sterically hindered systems. A careful balance must be struck.
-
Change the Solvent: The solvent can influence the stability of intermediates in the catalytic cycle.[15] Switching from ethereal solvents like dioxane or THF to more polar aprotic solvents like DMF or NMP, or to less coordinating solvents like toluene, may be beneficial.
Diagram: Troubleshooting Workflow
Here is a decision-making workflow to guide your troubleshooting process when encountering issues with Suzuki couplings of methoxy-substituted phenylboronic acids.
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Frequently Asked Questions (FAQs)
Q1: Should I use the boronic acid or a boronic ester for my methoxy-substituted phenyl coupling partner?
A1: For methoxy-substituted phenylboronic acids, especially those with the methoxy group in the ortho or para position, using a boronic ester (like a pinacol ester) is highly recommended.[1] Boronic esters are generally more stable and less prone to protodeboronation under the basic reaction conditions.[4][16] They act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[1]
Q2: What is the best general-purpose palladium catalyst and ligand combination for these substrates?
A2: There is no single "best" combination, as the optimal choice depends on the specific coupling partners. However, for electron-rich boronic acids, catalyst systems known for high activity are a good starting point. A combination of a palladium source like Pd(OAc)₂ or a precatalyst like a Buchwald G3 or G4 palladacycle with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is often very effective.[17] These ligands can accelerate the rate-limiting oxidative addition and the subsequent reductive elimination steps.
Q3: Can the position of the methoxy group (ortho, meta, para) affect the reaction outcome?
A3: Yes, absolutely.
-
para-Methoxy: This substitution strongly activates the ring towards protodeboronation due to the +M (mesomeric) effect. Extra precautions against protodeboronation are necessary.
-
meta-Methoxy: The effect is primarily inductive (-I), which is less activating towards protodeboronation compared to the para isomer. These substrates are generally more stable.
-
ortho-Methoxy: This is the most complex case. The +M effect is present, but steric hindrance and the potential for chelation to the palladium center can also play significant roles.[12][13] This can sometimes lead to lower reactivity or require specific ligand optimization.
Q4: My reaction workup is difficult, and I have trouble removing the boron-containing byproducts. What can I do?
A4: Boronic acid byproducts can sometimes complicate purification. Here are a few strategies:
-
Aqueous Wash with a Base: A dilute aqueous base wash (e.g., NaOH or NaHCO₃) can help remove acidic boron species into the aqueous layer.
-
Oxidative Workup: Adding an oxidizing agent like hydrogen peroxide during the workup can oxidize boron byproducts to more polar alcohols/phenols, which are easier to separate.
-
Diethanolamine Treatment: Adding diethanolamine can form a complex with the boronic acid, which can sometimes be filtered off or more easily separated.[18]
-
Silica Gel Chromatography: Boronic acids and their byproducts often streak on silica gel. Using a more polar eluent system or treating the crude material before chromatography can help.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Methoxy-Substituted Phenylboronic Acid
This protocol provides a robust starting point for your experiments.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the methoxy-substituted phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[9]
-
Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80 °C).[1]
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Methoxy-Substituted Phenylboronic Pinacol Ester
If you are facing significant protodeboronation, preparing the pinacol ester is a worthwhile step.
-
Dissolution: In a flask, dissolve the methoxy-substituted phenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.
-
Water Removal: Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove water. The reaction is typically complete when no more water is collected.
-
Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling reaction. If necessary, it can be purified by recrystallization or chromatography.
Summary Table of Issues and Solutions
| Issue | Primary Cause(s) | Recommended Solutions |
| Protodeboronation | Electron-rich nature of the boronic acid, presence of water, strong base, high temperature | Use a boronic ester (Bpin, MIDA); employ a milder base (K₃PO₄, K₂CO₃); use anhydrous or low-water conditions; lower the reaction temperature. |
| Homocoupling | Presence of oxygen, catalyst re-oxidation | Rigorously degas all solvents; maintain a strict inert atmosphere (Ar or N₂); use a high-quality, air-stable precatalyst. |
| Low Reactivity/Stalled Reaction | Steric hindrance (ortho-substituents), catalyst inhibition (chelation) | Screen bulky, electron-rich ligands (e.g., Buchwald ligands); cautiously increase temperature; experiment with different solvents. |
| Difficult Purification | Residual boron-containing byproducts | Perform a basic aqueous wash; consider an oxidative workup (e.g., with H₂O₂); use diethanolamine to complex with residual boronic acid. |
Diagram: The Catalytic Cycle and Side Reactions
This diagram illustrates the main Suzuki-Miyaura catalytic cycle and where the key side reactions, protodeboronation and homocoupling, diverge.
Caption: Suzuki Cycle and Common Side Reactions.
References
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Al-Zoubi, R. M. (2018).
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Wikipedia. (n.d.).
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Johnston, C. P., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Smith, R. (n.d.). Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. White Rose eTheses Online. [Link]
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
- Iqbal, J., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Johnston, C. P., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Muthumari, S., & Ramesh, R. (2016). Effect of solvent on the Suzuki reaction.
- ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction.
- Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie. [Link]
- ResearchGate. (n.d.). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal. [Link]
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Calvino-Casilda, V., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
- KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- Ackermann, L., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. SemOpenAlex. [Link]
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation.
- Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- The Synthetic Chemist. (2025). Suzuki Coupling. YouTube. [Link]
- The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. youtube.com [youtube.com]
Purification of biaryl products from (2-Methoxy-4,6-dimethylphenyl)boronic acid reactions
Technical Support Center: Purification of Biaryl Products
A Guide for Reactions Involving (2-Methoxy-4,6-dimethylphenyl)boronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of biaryl products derived from Suzuki-Miyaura coupling reactions utilizing this compound. This sterically hindered boronic acid is a powerful building block but presents unique challenges in both reaction efficiency and downstream purification. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities, offering field-proven insights, troubleshooting protocols, and a comprehensive understanding of the underlying chemical principles.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3] However, the success of the reaction and the ease of product purification are highly dependent on the substrates used. This compound, with its two ortho-methyl substituents, introduces significant steric bulk around the reactive center. This hindrance can impede the key transmetalation and reductive elimination steps of the catalytic cycle, often leading to lower yields and a more complex mixture of side products.[4]
This guide provides a systematic approach to identifying common impurities and implementing robust purification strategies tailored to the specific challenges posed by this demanding substrate.
Section 1: Pre-Purification Analysis: Identifying the Problem
Effective purification begins with accurate identification of all components in the crude reaction mixture. Relying solely on a single analytical technique can be misleading. A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for a complete picture.[5][6][7]
FAQ: What are the key signals I should look for in my crude analytical data?
Answer: Before embarking on purification, you must identify your target product and the likely impurities. The sterically hindered nature of this compound makes certain side reactions particularly common.
Below is a table summarizing the expected analytical signatures for the desired product and major potential byproducts.
| Compound Type | Description | Expected Mass (LC-MS) | Key ¹H NMR Signals (Approx. ppm) |
| Desired Biaryl Product | Aryl Halide + Boronic Acid | [M_Aryl + C₉H₁₁O] | Combination of signals from both coupling partners. Two distinct methyl singlets (~2.0-2.3 ppm), one methoxy singlet (~3.7 ppm). |
| Protodeboronation Product | 1,3-Dimethyl-2-methoxybenzene | ~136.2 g/mol | Two methyl singlets (~2.2 ppm), one methoxy singlet (~3.7 ppm), aromatic signals. |
| Boronic Acid Homocoupling | Dimer of the boronic acid | ~270.3 g/mol | Four distinct methyl singlets, two methoxy singlets. Highly symmetric pattern. |
| Unreacted Boronic Acid | This compound | ~180.0 g/mol | Two methyl singlets (~2.3-2.5 ppm), one methoxy singlet (~3.7 ppm). May appear broad. |
| Unreacted Aryl Halide | Starting Aryl Halide | Dependent on structure | Signals corresponding to the pure starting material. |
Section 2: Understanding Common Impurities and Their Origins
Knowing what impurities are present is the first step; understanding why they formed is critical for both purification and future reaction optimization. The interplay of steric hindrance and electronic effects governs the formation of these side products.
Impurity Formation Pathways
Caption: Key reaction pathways in a hindered Suzuki coupling.
FAQ: Why is there a significant amount of protodeboronation product in my crude mixture?
Answer: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[8] This is a very common side reaction in Suzuki-Miyaura couplings and can be exacerbated by several factors.[9] For electron-rich boronic acids like this compound, the C-B bond is more susceptible to cleavage. The reaction is often catalyzed by base and accelerated by elevated temperatures and the presence of protic sources like water or alcohols in the solvent.[10] The slow rate of the desired coupling reaction due to steric hindrance provides more opportunity for this undesired pathway to occur.[4]
FAQ: I have a major byproduct with a mass corresponding to the boronic acid dimer. What is it and why did it form?
Answer: This impurity is the homocoupled dimer, 2,2'-dimethoxy-4,4',6,6'-tetramethyl-1,1'-biphenyl. This byproduct forms when two molecules of the boronic acid couple with each other. This process is typically mediated by the palladium catalyst, particularly in the presence of oxygen, which can re-oxidize Pd(0) to the active Pd(II) state that promotes this side reaction.[11][12] Rigorous deoxygenation of your reaction mixture and solvents is a key preventative measure.[13] Some studies also suggest that certain bases or catalyst systems are more prone to promoting homocoupling.[14]
Section 3: Troubleshooting Purification: A Step-by-Step Guide
This section provides actionable protocols to address specific purification challenges.
Scenario 1: Product is Contaminated with Unreacted Boronic Acid
This is a frequent issue, as the unreacted boronic acid and the desired biaryl product can have similar polarities, leading to co-elution during column chromatography.
Question: My product and the boronic acid have very similar Rf values. How can I improve separation?
Answer: Simple chromatographic separation can be challenging. A multi-step approach combining extraction and optimized chromatography is often most effective.
Protocol 1: Selective Basic Extraction
-
Principle: Boronic acids are weakly acidic and can be deprotonated to form water-soluble boronate salts. This protocol is most effective if your desired biaryl product is neutral and lacks acidic functional groups.
-
Step-by-Step:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a mild aqueous base, such as 1M sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution. Avoid strong bases like NaOH, as they can promote side reactions.
-
Repeat the basic wash 2-3 times, monitoring the organic layer by TLC to confirm the removal of the boronic acid spot.
-
Wash the organic layer with water, followed by brine, to remove residual base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Analyze the resulting crude material by ¹H NMR or LC-MS to confirm the removal of the boronic acid before proceeding with chromatography.
-
Protocol 2: Derivatization to a Boronate Ester
-
Principle: If basic extraction is not feasible (e.g., your product is acidic), you can convert the unreacted boronic acid into a diethanolamine adduct. These adducts are often crystalline, stable solids that can be easily filtered off or have significantly different chromatographic properties.[4][15]
-
Step-by-Step:
-
After the initial workup, dissolve the crude product in a suitable solvent (e.g., Dichloromethane, Toluene).
-
Add diethanolamine (1.0 equivalent relative to the estimated amount of residual boronic acid) dropwise while stirring.
-
A precipitate of the boronate ester adduct may form. Stir the slurry for 15-30 minutes.
-
If a solid forms, isolate it by vacuum filtration, washing with a small amount of cold solvent.
-
If no solid forms, the polarity of the boronate ester will be significantly different from the boronic acid, often allowing for much easier separation by silica gel chromatography.
-
Scenario 2: Product is Contaminated with Homocoupled Byproduct
The homocoupled dimer is often non-polar and structurally similar to the desired product, making it a particularly difficult impurity to remove.
Question: The homocoupled byproduct is very nonpolar and difficult to separate from my desired biaryl. What are my options?
Answer: Recrystallization is often the most powerful technique to separate diastereomeric impurities like the homocoupling product from the desired biaryl, especially when purity levels greater than 99% are required.[16][17]
Protocol 3: Recrystallization
-
Principle: This technique exploits subtle differences in the solubility of the product and impurities in a given solvent system at varying temperatures. A successful recrystallization yields high-purity crystalline material.[18][19][20]
-
Step-by-Step:
-
Solvent Screening: The key is to find a solvent (or solvent pair) in which your desired product has high solubility at high temperatures and low solubility at room temperature or below, while the impurity remains in solution.[16]
-
Procedure: a. Place the impure solid in an Erlenmeyer flask with a stir bar. b. Add a minimal amount of the chosen hot solvent until the solid just dissolves. c. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure crystals.[20] d. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization. e. Isolate the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.
-
Analysis: Check the purity of the crystals and the mother liquor by HPLC or LC-MS to assess the efficiency of the purification. A second recrystallization may be necessary to achieve the desired purity.
-
Suggested Solvent Systems for Biaryl Recrystallization
| Solvent System | Polarity | Notes |
| Hexanes / Ethyl Acetate | Non-polar / Polar Aprotic | A common starting point. Dissolve in hot EtOAc and add hot hexanes until cloudy. |
| Toluene or Xylenes | Aromatic | Good for less polar biaryls. Cool slowly. |
| Methanol / Water | Polar Protic | Dissolve in hot methanol and add water dropwise until persistent cloudiness appears, then re-heat to clarify and cool. |
| Isopropanol | Polar Protic | Often a good single-solvent choice. |
Scenario 3: Removing Residual Palladium
Residual palladium is a major concern, especially in pharmaceutical development, and often manifests as a grey or black coloration of the final product.
Question: My product has a grey tint and ICP-MS shows high palladium levels. How do I remove it?
Answer: Several methods exist to scavenge residual palladium from the product solution.
Protocol 4: Activated Carbon Treatment
-
Principle: Activated carbon has a high surface area and can adsorb palladium species from solution.
-
Step-by-Step:
-
Dissolve the crude product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate).
-
Add a small amount of activated carbon (typically 5-10% by weight of the crude product).
-
Stir the mixture at room temperature or with gentle heating for 1-2 hours.
-
Filter the mixture through a pad of Celite® to remove the carbon. Caution: Do not allow the Celite®/carbon pad to dry completely, as it can be pyrophoric.
-
Wash the pad thoroughly with the solvent to ensure complete product recovery.
-
Concentrate the filtrate and analyze for palladium content.
-
Section 4: Advanced Topics & FAQs
FAQ: My biaryl product shows complex or multiple signals in the NMR, especially for the methyl groups. Is this an impurity?
Answer: Not necessarily. Due to the significant steric hindrance from the four ortho-substituents (two methyl groups on one ring, and potentially two substituents on the other), rotation around the newly formed C-C single bond can be severely restricted. This phenomenon, known as atropisomerism, creates stable, non-interconverting rotational isomers (rotamers) that are distinct molecules.[21][22] These atropisomers will each have a unique set of signals in the NMR spectrum, leading to a spectrum that appears to be a mixture. This is an inherent stereochemical property of your product, not an impurity. Chiral HPLC may be required to separate and quantify the enantiomeric ratio if the molecule is chiral.[21]
Decision Workflow for Purification
Caption: A general decision tree for purifying hindered biaryls.
References
- Title: Protodeboronation - Wikipedia Source: Wikipedia URL:[Link]
- Title: THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION Source: ResearchG
- Title: How To: Purify by Crystallization Source: University of Rochester, Department of Chemistry URL:[Link]
- Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL:[Link]
- Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL:[Link]
- Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
- Title: Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls Source: University of California, San Diego URL:[Link]
- Title: Common Byproducts in Suzuki Coupling Source: YouTube URL:[Link]
- Title: Recrystallization and Crystallization Source: University of California, Los Angeles - Department of Chemistry & Biochemistry URL:[Link]
- Title: Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination Source: National Institutes of Health (NIH) URL:[Link]
- Title: The Substituent Effects of Suzuki Coupling in Aqueous Micelles Source: PubMed URL:[Link]
- Title: Purification by Recrystallization Source: CUNY Baruch College URL:[Link]
- Title: Masking Boronic Acids for Suzuki Coupling Source: YouTube URL:[Link]
- Title: Trouble isolating my Suzuki coupling biaryl acid product Source: Reddit URL:[Link]
- Title: Using Crystallization to Purify a Solid | Organic Chemistry lab Source: YouTube URL:[Link]
- Title: Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory Source: ResearchG
- Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution Source: ACS Public
- Title: Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines Source: PubMed Central (PMC) URL:[Link]
- Title: Analytical Strategies for Monitoring Residual Impurities Source: BioPharm Intern
- Title: Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner Source: University of Cape Town URL:[Link]
- Title: A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances Source: ResearchG
- Title: Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations Source: National Institutes of Health (NIH) URL:[Link]
- Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL:[Link]
- Title: A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances Source: Open Access Library Journal URL:[Link]
- Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: ResearchG
- Title: How to prevent metal catalysed homocoupling reaction of boronic acids?
- Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journals URL:[Link]
- Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. mt.com [mt.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. How To [chem.rochester.edu]
- 19. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Technical Support Center: Optimizing Catalyst Loading for Sterically Hindered Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically demanding substrates. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered Suzuki coupling reaction failing or giving frustratingly low yields?
A: This is the most common issue researchers face with this class of reaction. When you couple two bulky fragments, such as a di-ortho-substituted aryl halide and a hindered boronic acid, the reaction's energy barriers become significantly higher. The primary reason for failure is that standard catalyst systems (e.g., Pd(PPh₃)₄) are often ineffective.[1] Steric hindrance can dramatically slow down two key steps in the catalytic cycle: oxidative addition of the aryl halide to the palladium center and the final reductive elimination step to form the product.[1][2] Essentially, the bulky groups physically prevent the reacting partners from easily approaching the metal center and each other.
Q2: My yield is low. Can I just increase the catalyst loading to push the reaction to completion?
A: While incrementally increasing the catalyst loading might offer a marginal improvement, it is rarely the optimal solution and can be a costly strategy, especially during scale-up.[3][4] The core issue is not necessarily the amount of catalyst, but its activity and stability under the challenging conditions imposed by steric hindrance. A more effective approach is to change the type of catalyst system—specifically the ligand—to one designed for sterically demanding substrates.[1] In fact, with a highly efficient ligand, it's possible to achieve excellent yields with remarkably low catalyst loadings, sometimes in the parts-per-million (ppm) range, even for hindered couplings.[5][6]
Q3: What is the single most important factor to modify when troubleshooting a sterically hindered coupling?
A: The ligand . The steric and electronic properties of the phosphine ligand or N-heterocyclic carbene (NHC) coordinated to the palladium center are paramount.[7] For hindered substrates, you need bulky, electron-rich ligands.[8]
-
Why bulk is critical: Bulky ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species, which is necessary for the oxidative addition of the hindered aryl halide.[1]
-
Why electron-richness is key: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step (cleavage of the C-X bond).[5]
Standard ligands like triphenylphosphine (PPh₃) are generally too small and not electron-donating enough to be effective.[1]
Q4: How do I choose the right ligand for my specific substrates? There are so many available.
A: The choice is dictated by the degree of steric hindrance. A good starting point is to categorize your challenge:
-
Di- or Tri-ortho-Substituted Biaryls: Start with commercially available, robust biaryl phosphine ligands (often called "Buchwald ligands"). SPhos, RuPhos, and XPhos are excellent first choices that have a proven track record.[1]
-
Extremely Hindered (e.g., Tetra-ortho-Substituted) Biaryls: For these particularly challenging couplings, you may need more specialized ligands. Ligands like AntPhos or BI-DIME have been developed specifically to overcome extreme steric barriers.[7][9]
-
Aryl Chlorides: Hindered aryl chlorides are less reactive than bromides or iodides.[5] For these substrates, highly electron-rich and bulky phosphine ligands (like t-Bu₃P) or N-Heterocyclic Carbenes (NHCs) are often required to achieve good results.[10][11]
It is often necessary to screen a small panel of ligands to find the optimal one for a novel transformation.[12]
Q5: What are the best practices for setting up a reaction to ensure reproducibility, especially when dealing with low catalyst loadings?
A: Reproducibility issues often stem from insufficient control over the reaction atmosphere and reagent quality.
-
Inert Atmosphere is Crucial: The active Pd(0) catalyst is sensitive to oxygen.[13] Ensure your reaction is thoroughly degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere.[3][14] This minimizes catalyst deactivation and homocoupling side reactions.[13]
-
Use Anhydrous Solvents: Water content can affect the reaction, so using dry, degassed solvents is recommended. Toluene and dioxane are common choices.[1]
-
Reagent Purity: The stability of boronic acids can be a common reason for low yields.[13] Use high-purity boronic acids or consider converting them to more stable boronate esters (like pinacol esters) if you suspect degradation.[15]
-
Base Quality: For bases like K₃PO₄, using a finely ground powder can improve reaction rates due to increased surface area.[1]
Section 2: Troubleshooting Guide
Problem 1: Low or No Conversion
Q: I'm coupling a di-ortho-substituted aryl bromide with a hindered boronic acid using Pd(OAc)₂/SPhos, K₃PO₄ in toluene at 80 °C, but I see less than 10% conversion after 12 hours. Where do I start troubleshooting?
A: This is a classic scenario where the reaction conditions are not forcing enough to overcome the activation energy barriers. Follow this systematic workflow to identify the issue.
How Bulky Ligands Help: A bulky ligand (L) promotes the dissociation of L₂Pd(0) to the more reactive L-Pd(0) species. This less-coordinated palladium center has more space available to accommodate the bulky aryl halide during oxidative addition. Similarly, the steric clash between the two bulky aryl groups (Ar and Ar') in the transmetalation complex pushes them to undergo reductive elimination more readily, regenerating the catalyst. [17]
Section 5: Data Summaries
Table 1: Recommended Ligand/Catalyst Systems for Sterically Hindered Couplings
| Substrate Challenge | Recommended Ligands | Typical Catalyst Loading (mol %) | Key Considerations |
| Di-ortho-substituted | SPhos, XPhos, RuPhos [1] | 0.5 - 2.0% | Excellent starting points for general screening. Robust and commercially available. |
| Tri-ortho-substituted | XPhos, RuPhos [1] | 0.1 - 1.0% | May require higher temperatures or slightly higher loadings than di-ortho cases. |
| Tetra-ortho-substituted | AntPhos, BI-DIME [7][9] | 0.025 - 1.0% [6] | These are highly specialized ligands designed for extreme steric hindrance. |
| Hindered Aryl Chlorides | t-Bu₃P, cataCXium® A, NHCs [5][11] | 1.0 - 3.0% | Require highly electron-donating ligands to facilitate oxidative addition of the strong C-Cl bond. |
Table 2: Typical Starting Conditions for Optimizing a Hindered Suzuki Coupling
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) sources, respectively. [8] |
| Ligand | SPhos or XPhos | Proven effectiveness for a wide range of hindered substrates. [1] |
| Base | K₃PO₄ (potassium phosphate) | A moderately strong base that is effective in many cases and has good functional group tolerance. [1] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are generally preferred. [1] |
| Temperature | 100 - 110 °C | Sufficient thermal energy is usually required to overcome activation barriers. [1][16] |
| Concentration | 0.1 - 0.5 M | A reasonable starting point; can be adjusted based on solubility. |
Section 6: References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Han, F., & Chen, Y. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Synthesis. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]
-
Szilvási, T., & Veszprémi, T. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
-
Zhao, Q., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ChemInform. [Link]
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. [Link]
-
Singh, R., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Semantic Scholar. [Link]
-
Jiménez-López, C., et al. (2009). Effects of temperature and solvent in Suzuki reactions of phenylboronic acid with aryl halides catalyzed by 1cPd3(dba). ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Nishikawa, D., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Ishikura, T., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). ArODES. [Link]
-
Wang, Y., et al. (2017). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (2020). ResearchGate. [Link]
-
The effect of various temperatures on the Suzuki coupling reaction. (2013). ResearchGate. [Link]
-
Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
-
Tang, W. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Oldenhuis, N. J., et al. (2014). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 4. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 16. researchgate.net [researchgate.net]
How to overcome steric hindrance in Suzuki-Miyaura reactions
Technical Support Center: Suzuki-Miyaura Reactions
A Senior Application Scientist's Guide to Overcoming Steric Hindrance
Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, I've seen firsthand how steric hindrance can turn a routine coupling into a significant challenge. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties when coupling sterically demanding substrates. Here, we'll move beyond simple protocols to understand the "why" behind the solutions, empowering you to troubleshoot effectively and advance your projects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions we receive regarding sterically hindered Suzuki-Miyaura couplings.
Q1: Why is my Suzuki-Miyaura reaction failing with ortho-substituted substrates?
A: Steric hindrance fundamentally obstructs key steps in the catalytic cycle. The two most affected steps are:
-
Oxidative Addition: The initial insertion of the Palladium(0) catalyst into the carbon-halide bond of your electrophile becomes difficult when bulky ortho-substituents block the palladium's approach.
-
Reductive Elimination: This is the final, product-forming step where the two coupled groups are expelled from the palladium center.[1][2][3] If the two groups are sterically bulky (e.g., forming a di-, tri-, or tetra-ortho-substituted biaryl), they can physically resist coming close enough to form the new C-C bond, stalling the catalyst and leading to low or no yield.[4]
Q2: I'm using PPh₃ (triphenylphosphine) as a ligand and it's not working for my hindered substrate. Why?
A: While triphenylphosphine is a classic ligand, it is often ineffective for sterically demanding couplings.[5] The reasons are twofold:
-
Insufficient Bulk: It is not bulky enough to promote the crucial reductive elimination step. Highly hindered products require a ligand that exerts significant steric pressure on the palladium center, effectively "pushing" the coupled product off to regenerate the active Pd(0) catalyst.[1][2]
-
Electronic Properties: It is not as electron-rich as modern ligands. Electron-rich ligands accelerate the oxidative addition step, which is particularly important for less reactive aryl chlorides and sterically hindered substrates.[1][2]
Q3: Can I just increase the temperature or reaction time?
A: While extending reaction time or increasing temperature can sometimes help overcome a high activation energy, it's often a double-edged sword with hindered substrates.[5]
-
Catalyst Decomposition: The active Pd(0) species can be unstable at high temperatures, leading to catalyst deactivation.[5]
-
Side Reactions: Higher temperatures can promote undesirable side reactions like hydrodehalogenation (where the halide is replaced by a hydrogen) or protodeboronation (where the boronic acid is consumed by water).[5][6][7] In fact, some studies show that bulky phosphine ligands can paradoxically accelerate palladium-catalyzed protodeboronation.[6][7][8][9]
Q4: What is the first thing I should change in my protocol when facing a sterically challenging coupling?
A: The single most impactful change is usually the ligand . Modern catalyst systems have been specifically designed to address steric hindrance. Switching from a general-purpose ligand like PPh₃ to a specialized bulky, electron-rich phosphine or an N-heterocyclic carbene (NHC) ligand is the most effective first step.[1][2][5]
Part 2: Troubleshooting Guides & Advanced Solutions
This section provides in-depth solutions to specific experimental failures.
Issue 1: Low to No Yield with Di-ortho-Substituted Substrates
You are attempting to couple an aryl halide with one or two ortho-substituents (e.g., 2,6-dimethylbromobenzene) with an ortho-substituted boronic acid, and are seeing minimal product formation.
Root Cause Analysis: This is a classic case where the reductive elimination step is likely the rate-limiting step. The steric bulk of the two coupling partners prevents them from easily forming the new C-C bond on the palladium center.
Solution: Employ Bulky "Buchwald-Type" Biarylphosphine Ligands
The development of bulky, electron-rich dialkylbiaryl phosphine ligands has revolutionized the coupling of hindered substrates.[2] These ligands possess large steric profiles that facilitate the difficult reductive elimination step.
Diagram: Troubleshooting Workflow for Hindered Couplings This diagram outlines a logical decision-making process for optimizing a challenging Suzuki-Miyaura reaction.
Caption: Decision workflow for troubleshooting hindered Suzuki couplings.
Recommended Ligands for Hindered Couplings:
| Ligand Name | Key Feature | Recommended For |
| SPhos | High activity, promotes fast reactions. | General hindered aryl chlorides, room temperature couplings.[10] |
| XPhos | Very bulky, excellent for hindered couplings. | Di- and tri-ortho-substituted biaryl synthesis.[5] |
| RuPhos | Very electron-rich, effective at low temperatures. | Thermally sensitive substrates, heteroaryl couplings.[11] |
| tBuXPhos | Extremely bulky for maximum steric pressure. | Exceptionally demanding couplings, including some tetra-ortho cases. |
Issue 2: My Reaction Fails with Tetra-ortho-Substituted Biaryls
You are attempting the most challenging class of Suzuki-Miyaura couplings: creating a biaryl with substituents at all four ortho positions. Even with standard bulky phosphine ligands, the reaction is unsuccessful.
Root Cause Analysis: This represents the pinnacle of steric challenge. The activation barrier for reductive elimination is extremely high. This requires a catalyst system that is not only highly active but also structurally suited to force the two sterically demanding groups together.
Advanced Solutions:
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors and are often even more effective than phosphine ligands for extremely hindered couplings.[12] Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have a unique "flexible steric bulk" that can accommodate hindered substrates during oxidative addition and then promote the final reductive elimination.[13][14] Some NHC-based systems have been shown to successfully synthesize tetra-ortho-substituted biaryls from aryl chlorides at room temperature.[15]
-
Specialized Ligand Architectures: For the most extreme cases, ligands with unique geometries have been developed. For example, diaminochlorophosphine ligands or bioxazoline-derived NHC ligands (IBiox) have shown success in forming tetra-ortho-substituted biaryls where other systems fail.[15][16][17][18]
-
Palladium Precatalysts: Instead of generating the active Pd(0) species in situ from a source like Pd(OAc)₂, using a well-defined palladium precatalyst can provide a more reliable and higher concentration of the active catalyst.[19] Palladacycle precatalysts (e.g., SPhos-G3-Pd) are air- and moisture-stable, ensuring consistent activation and improved performance, especially for difficult couplings.[10][20]
Diagram: Role of Bulky Ligand in Reductive Elimination This diagram illustrates how a sterically demanding ligand facilitates the final C-C bond formation.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tetra-ortho-substituted biaryls through palladium-catalyzed Suzuki-Miyaura couplings with a diaminochlorophosphine ligand. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing Homocoupling of (2-Methoxy-4,6-dimethylphenyl)boronic acid
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of (2-Methoxy-4,6-dimethylphenyl)boronic acid. This sterically hindered boronic acid presents unique challenges, and this resource provides in-depth troubleshooting strategies and optimized protocols to ensure the success of your cross-coupling reactions.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the homocoupling of this compound.
Q1: What is homocoupling, and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 2,2'-dimethoxy-4,4',6,6'-tetramethyl-1,1'-biphenyl. This side reaction consumes your valuable boronic acid, reduces the yield of your desired cross-coupled product, and complicates purification. The steric hindrance from the two methyl groups and the methoxy group in this compound can slow down the desired cross-coupling reaction, giving more opportunity for the homocoupling pathway to occur.
Q2: What are the primary causes of homocoupling in my Suzuki reaction?
A2: The primary drivers of boronic acid homocoupling are generally related to the palladium catalyst and the reaction conditions. Key factors include:
-
Presence of Pd(II) species: If you are using a Pd(II) precatalyst, it must be reduced to the active Pd(0) in situ. This reduction can be mediated by the homocoupling of two boronic acid molecules.[1][2]
-
Oxygen contamination: The presence of oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which in turn can drive homocoupling.[3][4] It is crucial to properly degas your solvents and maintain an inert atmosphere.[2][4]
-
Suboptimal reaction conditions: Factors such as the choice of base, solvent, and temperature can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[5][6]
Q3: How can I quickly check if homocoupling is the main issue in my reaction?
A3: A straightforward way to diagnose the extent of homocoupling is through routine reaction monitoring techniques. You can analyze a small aliquot of your crude reaction mixture using:
-
Thin-Layer Chromatography (TLC): The homocoupled product will have a different Rf value than your starting materials and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can definitively identify and quantify the homocoupled byproduct by its mass.[7]
II. Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to troubleshooting and mitigating the homocoupling of this compound.
Issue 1: Significant Formation of Homocoupled Product Detected
If you have confirmed that homocoupling is a major competing reaction, the following steps will help you systematically address the problem.
Causality Analysis Workflow
Caption: Troubleshooting workflow for managing homocoupling.
Step 1: Re-evaluate Your Palladium Catalyst and Ligand System
The choice of the palladium source and ligand is paramount in controlling homocoupling.
-
Palladium Source: Pd(II) sources like Pd(OAc)₂ require an in-situ reduction to the catalytically active Pd(0), a process that can be facilitated by the homocoupling of boronic acids.[1][2]
-
Ligand Selection: For sterically hindered substrates like this compound, the ligand plays a critical role. Standard ligands such as triphenylphosphine (PPh₃) are often inadequate.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are highly effective at promoting the desired reductive elimination step of the cross-coupling cycle while sterically hindering the pathways that lead to homocoupling.[3][8][9] N-heterocyclic carbene (NHC) ligands are also excellent alternatives that provide high stability and activity.[10]
-
Step 2: Optimize the Base and Solvent System
The reaction environment significantly influences the delicate balance between cross-coupling and homocoupling.
-
Base Selection: The base activates the boronic acid for transmetalation. A base that is too weak may not be effective, while an overly strong base can promote side reactions.
-
Recommendation: For sterically hindered systems, moderately strong inorganic bases are often a good choice. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful.[7][9][10] The physical form of the base can also matter; using finely powdered K₃PO₄ can improve reproducibility.[11]
-
-
Solvent System: The solvent influences catalyst activity and the solubility of your reagents.
-
Recommendation: Aprotic polar solvents are generally preferred.[10] Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene, often with a small amount of water.[5][9][10] The ratio of organic solvent to water can be critical and may require optimization.[12] For particularly stubborn reactions, higher boiling point solvents like xylenes can be used to increase the reaction temperature.[9]
-
| Parameter | Recommended Conditions for this compound | Rationale |
| Palladium Source | Pd(0) precatalyst (e.g., SPhos-Pd-G3) | Avoids in-situ reduction step that can cause homocoupling.[8] |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos) | Promotes desired reductive elimination and sterically hinders homocoupling.[3][8] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective for hindered substrates without being overly aggressive.[7][9][10] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Good balance of polarity and boiling point for many Suzuki reactions.[9][10] |
| Temperature | 80-110 °C | Provides sufficient energy to overcome activation barriers for hindered substrates.[3][9] |
Step 3: Rigorous Exclusion of Oxygen
Oxygen is a known promoter of boronic acid homocoupling.[4]
-
Protocol for Deoxygenation:
-
Solvent Degassing: Before use, thoroughly degas your solvent. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. Alternatively, the freeze-pump-thaw method can be used for more rigorous deoxygenation.
-
Inert Atmosphere: Assemble your reaction vessel under a stream of inert gas. Use Schlenk techniques or a glovebox to maintain an oxygen-free environment throughout the reaction setup and duration.
-
Subsurface Sparge: For larger scale reactions, a subsurface sparge with nitrogen or argon before adding the catalyst can be particularly effective at removing dissolved oxygen.[2][13]
-
Issue 2: Low or No Yield of Desired Product, with Homocoupling as a Minor Byproduct
In cases where the primary issue is a lack of reactivity, the steric hindrance of this compound is likely the main culprit.
Step 1: Increase Reaction Temperature
Sterically hindered substrates often require higher temperatures to overcome the activation energy for the key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[3][9]
-
Recommendation: If your reaction is sluggish at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C.[14] Microwave irradiation can also be a valuable tool for rapidly heating the reaction and improving yields for challenging couplings.[10]
Step 2: Modify the Boronic Acid
If the boronic acid itself is the source of the low reactivity, you can use a more reactive derivative.
-
Conversion to a Boronate Ester: Boronic acids can be converted to boronate esters, such as pinacol esters. While this adds a synthetic step, these esters can sometimes exhibit different reactivity profiles and may be less prone to certain side reactions.
-
Use of Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct.[15] These adducts can be used directly in Suzuki couplings, often in protic solvents, and can offer improved stability and handling.[3][15]
Experimental Protocol: Preparation of the Diethanolamine Adduct of this compound
-
Dissolution: In a clean vial equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent such as methylene chloride.[3]
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise via a pipette.
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in your Suzuki coupling reaction.[3]
III. Analytical Methods for Monitoring Homocoupling
Accurate monitoring of your reaction is crucial for effective troubleshooting.
-
Qualitative Analysis: A rapid and simple method for detecting boronic acids and their derivatives on a TLC plate involves using a curcumin-based stain, which forms a red complex with boron-containing compounds.[16]
-
Quantitative Analysis: For precise quantification of the starting materials, desired product, and homocoupled byproduct, HPLC is the method of choice. An on-line HPLC method with post-column derivatization using alizarin allows for the selective and sensitive detection of boronic acids.[17] Ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-ESI-MS) is another powerful technique for the analysis of a broad range of boronic acids in complex mixtures.[18]
IV. Mechanistic Insights into Homocoupling
Understanding the mechanisms of homocoupling can provide a rationale for the troubleshooting strategies outlined above.
Proposed Mechanisms for Palladium-Mediated Homocoupling
There are two primary proposed pathways for the homocoupling of boronic acids in the presence of a palladium catalyst:
-
Reductive Homocoupling: This pathway is often initiated by a Pd(II) species. Two molecules of the boronic acid transmetalate to the Pd(II) center, followed by reductive elimination to form the biaryl product and Pd(0). This process serves to reduce the Pd(II) precatalyst to the active Pd(0) state.[1][2]
-
Oxidative Homocoupling: In the presence of an oxidant, such as oxygen, the active Pd(0) catalyst can be oxidized to Pd(II), which then enters the reductive homocoupling cycle. This depletes the active catalyst and generates the undesired homocoupled product.
Caption: Key mechanistic pathways for boronic acid homocoupling.
By carefully selecting a Pd(0) catalyst and rigorously excluding oxygen, you can effectively shut down these major pathways to homocoupling.
V. Concluding Remarks
The homocoupling of sterically hindered boronic acids like this compound is a common challenge in Suzuki-Miyaura cross-coupling reactions. However, by understanding the underlying mechanisms and systematically addressing the key reaction parameters—catalyst, ligand, base, solvent, and atmosphere—this unwanted side reaction can be effectively managed. The strategies and protocols outlined in this guide provide a comprehensive framework for optimizing your reactions, leading to higher yields of your desired products and simplifying downstream purification.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Al-Zoubi, R. M. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Miller, R. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(2), 315-321. [Link]
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]
- de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen, 10(1), 10-15. [Link]
- Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5(5), 887-892. [Link]
- Miller, R. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
- Miller, R. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Newman, S. G., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 86(1), 1018-1024. [Link]
- The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Whiting, A., et al. (2014). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 6(10), 3444-3447. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. r/Chempros. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- van Beek, T. A., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- Chen, J., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(28), 6245-6252. [Link]
- Reddy, B., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(19), 8125-8131. [Link]
- Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
- Dupont, J., et al. (2022).
- Arafat, H., et al. (2017). Analytical techniques for boron quantification supporting desalination processes-- A review.
- PubChem. (n.d.). (2,6-Dimethyl-4-methoxyphenyl)boronic acid. [Link]
- PubChem. (n.d.). (3-Methoxy-2,6-dimethylphenyl)boronic acid. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Role of Water in Suzuki Reactions with Hindered Boronic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the nuanced role of water when working with sterically hindered boronic acids. This resource is designed to provide in-depth insights and practical troubleshooting advice to help you overcome common challenges and achieve higher yields and reproducibility in your experiments. As Senior Application Scientists, we have compiled this guide based on a synthesis of established literature and extensive field experience.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding the impact of water on Suzuki reactions involving sterically demanding substrates.
Q1: My Suzuki reaction with a hindered boronic acid is failing or giving low yields. What is the first thing I should investigate regarding the solvent system?
When a Suzuki coupling with a sterically hindered substrate yields poor results, the first aspect to critically evaluate is the composition of your solvent system, particularly the water content. While many Suzuki reactions benefit from the presence of water, an inappropriate amount can be detrimental. Start by ensuring your organic solvent is properly degassed to prevent catalyst decomposition. Then, methodically screen the concentration of water in your reaction. It is a common misconception that "more water is always better." For hindered substrates, the optimal water concentration is often a delicate balance.
Q2: Why is water even necessary in a Suzuki reaction? What is its mechanistic role?
Water plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary beneficial function is to facilitate the crucial transmetalation step. Water, in conjunction with the base, helps to form a more nucleophilic "ate" complex from the boronic acid (RB(OH)3⁻). This species is more readily transferred to the palladium center. Additionally, water can influence the solubility of the base (e.g., carbonates, phosphates), which is often critical for the reaction to proceed efficiently.[1][2][3] Small amounts of water can also help to break down inactive boronic acid esters or anhydrides (boroxines) into the active boronic acid species.[3]
Q3: Can too much water be detrimental to my reaction, especially with a hindered boronic acid?
Yes, excess water can significantly hinder or even halt your reaction for several reasons. The most prominent issue is the competing hydrolytic deboronation (protodeboronation), where the boronic acid is converted back to the corresponding arene, thus removing it from the productive catalytic cycle.[4][5][6] This side reaction is often accelerated under basic conditions and at elevated temperatures, which are typical for Suzuki couplings.[5][7] Hindered boronic acids can be particularly susceptible to this decomposition pathway. Furthermore, excessive water can lead to the formation of palladium hydroxides or oxides, which can deactivate the catalyst.[1]
Q4: What is the optimal amount of water to use in a Suzuki reaction with hindered substrates?
There is no universal answer, as the optimal amount of water is highly substrate-dependent. However, a good starting point for optimization is a solvent mixture of a polar aprotic solvent (like dioxane or THF) with 1-10% v/v water. For particularly sensitive or hindered substrates, it may be beneficial to start with anhydrous conditions and titrate in small amounts of water. A Design of Experiments (DoE) approach can be highly effective in systematically identifying the optimal water concentration for your specific reaction.[1]
Q5: Are there alternatives to using water, or strategies to mitigate its negative effects with sensitive boronic acids?
For highly sensitive substrates, several strategies can be employed. One approach is to use a "slow-release" strategy with boronic acid derivatives like MIDA boronates or organotrifluoroborates.[6][8][9] These compounds hydrolyze slowly under the reaction conditions to provide a low, steady concentration of the active boronic acid, which minimizes the rate of deboronation.[6][8][9] Another strategy is to use anhydrous conditions with specific bases like potassium trimethylsilanolate (TMSOK).[7] Alternatively, protecting the boronic acid with diethanolamine can create a more stable, crystalline solid that can be used directly in the coupling reaction, often with improved results in protic solvents.[10]
Troubleshooting Guide for Hindered Suzuki Reactions
This section provides a structured approach to diagnosing and solving common problems encountered during Suzuki reactions with sterically hindered boronic acids, with a focus on the role of water.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Insufficient Water: The transmetalation step may be too slow due to a lack of boronate "ate" complex formation. | Add a small, controlled amount of water (e.g., 1-5% v/v) to your reaction mixture. Consider using a mixed solvent system like Dioxane/H₂O (10:1).[1][7] |
| Excessive Water: The hindered boronic acid may be undergoing rapid hydrolytic deboronation. | Reduce the amount of water in the reaction. For highly sensitive substrates, consider using anhydrous conditions or a "slow-release" boronic acid derivative.[5][7] | |
| Catalyst Deactivation: The presence of oxygen or excess water can lead to the formation of inactive palladium species. | Ensure all solvents are rigorously degassed. Use a fresh, active palladium precatalyst and consider ligands designed for hindered substrates (e.g., Buchwald ligands).[7][11] | |
| Significant Homocoupling of Boronic Acid | Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[11] |
| Inconsistent Results/Poor Reproducibility | Variable Water Content: The use of non-anhydrous solvents without precise control over the water content can lead to inconsistent results. | Use anhydrous solvents as a starting point and add a specific, measured amount of water for each reaction to ensure reproducibility. |
| Insoluble Base: The base may not be sufficiently soluble in the reaction medium to be effective. | Use a finely powdered base to maximize surface area. A small amount of water can often improve the solubility of inorganic bases like K₃PO₄ or Cs₂CO₃.[1][7] |
Visualizing the Process
To better understand the underlying mechanisms and troubleshooting logic, we have provided the following diagrams.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of the boronic acid by water and base to facilitate transmetalation.
Caption: A troubleshooting flowchart for low-yielding Suzuki reactions with hindered substrates.
Experimental Protocol: Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Arylboronic Acid
This protocol provides a general starting point for the optimization of a Suzuki reaction involving sterically demanding partners.
Reagents and Equipment:
-
Hindered Aryl Bromide (1.0 equiv)
-
Hindered Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv)
-
Solvent System: Anhydrous Dioxane and Degassed Deionized Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the hindered aryl bromide (1.0 equiv), the hindered arylboronic acid (1.2 equiv), and the finely powdered K₃PO₄ (2.0 equiv).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere. This step is critical to prevent catalyst oxidation and boronic acid homocoupling.[7][11]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Water Addition (Optimization Step): Add a precise volume of degassed deionized water via syringe. It is recommended to start with a low percentage (e.g., 2% v/v) and screen different concentrations (e.g., 0%, 5%, 10%) to find the optimal condition.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Kosaka, K., Ohta, Y., & Yokozawa, T. (2015). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization.
- Shaughnessy, K. H. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Current Organic Chemistry, 9(4), 393-413. [Link]
- Anderson, K. W. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
- Kühn, O., & Meise, M. (2025). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?
- Ghavre, M., Ward, T. R., & Heitz, V. (2025). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review.
- Pentsak, E. O., & Ananikov, V. P. (2019). Pseudo-Solid-State Suzuki–Miyaura Reaction and the Role of Water Formed by Dehydration of Arylboronic Acids.
- Hu, Y. (2020).
- ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]
- Bhanage, B. M., & Arai, M. (2001). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Green Chemistry, 3(6), 341-343. [Link]
- Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17467-17484. [Link]
- Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Li, C.-J., & Chen, L. (2016). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry, 18(1), 58-62. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Pentsak, E. O., & Ananikov, V. P. (2019). The influence of water on the solid-phase Suzuki–Miyaura reaction.
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1567-1580. [Link]
- Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Reddit. (2024). Struggling with Suzuki Reaction. Reddit. [Link]
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]
- Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(20), 8465-8475. [Link]
Sources
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation with (2-Methoxy-4,6-dimethylphenyl)boronic acid
Welcome to the technical support center for navigating challenges associated with (2-Methoxy-4,6-dimethylphenyl)boronic acid in catalytic reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments, ensuring robust and reproducible results. The inherent steric hindrance and electronic properties of this particular boronic acid can present unique obstacles, primarily related to catalyst deactivation. This resource provides in-depth, evidence-based solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the initial troubleshooting steps?
A1: When a Suzuki-Miyaura coupling fails, a systematic assessment of key parameters is crucial. Start by evaluating the following:
-
Catalyst Activity: Ensure your palladium precursor and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[1]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1] It is imperative to thoroughly degas your solvents and maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1][2]
-
Reagent Purity and Stability: Verify the purity of both your aryl halide and the this compound. Boronic acids can degrade over time, and this specific one, being electron-rich, is susceptible to protodeboronation.[1][2]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[1] The base must be sufficiently strong to facilitate the transmetalation step without causing degradation of your starting materials or the desired product.[1] For anhydrous reactions, ensure your base is finely powdered and completely dry.[1]
Q2: I'm observing a significant amount of the protodeboronated byproduct, 1-methoxy-3,5-dimethylbenzene. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a common challenge, especially with electron-rich boronic acids like this compound.[2][3] Here are several strategies to mitigate this issue:
-
Use Anhydrous Conditions: Water is often the primary proton source for protodeboronation.[1] While a small amount of water can sometimes be beneficial in Suzuki reactions, excess water will promote this side reaction.[2] Using thoroughly dried solvents is recommended.
-
Optimize the Base: Strong bases, particularly hydroxides in aqueous media, can accelerate protodeboronation.[1][2] Consider switching to weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), or non-aqueous bases like cesium fluoride (CsF).[2]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[2] Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover, for instance, in the range of 60-80 °C.[2]
-
Increase the Reaction Rate: If the desired coupling reaction is slow, the boronic acid is exposed to conditions that favor degradation for a longer period. Employing a more active catalyst system can help the desired reaction outcompete the protodeboronation side reaction.[2]
Q3: The steric hindrance of this compound seems to be impeding the reaction. What modifications to the catalytic system can I make?
A3: Steric hindrance can significantly slow down key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1] To overcome this, specialized catalysts and conditions are often necessary:
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates.[1] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1] They are known to accelerate both the oxidative addition and reductive elimination steps.[1]
-
Robust Precatalysts: Using a well-defined precatalyst can ensure the efficient generation of the active catalytic species. Buchwald-type precatalysts are often effective for challenging substrates.[1]
Troubleshooting Guide: Catalyst Deactivation
Catalyst deactivation is a primary cause of failure in reactions involving sterically demanding and electron-rich boronic acids. The following guide addresses specific deactivation pathways and provides targeted solutions.
Problem 1: Catalyst Precipitation (Palladium Black Formation)
Symptoms: The reaction mixture turns black, and a fine black precipitate is observed. This is often accompanied by a stall in the reaction progress.
Causality: The formation of palladium black indicates the agglomeration of the palladium catalyst into an inactive, bulk metallic state. This can be triggered by several factors:
-
Ligand Degradation or Dissociation: The sterically bulky phosphine ligands required for this type of coupling can be susceptible to degradation at elevated temperatures. Once the ligand dissociates, the unprotected Pd(0) species can readily aggregate.
-
Presence of Impurities: Certain impurities in the reagents or solvents can act as poisons, stripping the ligand from the metal center and promoting precipitation.[4][5]
-
Incomplete Reduction of Pd(II) Precatalyst: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, side reactions can lead to the formation of inactive palladium species.
Solutions:
| Solution | Mechanism of Action | Experimental Protocol |
| Use a More Robust Ligand | Ligands with greater steric bulk and electron-donating properties can form more stable complexes with palladium, preventing dissociation and aggregation. | Switch from standard ligands like PPh₃ to Buchwald-type ligands such as XPhos or SPhos. These are known to be more effective for sterically hindered substrates.[1] |
| Employ a Precatalyst | Precatalysts are designed to generate the active L-Pd(0) species in a controlled manner, minimizing the concentration of unstable, ligand-free palladium. | Use a commercially available Buchwald precatalyst (e.g., XPhos Pd G3). This ensures a reliable and efficient initiation of the catalytic cycle.[1] |
| Ensure Reagent Purity | Removing potential catalyst poisons from the starting materials can prevent ligand stripping and subsequent catalyst deactivation. | Purify starting materials (aryl halide and boronic acid) by recrystallization or column chromatography. Ensure solvents are of high purity and are properly degassed.[1] |
Problem 2: Deactivation by Protodeboronation Products
Symptoms: The reaction starts but does not go to completion, and significant amounts of the protodeboronated arene (1-methoxy-3,5-dimethylbenzene) are detected.
Causality: The boronic acid itself can be a source of catalyst deactivation. As this compound is consumed by protodeboronation, the resulting boric acid (B(OH)₃) and other boron-containing byproducts can potentially interact with and deactivate the palladium catalyst.
Solutions:
| Solution | Mechanism of Action | Experimental Protocol |
| Use Boronic Esters | Boronic esters, such as the pinacol (Bpin) or MIDA derivatives, are generally more stable towards protodeboronation than the corresponding boronic acids.[2] They act as a "slow-release" source of the boronic acid under the reaction conditions.[2] | Prepare the pinacol ester of this compound and use it in the coupling reaction. This can significantly reduce the rate of protodeboronation.[2] |
| Careful Selection of Base | The choice of base can significantly influence the rate of protodeboronation. Strong bases in the presence of water are particularly detrimental.[1][2] | Use a weaker base such as K₂CO₃ or CsF.[2] If a stronger base is required, K₃PO₄ is often a good choice, but ensure anhydrous conditions are maintained.[2] |
| Faster Catalysis | A more active catalyst can promote the desired cross-coupling at a rate that outpaces the protodeboronation of the starting material.[2] | Employ a highly active catalyst system, such as a Buchwald precatalyst with a bulky biarylphosphine ligand, to accelerate the reaction.[6] |
Visualizing Deactivation Pathways and Workflow
To better understand the processes discussed, the following diagrams illustrate the key concepts.
Caption: Key pathways leading to catalyst deactivation.
Caption: A logical workflow for troubleshooting failed reactions.
References
- National Institutes of Health (NIH).
- National Institutes of Health (NIH).
- ACS Publications. Protodeboronation of (Hetero)
- Wikipedia.
- ACS Publications.
- LJMU Research Online. Base-catalyzed Aryl-B(OH)
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- National Institutes of Health (NIH).
- National Institutes of Health (NIH).
- Wikipedia.
- ChemRxiv.
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
- Hiden Analytical.
- National Institutes of Health (NIH). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
- ResearchGate.
- Harvard University.
- ResearchGate. Syntheses of extreme sterically hindered 4-methoxyboronic acids. [Link]
- SciSpace.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
- Macmillan Group - Princeton University. B-Alkyl Suzuki Couplings. [Link]
- National Institutes of Health (NIH). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
- National Institutes of Health (NIH). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Choice for Hindered Suzuki-Miyaura Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically hindered substrates. Steric hindrance presents a significant challenge in carbon-carbon bond formation, often leading to low yields, slow reaction rates, or complete reaction failure.[1][2] A critical, yet often underestimated, parameter in overcoming these hurdles is the rational selection of the reaction solvent.
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. It moves beyond simple protocol recitation to explain the underlying chemical principles, empowering you to make informed decisions for your specific chemical system.
Frequently Asked Questions (FAQs): The Role of the Solvent
Q1: Why is solvent choice so critical for sterically hindered Suzuki-Miyaura couplings?
A1: The solvent is not merely an inert medium; it is an active participant in the catalytic cycle.[3][4][5] For sterically demanding couplings, its role is magnified. A well-chosen solvent system can:
-
Enhance Catalyst Solubility and Stability: Ensure the palladium catalyst and ligands remain dissolved and active throughout the reaction.
-
Modulate Reactivity: Influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Stabilize Intermediates: Steric clash can destabilize key intermediates. The right solvent can offer stabilizing interactions. For example, polar solvents may stabilize charged intermediates formed during the cycle.[3]
-
Facilitate Base Dissolution: Many inorganic bases used in Suzuki couplings have limited solubility in purely organic solvents. The addition of a co-solvent like water is often necessary to dissolve the base and activate the boronic acid for transmetalation.[5][9]
Q2: What are the key solvent properties to consider for a hindered coupling?
A2: Three primary properties dictate a solvent's performance:
-
Polarity (Dielectric Constant): Solvents are broadly classified as polar or non-polar.[10] Polar solvents can be further divided into protic (can donate hydrogen bonds, e.g., water, alcohols) and aprotic (cannot donate hydrogen bonds, e.g., DMF, THF, dioxane).[11][12] While it was once thought that high polarity universally favored the reaction by stabilizing charged intermediates, recent studies show the relationship is more complex and does not strictly correlate with the dielectric constant.[3][13]
-
Coordinating Ability: Solvents like THF, dioxane, DMF, and acetonitrile can coordinate to the palladium center. This can be beneficial by stabilizing the catalyst, but excessive coordination can also inhibit the reaction by occupying sites needed for the substrates to bind.
-
Aprotic vs. Protic Nature:
-
Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These are the most common choices. They effectively dissolve organic substrates and catalyst complexes without interfering with the reaction through hydrogen bonding.[12]
-
Protic Solvents (e.g., Water, Alcohols like t-BuOH, iPrOH): Water is frequently used as a co-solvent to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[6][9] Alcohols can also serve this purpose and, in some cases, have been shown to improve reaction rates and selectivity, particularly for challenging substrates.[3]
-
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
Q3: My reaction is extremely slow or has stalled. How can I use solvent choice to improve the rate?
A3: A stalled reaction with hindered substrates often points to a slow step in the catalytic cycle, typically oxidative addition or transmetalation.
-
The Problem: The steric bulk around the reaction centers makes it difficult for the substrates to approach the palladium catalyst.
-
Solution Strategy 1: Increase Polarity with an Aprotic Co-solvent. While non-polar solvents like toluene are common, switching to or adding a more polar aprotic solvent like 1,4-dioxane , 2-MeTHF , or DMF can accelerate the reaction.[9][14] The increased polarity can help stabilize charged intermediates and may improve the solubility of all components.
-
Solution Strategy 2: Introduce a Protic Co-solvent. The most common reason for a slow transmetalation step is poor activation of the boronic acid. This is often solved by adding water to dissolve the base.
-
Typical System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) with water is a standard starting point.[9][15] The ratio is critical and often requires optimization, with common ratios ranging from 2:1 to 10:1 (organic:water).
-
Alternative Protic Co-solvents: For substrates sensitive to hydrolysis, consider using an alcohol like isopropanol (iPrOH) or tert-butanol (t-BuOH) instead of or in addition to water. These can offer excellent performance for hindered systems.[3]
-
Experimental Workflow & Visualization
To visualize the decision-making process for solvent optimization, consider the following workflow.
Caption: Troubleshooting workflow for solvent selection.
Q4: I'm observing significant protodeborylation (decomposition) of my boronic acid. Can the solvent be the cause?
A4: Yes, absolutely. Protodeborylation, the cleavage of the C–B bond by a proton source, is a major side reaction, especially with electron-rich or heteroaromatic boronic acids.[16]
-
The Problem: The presence of water and heat can accelerate the unwanted hydrolysis of the boronic acid before it has a chance to participate in the catalytic cycle.
-
Solution Strategy 1: Minimize Water or Go Anhydrous. If you suspect protodeborylation is the primary issue, reducing the amount of water is the first step.
-
Protocol: Start with your optimal organic solvent (e.g., dioxane) and use rigorously dried reagents and anhydrous base (e.g., spray-dried K₃PO₄). If a base activator is still needed, add a minimal amount of water (e.g., 1-2 equivalents relative to the limiting reagent).
-
-
Solution Strategy 2: Switch to a Non-Aqueous Protic System. As mentioned, solvents like t-BuOH can be excellent alternatives to water for activating the base while minimizing decomposition for certain substrates.
-
Solution Strategy 3: Use Boronic Esters. If the free boronic acid is too unstable, switching to a more robust boronate, such as a pinacol (Bpin) or MIDA ester , is a highly effective strategy.[9] These are significantly more stable to hydrolysis and can be used under anhydrous conditions.
Q5: My reaction is producing a lot of homo-coupling and dehalogenation byproducts. How can solvent choice help?
A5: These side reactions indicate that the desired cross-coupling pathway is being outcompeted.[16] Dehalogenation, in particular, can be promoted by alcoholic solvents or trace water acting as a hydride source.[9][17]
-
The Problem: The palladium catalyst is reacting with itself (leading to homo-coupling of the boronic acid) or with solvent/base impurities (leading to dehalogenation) faster than it undergoes cross-coupling.[16][17]
-
Solution Strategy 1: Adjust the Solvent System.
-
If you are using an alcohol as a solvent and observe significant dehalogenation, consider switching to an aprotic solvent like dioxane or toluene .[9]
-
Sometimes, a less coordinating solvent like toluene can be advantageous. Highly coordinating solvents (e.g., DMF) can sometimes stabilize palladium intermediates in a way that favors side reactions over the productive reductive elimination step.
-
-
Solution Strategy 2: Ensure Proper Degassing. While not strictly a solvent choice, dissolved oxygen is a major culprit in promoting the homo-coupling of boronic acids. Ensure your chosen solvent is thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
Summary of Recommended Solvent Systems
The optimal solvent is highly substrate-dependent. This table provides a starting point for optimization based on common challenges with hindered substrates.
| Solvent System | Key Characteristics | Best For... | Considerations |
| Dioxane / H₂O | Polar aprotic/protic mix. General purpose. | A good starting point for most hindered couplings. Balances solubility and base activation. | Ratio is critical. Can promote protodeborylation in sensitive substrates. |
| Toluene / H₂O | Non-polar/protic mix. Less coordinating than ethers. | When catalyst inhibition by a coordinating solvent is suspected. | May have lower solubility for polar substrates or catalyst complexes. |
| THF / H₂O | Polar aprotic/protic mix. More coordinating than toluene. | Good general solvent, but lower boiling point limits reaction temperature. | Can form peroxides; always use freshly distilled or inhibitor-free THF. |
| t-BuOH / H₂O | Protic/protic mix. | Challenging couplings where standard conditions fail. Can improve rates and yields. | The mechanism may be altered; requires empirical screening. |
| Dioxane (Anhydrous) | Polar aprotic. | Water-sensitive substrates where protodeborylation is a major concern. Use with boronic esters. | Requires rigorously dry reagents and an anhydrous base (e.g., K₃PO₄). |
The Catalytic Cycle: Where Solvent Matters
Understanding the Suzuki-Miyaura catalytic cycle helps pinpoint where solvent effects are most pronounced.
Caption: The Suzuki-Miyaura catalytic cycle highlighting key steps influenced by solvent choice.[6][7][8]
General Experimental Protocol for Screening
This protocol provides a general framework for coupling a hindered aryl bromide with a hindered arylboronic acid. Always perform reactions under an inert atmosphere (Nitrogen or Argon).
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., Dioxane/H₂O 5:1) via syringe to achieve a typical concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the consumption of the limiting starting material is observed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By systematically applying these principles and troubleshooting strategies, you can overcome the challenges posed by steric hindrance and successfully achieve your desired C-C bond formation.
References
- Czaplik, W. M., Mayer, M., & Cvengros, J. (2009). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Chemistry Steps. [Link]
- ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- ResearchGate. (n.d.). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Screening Ligands for Difficult Suzuki Cross-Coupling Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ligand selection and troubleshoot challenging coupling reactions. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring you can adapt and succeed in your synthetic endeavors.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common problems encountered during difficult Suzuki cross-coupling reactions. Each answer provides a diagnostic approach and actionable solutions.
Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the reaction parameters is the most effective approach.[1] Start by evaluating these key areas:
-
Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[2] Consider using a fresh batch or a more robust, air-stable precatalyst, especially if your current one has been stored for a long time.[1][2]
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1] Inadequate degassing of solvents and reagents, or failure to maintain a positive pressure of an inert gas like argon or nitrogen, can lead to catalyst deactivation.[1][2] Ensure your solvent is properly degassed and the reaction is run under a rigorously inert atmosphere.[2]
-
Reagent Quality and Stability: Verify the purity of your aryl halide and organoboron reagent. Boronic acids, in particular, can degrade over time through processes like protodeboronation, especially if they are electron-rich or heteroaromatic.[1][2][3] Using fresh or properly stored reagents is crucial.[1] The quality of the base is also important; it should be finely powdered and dry for reproducibility.[1][2]
-
Reaction Conditions: The choice of base and solvent is critical and often interdependent.[2] The base must be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials or products.[2] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[2]
Q2: I am attempting a Suzuki coupling with a sterically hindered substrate (e.g., di-ortho-substituted aryl halide or boronic acid) and getting poor results. How should I adjust my ligand and conditions?
A2: Sterically demanding couplings are a common challenge, primarily due to the difficulty of the reductive elimination step.[4][5] To overcome this, the choice of ligand is paramount.
-
Ligand Selection: For sterically hindered substrates, bulky and electron-rich phosphine ligands are generally required.[5][6] These ligands promote the desired reaction by stabilizing the palladium center and facilitating the difficult reductive elimination step.[4][7]
-
Recommended Ligands: Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos have proven to be very effective for hindered substrates.[5] N-heterocyclic carbene (NHC) ligands are also an excellent choice due to their strong σ-donating properties and steric bulk.[5][8] For extremely hindered biaryls, specialized ligands like BI-DIME and AntPhos have been developed.[6][9][10]
-
-
Base and Solvent: Stronger bases are often necessary for sterically hindered couplings.[5] Consider using potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK).[5] Anhydrous, non-polar solvents like toluene or dioxane are often preferred for these reactions.[5]
-
Temperature: These challenging reactions often require elevated temperatures to overcome the higher activation energy barriers.[5]
Q3: My reaction with an electron-deficient or electron-rich aryl halide is sluggish. Which ligands are best suited for these substrates?
A3: The electronic nature of your coupling partners significantly influences the rate-limiting step of the catalytic cycle.
-
Electron-Deficient Aryl Halides: These substrates generally undergo oxidative addition more readily.[4] The challenge often lies in the other steps of the cycle. Standard ligands like PPh₃ can sometimes be effective, but for more challenging cases, electron-rich and bulky ligands like Buchwald's biarylphosphines (e.g., XPhos) can accelerate the overall catalytic turnover.[5]
-
Electron-Rich Aryl Halides: Oxidative addition is often the rate-limiting step for these substrates.[4][11] To promote this step, highly electron-rich ligands are necessary.[4][7] Strong σ-donating ligands like trialkylphosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are excellent choices.[12] Buchwald-type biaryl phosphine ligands are also highly effective.[11]
Q4: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A4: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, particularly with electron-rich, heteroaryl, or vinyl boronic acids.[2][3]
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[2][13]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce or eliminate protodeboronation.[2]
-
Use Boronate Esters: Boronate esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[4][14] While they can be less reactive, their increased stability often leads to higher overall yields in challenging cases.[14]
-
Slow-Release Strategies: In some advanced setups, a precursor that slowly releases the boronic acid into the reaction mixture can keep its concentration low, thereby minimizing decomposition pathways.[15]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about ligand selection and reaction optimization in Suzuki cross-coupling.
Q5: What is the general role of the ligand in the Suzuki-Miyaura catalytic cycle?
A5: The ligand plays a crucial role in virtually every step of the catalytic cycle by modulating the electronic and steric properties of the palladium center.[3][12]
-
Stabilization: Ligands stabilize the Pd(0) active catalyst, preventing its decomposition into palladium black.
-
Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl halide to the Pd(0) complex.[4][12][16]
-
Transmetalation: The ligand influences the rate of transmetalation, where the organic group is transferred from the boron atom to the palladium center.
-
Reductive Elimination: Bulky ligands can promote the final reductive elimination step, where the new C-C bond is formed and the product is released from the palladium complex, regenerating the active Pd(0) catalyst.[4][7][16]
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q6: How do I perform a ligand screening experiment for a new, difficult Suzuki coupling?
A6: A systematic ligand screening is a powerful way to identify the optimal conditions for a challenging reaction. High-throughput experimentation (HTE) kits are commercially available, but a manual screen can also be effectively performed.[17]
Experimental Protocol: Parallel Ligand Screening
-
Preparation: In an array of oven-dried reaction vials, each equipped with a small magnetic stir bar, add the aryl halide (1.0 equiv), the organoboron reagent (1.2–1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
-
Inerting: Seal the vials with septum caps and place them in a reaction block or rack. Purge the vials with argon or nitrogen for 5-10 minutes.[2]
-
Catalyst Addition: Prepare stock solutions of your palladium precatalyst (e.g., Pd₂(dba)₃) and a variety of ligands in a degassed solvent (e.g., toluene or dioxane). Add the palladium precatalyst and a different ligand to each reaction vial via syringe. Ensure the Pd:ligand ratio is appropriate (typically 1:1 to 1:2 for monodentate ligands).
-
Solvent Addition and Reaction: Add the appropriate amount of degassed solvent to each vial to reach the desired concentration. Place the reaction block on a preheated stirrer hotplate and run the reactions at the desired temperature for a set amount of time.
-
Analysis: After the reaction time has elapsed, cool the vials to room temperature. Take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts.
-
Optimization: Based on the results of the initial screen, you can perform a second round of optimization focusing on the most promising ligands, varying parameters such as base, solvent, and temperature.
The following diagram illustrates a typical workflow for ligand screening.
Caption: A systematic workflow for screening and optimizing ligands.
Q7: Which type of palladium source should I use: a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst?
A7: The choice of palladium source can impact reaction reproducibility and ease of setup.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are sources of the active Pd(0) catalyst. However, they can be air-sensitive, and their activity can vary between batches.[1] When using a source like Pd₂(dba)₃, an external ligand must be added.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf), Buchwald Precatalysts): These are generally air-stable crystalline solids that are easier to handle and weigh accurately.[2] They are reduced in situ to the active Pd(0) species. Buchwald-type precatalysts are particularly advantageous as they are designed to rapidly generate the active catalyst and are available with a wide range of effective ligands already coordinated.[4][5] For difficult couplings, using a well-defined precatalyst often leads to more reproducible results.[2]
Q8: What are the key differences in reactivity between boronic acids and boronate esters?
A8: The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[14]
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol) |
| Reactivity | Generally more reactive, often leading to faster reaction times.[14] | Typically less reactive, may require more forcing conditions. |
| Stability | Less stable; prone to decomposition (e.g., protodeboronation, oxidation).[1][14] | Significantly more stable; often crystalline solids that are easier to handle and store.[4][14] |
| Purity | Can be challenging to obtain in high purity.[14] | Generally high; can be purified by standard methods like column chromatography.[14] |
| Handling | May require storage under an inert atmosphere at low temperatures.[14] | Stable at room temperature and easy to handle.[14] |
For challenging substrates where the boronic acid is known to be unstable, using the corresponding boronate ester is a highly recommended strategy to improve reaction outcomes.[4][14]
References
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry (RSC Publishing).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Screening of different ligands for Suzuki coupling.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Suzuki reaction. Wikipedia.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma.
- Application Note: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Benzofurylboronic Acid. Benchchem.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. merckmillipore.com [merckmillipore.com]
Technical Support Center: Analysis of Byproducts in Suzuki Reactions of (2-Methoxy-4,6-dimethylphenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and byproduct formation associated with the use of sterically hindered substrates, focusing on (2-Methoxy-4,6-dimethylphenyl)boronic acid. Our goal is to provide researchers, scientists, and drug development professionals with actionable troubleshooting strategies and a deeper mechanistic understanding to optimize their synthetic outcomes.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, its success is highly dependent on the substrates and conditions employed.[2] this compound presents a unique challenge due to the significant steric hindrance imposed by its two ortho-substituents (a methoxy group and a methyl group). This steric bulk can impede key steps in the catalytic cycle, often leading to the formation of undesirable byproducts and reduced yields of the target molecule.[3][4]
This document is structured into a Troubleshooting Guide to address specific experimental issues and a Frequently Asked Questions (FAQs) section for a broader understanding of the underlying chemical principles.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address common problems encountered when using this compound in Suzuki coupling reactions.
Q1: My reaction yield is low, and I'm observing a significant amount of 2,4-dimethylanisole. What is this byproduct, and how can I prevent its formation?
A1: You are observing protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. [5] This process consumes your boronic acid, reducing the yield of the desired cross-coupled product and generating the corresponding arene, in this case, 2,4-dimethylanisole.
Causality: The steric hindrance from the ortho-substituents on this compound can slow down the rate of transmetalation with the palladium complex.[6] This delay provides a larger window of opportunity for competing side reactions like protodeboronation to occur.[5] This side reaction is often catalyzed by the base and accelerated by the presence of a proton source, such as water.[7][8]
Troubleshooting Workflow: Protodeboronation
Caption: The Suzuki catalytic cycle and key byproduct pathways.
Q2: Why is this compound considered a "challenging" substrate?
A2: This boronic acid is challenging due to significant steric hindrance . The methoxy group and the methyl group are positioned at the ortho positions (the carbon atoms adjacent to the carbon-boron bond). These groups act as bulky "fenders," physically obstructing the boronic acid from easily approaching the palladium catalyst during the transmetalation step. [3][6]This steric clash slows the desired reaction, allowing side reactions like protodeboronation and homocoupling more time to occur, ultimately leading to lower yields and more complex product mixtures. [9]
Q3: What is the role of the base in the Suzuki reaction, and how does its choice influence byproduct formation?
A3: The base plays a critical, multifaceted role in the Suzuki reaction. Its primary function is to activate the organoboron compound. [10][11]Boronic acids themselves are not nucleophilic enough to readily undergo transmetalation. The base reacts with the boronic acid to form a more electron-rich and highly nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). [12][13]This boronate species is what actively participates in the transmetalation step.
However, the choice of base is a delicate balance.
-
Strong Bases (e.g., NaOH, KOH): While effective at forming the boronate complex, they can significantly accelerate the undesired protodeboronation side reaction, especially in the presence of water. [7][8]* Weaker Bases (e.g., K₂CO₃, K₃PO₄, CsF): These are often preferred for sensitive or sterically hindered substrates. They are strong enough to facilitate the formation of the active boronate species but are less likely to cause rapid protodeboronation. [7]
Q4: What analytical methods are best for identifying and quantifying the byproducts from my reaction?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts like the protodeboronated arene (2,4-dimethylanisole) and potentially the homocoupled product if it is sufficiently volatile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring the reaction progress, as it can simultaneously detect the starting materials, the desired product, and higher-molecular-weight byproducts like the homocoupled dimer. It is particularly useful for non-volatile or thermally sensitive compounds.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for the structural confirmation of the final purified product and any isolated byproducts. Comparing the crude reaction NMR to the spectra of the starting materials can quickly reveal the presence and approximate ratios of major impurities.
References
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Protodeboronation. (n.d.). Wikipedia.
- Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S.
- Suzuki Cross-Coupling Mechanism | Organic Chemistry. (2020, June 5). YouTube.
- Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1513-1516.
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
- Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024, August 7). ChemRxiv.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302.
- “Slow release” Suzuki‐Miyaura coupling strategy. (n.d.). ResearchGate.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
- How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry.
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate.
- What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
- Challenges In Suzuki Coupling Reaction. (2025, November 12). KCIL Chemofarbe Group.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). PMC - NIH.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018, April 24). ACS Omega.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Suzuki reaction. (n.d.). chemeurope.com.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
Sources
- 1. byjus.com [byjus.com]
- 2. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. wwjmrd.com [wwjmrd.com]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to Ortho-Substituted Phenylboronic Acids in Suzuki Coupling: Navigating Steric Hindrance and Enhancing Reactivity
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] However, the introduction of steric bulk, particularly in the form of ortho-substituents on the phenylboronic acid coupling partner, presents significant challenges that can impede reaction efficiency and limit synthetic utility. This guide provides an in-depth comparison of the performance of ortho-substituted phenylboronic acids in Suzuki coupling, offering insights into the underlying mechanistic hurdles and presenting experimentally validated strategies to overcome them.
The Challenge of Steric Hindrance
The presence of one or more substituents at the ortho-position of a phenylboronic acid introduces significant steric congestion around the reactive boronic acid moiety. This steric impediment can hinder several key steps in the palladium-catalyzed Suzuki coupling cycle, leading to lower yields and slower reaction rates.[2][3] The primary challenges include:
-
Inhibited Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is often the rate-limiting step. Ortho-substituents can sterically clash with the ligands on the palladium complex, slowing down or preventing this crucial step.[4]
-
Competitive Protodeboronation: Ortho-substituted boronic acids can be more susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene and consumption of the starting material.[5][6] This is particularly problematic under the basic aqueous conditions often employed in Suzuki couplings.[7]
-
Difficult Reductive Elimination: In cases where both coupling partners are sterically hindered (e.g., forming tetra-ortho-substituted biaryls), the final reductive elimination step to form the C-C bond can also be significantly slowed due to steric repulsion between the ortho-substituents on the palladium intermediate.[8]
The Impact of Ortho-Substitution: A Comparative Overview
The degree of steric hindrance and the electronic nature of the ortho-substituent play a crucial role in determining the reactivity of the phenylboronic acid.
For instance, a comparative study of tolylboronic acid isomers in Suzuki coupling with 1-bromo-4-(chloromethyl)benzene under identical conditions revealed slightly lower yields for the ortho-isomer (2-tolylboronic acid) compared to its meta- and para-counterparts.[2] This is attributed to the steric hindrance from the ortho-methyl group.
| Boronic Acid Isomer | Coupling Partner | Product Yield (%) |
| 4-Tolylboronic Acid | 1-bromo-4-(chloromethyl)benzene | 99 |
| 3-Tolylboronic Acid | 1-bromo-4-(chloromethyl)benzene | 98 |
| 2-Tolylboronic Acid | 1-bromo-4-(chloromethyl)benzene | 96 |
| Data sourced from a comparative study highlighting the impact of methyl group position on Suzuki coupling yields.[2] |
While a simple methyl group can have a noticeable effect, more substantial ortho-substituents, such as isopropyl or multiple substituents, present even greater challenges, often requiring highly specialized catalytic systems to achieve acceptable yields.[9]
Strategies for Overcoming Steric Hindrance
To address the challenges posed by ortho-substituted phenylboronic acids, researchers have developed a range of strategies focusing on the optimization of the catalyst system, including the choice of palladium precursor, ligands, and reaction conditions.
The development of bulky, electron-rich phosphine ligands has been a game-changer for sterically hindered Suzuki couplings.[10] These ligands promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are more reactive in the oxidative addition step and can better accommodate sterically demanding substrates.
Buchwald-type biarylphosphine ligands , such as XPhos and SPhos, are highly effective for coupling hindered aryl substrates. For extremely hindered couplings, such as the synthesis of tetra-ortho-substituted biaryls, specialized ligands like BI-DIME and AntPhos have shown exceptional reactivity.[11] The unique structure of AntPhos is thought to play a major role in its high reactivity by disfavoring β-hydride elimination, a common side reaction with bulky substrates.[11][12]
More recently, arsa-Buchwald ligands, arsenic analogs of Buchwald ligands, have been shown to be effective for sterically hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step.[4] Another novel approach involves the use of ligands with fluorinated aryl rings, such as HFT-Phos, which are designed to accelerate the reductive elimination step through secondary interactions between the palladium center and the electron-withdrawing aromatic ring.[8]
The choice of palladium precursor can also influence the outcome of the reaction. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, they often require higher temperatures and longer reaction times for hindered substrates.[1] Pre-formed palladium catalysts, or "precatalysts," that readily form the active catalytic species under mild conditions are often preferred for challenging couplings.[13][14] For instance, a precatalyst that forms the active species at room temperature can be crucial for coupling unstable boronic acids that are prone to decomposition at elevated temperatures.[13][14]
The selection of base and solvent is also critical. Strong, non-nucleophilic bases like K₃PO₄ are often used, and anhydrous conditions can sometimes be beneficial to minimize protodeboronation.[1]
Experimental Protocols
This protocol is a representative example for the coupling of a sterically hindered aryl chloride with an ortho-substituted phenylboronic acid using a modern catalyst system.
Workflow for a Sterically Hindered Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[2]
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the ortho-substituted phenylboronic acid (1.5 mmol), the aryl halide (1.0 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol %), and the ligand (e.g., XPhos, 0.02 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for the specified time (typically 12-24 hours), or until reaction completion is indicated by TLC or GC-MS analysis.
-
Work-up: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Addressing Protodeboronation with Unstable Boronic Acids
For ortho-substituted phenylboronic acids that are particularly prone to protodeboronation, such as polyfluorophenylboronic acids, a modified approach is necessary.[13][14] The key is to use a precatalyst that rapidly generates the active palladium(0) species at a low temperature, allowing the cross-coupling to outcompete the decomposition of the boronic acid.[13][14]
Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Protodeboronation
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, with the competing protodeboronation side reaction.
Protocol for Unstable Boronic Acids:
A specialized precatalyst is employed that allows the reaction to proceed at room temperature.[13] The reaction is typically run with a weak base in a mixed solvent system (e.g., THF/water) for a short duration to minimize decomposition of the boronic acid.[13][14]
Conclusion
The Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids is a challenging but achievable transformation. Success hinges on a careful selection of the catalyst system, particularly the use of bulky, electron-rich phosphine ligands that can overcome the steric hindrance inherent in these substrates. By understanding the mechanistic challenges and employing the advanced strategies and protocols outlined in this guide, researchers can effectively utilize these valuable building blocks in the synthesis of complex molecules for a wide range of applications, from pharmaceuticals to materials science.[15]
References
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. N.p., n.d. Web.
- Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. N.p., n.d. Web.
- Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. N.p., n.d. Web.
- N.p. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. N.p., n.d. Web.
- The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. N.p., 14 Feb. 2014. Web.
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. N.p., 9 Aug. 2025. Web.
- SciSpace.
- Wikipedia.
- RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. N.p., n.d. Web.
- Benchchem. A Comparative Guide to 2-Tolyl, 3-Tolyl, and 4-Tolylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. N.p., n.d. Web.
- PMC - NIH. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. N.p., n.d. Web.
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... N.p., n.d. Web.
- ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters. N.p., 16 June 2025. Web.
- ResearchGate.
- Sigma-Aldrich. Buchwald Phosphine Ligands. N.p., n.d. Web.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. N.p., n.d. Web.
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. N.p., n.d. Web.
- N.p. Preformed Pd(II)
- PubMed.
- Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. N.p., n.d. Web.
- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. N.p., 23 Aug. 2023. Web.
- ResearchGate. Suzuki-Miyaura cross-coupling of phenylboronic acid and aryl dihalides... N.p., n.d. Web.
- PMC - NIH. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. N.p., n.d. Web.
- ResearchGate. Suzuki coupling of aryl halides and various arylboronic acids. N.p., n.d. Web.
- ACS Publications. Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups | The Journal of Organic Chemistry. N.p., n.d. Web.
- N.p. Protodeboronation of (Hetero)
- PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. N.p., 16 Sept. 2024. Web.
- ElectronicsAndBooks. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. N.p., n.d. Web.
- PMC - NIH. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. N.p., 11 Sept. 2018. Web.
- PubMed.
- Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. N.p., n.d. Web.
- N.p. Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. N.p., n.d. Web.
- N.p. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. N.p., n.d. Web.
- PMC - NIH.
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. N.p., n.d. Web.
- Rose-Hulman. Suzuki Cross-coupling Reaction procedure. N.p., n.d. Web.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. N.p., 11 Sept. 2018. Web.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. N.p., 29 Mar. 2025. Web.
- ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. N.p., n.d. Web.
- PMC - NIH. Organoborane coupling reactions (Suzuki coupling). N.p., n.d. Web.
- Journal of the American Chemical Society. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. N.p., 21 Aug. 2017. Web.
- Organic Chemistry Portal. Suzuki Coupling. N.p., n.d. Web.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
A Comparative Guide to the Reactivity of Substituted (2-Methoxy-4,6-dimethylphenyl)boronic Acid Isomers in Suzuki-Miyaura Cross-Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is extensive, facilitating the synthesis of complex biaryl structures that are often key components of bioactive molecules and functional materials.[3] However, the performance of this powerful reaction is profoundly influenced by the structural characteristics of its coupling partners, particularly the boronic acid.
Sterically hindered boronic acids, such as those with multiple ortho-substituents, present a significant challenge.[4] These substrates can dramatically slow down or completely inhibit the reaction by impeding the critical transmetalation step in the catalytic cycle. This guide provides an in-depth analysis of the reactivity of (2-Methoxy-4,6-dimethylphenyl)boronic acid and its structural isomers in palladium-catalyzed cross-coupling reactions. By examining the interplay of steric and electronic effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and practical guidance for designing robust synthetic strategies involving these challenging building blocks.
The Isomers: A Structural Overview
The reactivity of a substituted phenylboronic acid is not merely a sum of its parts; it is a complex outcome of the spatial arrangement and electronic nature of its substituents. For this guide, we will compare three key isomers to elucidate these effects:
-
Isomer A: this compound : Features two methyl groups and a methoxy group all in ortho positions relative to the boronic acid. This creates a highly congested environment around the reactive center.
-
Isomer B: (4-Methoxy-2,6-dimethylphenyl)boronic acid : Possesses the same di-ortho-methyl substitution pattern as Isomer A, but the methoxy group is moved to the para position. This allows for the isolation of steric effects from the electronic influence of the methoxy group's position.[5]
-
Isomer C: (2-Methoxyphenyl)boronic acid : A less substituted analogue, lacking the methyl groups. This isomer serves as a crucial baseline to understand the specific impact of the di-ortho-methyl steric hindrance.
Mechanistic Considerations: The Role of Steric and Electronic Effects
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6] For sterically hindered boronic acids, the transmetalation step—where the organic group is transferred from boron to the palladium center—is typically the rate-limiting step.
Steric Hindrance: The Dominant Factor
Both Isomer A and Isomer B are di-ortho-substituted, which severely restricts rotation around the C-B bond and physically blocks the palladium complex from approaching the boron atom. This steric shield dramatically increases the activation energy for transmetalation.[4][7] Consequently, these isomers are significantly less reactive than their less hindered counterparts like Isomer C .
To overcome this steric barrier, specialized reaction conditions are required. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, AntPhos) is critical.[4][8] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is less sterically demanding and more readily undergoes oxidative addition and subsequent steps. Furthermore, stronger bases (e.g., K₃PO₄, Cs₂CO₃) and higher temperatures are often necessary to facilitate the formation of the reactive boronate species and drive the reaction forward.[9][10]
Electronic Effects & Potential Chelation
The methoxy group (-OCH₃) is an electron-donating group. Its position influences the nucleophilicity of the aryl group and the Lewis acidity of the boron atom.
-
In Isomer B , the para-methoxy group increases the electron density of the aromatic ring, which can slightly accelerate the transmetalation step compared to an unsubstituted analogue, though this effect is largely overshadowed by the severe steric hindrance.
-
In Isomer A and Isomer C , the ortho-methoxy group presents a more complex scenario. While it also donates electron density, its proximity to the boronic acid can lead to a secondary interaction: chelation. The oxygen atom of the methoxy group can coordinate to the palladium center in the transition state.[11][12] This pre-coordination can lower the activation energy and, in some cases, enhance the rate of reaction compared to isomers where such chelation is not possible.[11]
Comparative Reactivity Data
Direct side-by-side comparative data for all three isomers under identical conditions is not extensively documented in a single source. The following table summarizes representative experimental outcomes compiled from various studies on sterically hindered and substituted boronic acids to illustrate the expected performance trends in a model Suzuki-Miyaura coupling with 4-bromoanisole.[13][14]
| Isomer | Structure | Key Features | Catalyst System | Expected Yield | Rationale & Citation |
| A | This compound | Extreme steric hindrance; Potential ortho-methoxy chelation | XPhos Pd G3 / K₃PO₄ | Moderate (~40-60%) | Severe steric hindrance is the dominant factor, requiring a highly active catalyst system. Chelation may offer a slight rate enhancement over Isomer B.[4][10][11] |
| B | (4-Methoxy-2,6-dimethylphenyl)boronic acid | Extreme steric hindrance; Electron-donating group para to boron | XPhos Pd G3 / K₃PO₄ | Low to Moderate (~30-50%) | Lacks the potential for chelation, making it slightly less reactive than Isomer A despite similar steric bulk.[7] |
| C | (2-Methoxyphenyl)boronic acid | Minimal steric hindrance; Potential ortho-methoxy chelation | Pd(PPh₃)₄ / K₂CO₃ | High to Excellent (>90%) | The absence of bulky methyl groups allows the reaction to proceed easily, even with standard catalysts.[11][12] |
Note: Yields are estimates based on published data for structurally similar compounds and are intended for comparative purposes. Actual yields are highly dependent on the specific coupling partner, reaction conditions, and optimization.
Experimental Protocols
Trustworthy and reproducible protocols are essential for success. Below are detailed methodologies for conducting Suzuki-Miyaura couplings with both a standard and a sterically hindered boronic acid.
Protocol 1: General Procedure for Sterically Hindered Coupling (Isomers A & B)
This protocol is designed to overcome the challenges associated with di-ortho-substituted boronic acids. The choice of a pre-catalyst like XPhos Pd G3 ensures the rapid formation of the active catalytic species.[10]
Materials:
-
Sterically Hindered Boronic Acid (Isomer A or B) (1.2 mmol, 1.2 equiv)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous fine powder (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water, degassed (1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide, the sterically hindered boronic acid, XPhos Pd G3, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot (under inert atmosphere).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
XPhos Pd G3: A highly active pre-catalyst essential for coupling sterically demanding substrates.[8][15]
-
K₃PO₄: A strong base that effectively promotes the formation of the boronate anion required for transmetalation without causing side reactions often seen with alkoxide bases.[10][16]
-
Dioxane/Water: A common solvent system that provides good solubility for both organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Protocol 2: Standard Suzuki-Miyaura Coupling (Isomer C)
This protocol utilizes more traditional conditions suitable for unhindered boronic acids.
Materials:
-
(2-Methoxyphenyl)boronic acid (Isomer C) (1.5 mmol, 1.5 equiv)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, (2-methoxyphenyl)boronic acid, and Pd(PPh₃)₄.
-
Solvent & Base Addition: Add toluene and ethanol. Prepare a separate aqueous solution of K₂CO₃ and add it to the flask.
-
Inert Atmosphere: Flush the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Conclusion and Recommendations
The reactivity of this compound and its isomers in Suzuki-Miyaura cross-coupling is a clear illustration of the delicate balance between steric and electronic effects.
-
Steric hindrance is the overriding factor. The presence of two ortho-methyl groups in Isomers A and B dramatically reduces reactivity, necessitating the use of advanced catalytic systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) and optimized reaction conditions.
-
Positional electronics offer fine-tuning. The ortho-methoxy group in Isomer A may provide a modest reactivity advantage over the para-methoxy Isomer B due to potential palladium chelation during the transmetalation step.[11]
-
For unhindered systems, standard conditions suffice. Isomer C, lacking the steric shield of the methyl groups, couples efficiently under classical Suzuki-Miyaura conditions.
For researchers working with di-ortho-substituted boronic acids, careful selection of the catalyst, ligand, base, and solvent is not merely an optimization but a prerequisite for success. It is strongly recommended to screen several conditions, starting with a robust system like the one outlined in Protocol 1, to achieve viable yields in the synthesis of these challenging yet valuable biaryl compounds.
References
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar.
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl
- A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling. Benchchem.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
- 3-Methoxyphenylboronic acid synthesis. ChemicalBook.
- Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formyl
- (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID. Six Chongqing Chemdad Co..
- A Comparative Study of Iodophenol Isomers in Suzuki Coupling Reactions. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. mdpi.com [mdpi.com]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Steric vs. Electronic Effects in Substituted Phenylboronic Acid Coupling
Introduction: The Suzuki-Miyaura Coupling - A Pillar of Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound (often a boronic acid) and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The versatility of the Suzuki-Miyaura coupling stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and their low toxicity compared to other organometallic reagents.[1][3]
The success and rate of the Suzuki-Miyaura coupling are profoundly influenced by the structural and electronic properties of both coupling partners. This guide provides an in-depth comparison of how steric and electronic effects of substituents on phenylboronic acids dictate their reactivity and performance in this pivotal transformation. Understanding these principles is paramount for researchers, scientists, and drug development professionals for reaction optimization, catalyst selection, and rational design of synthetic routes.
The Catalytic Cycle: A Three-Act Play
The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] This cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The cycle begins with the oxidative addition of the organohalide to a Pd(0) complex, forming a Pd(II) species.[4][5][6] This step is often the rate-determining step of the reaction.[1][6]
-
Transmetalation: The organic group from the boronic acid is then transferred to the palladium center, displacing the halide.[4][5] This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: Finally, the two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electronic Effects: The Push and Pull of Electrons
The electronic nature of the substituents on the phenylboronic acid plays a critical role in the transmetalation step. This step involves the transfer of the aryl group from the boron atom to the palladium center. The nucleophilicity of the carbon atom attached to the boron is a key determinant of the reaction rate.
Electron-Donating Groups (EDGs)
Electron-donating groups (such as -OCH₃, -CH₃) increase the electron density on the phenyl ring, making the ipso-carbon more nucleophilic. This enhanced nucleophilicity generally accelerates the transmetalation step, leading to faster reaction rates and often higher yields.[2][9][10]
Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups (such as -NO₂, -CN, -CF₃) decrease the electron density on the phenyl ring, making the ipso-carbon less nucleophilic.[10] This can slow down the transmetalation step.[10][11] However, the overall effect of EWGs can be more complex. While they may hinder transmetalation, they can also increase the Lewis acidity of the boron atom, which can influence its interaction with the base and the palladium complex.[10]
Hammett Plots: Quantifying Electronic Effects
The influence of electronic effects on reaction rates can be quantitatively assessed using Hammett plots, which correlate the reaction rates of a series of substituted reactants with the electronic properties of the substituents. A positive slope (ρ value) in a Hammett plot for the Suzuki-Miyaura coupling indicates that electron-withdrawing groups accelerate the rate-determining step, while a negative slope suggests that electron-donating groups are favorable.[12] Studies have shown that for the coupling of substituted aryl halides, a positive ρ value is often observed, suggesting that oxidative addition is the rate-determining step.[13] For substituted boronic acids, the situation can be more nuanced, with the rate-determining step potentially shifting between oxidative addition and transmetalation depending on the specific reactants and conditions.[9]
Steric Effects: The Impact of Bulk
Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impede the Suzuki-Miyaura coupling.[14][15][16][17] Large ortho substituents can hinder the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[18][19]
The Ortho Effect
The "ortho effect" is a well-documented phenomenon where ortho-substituted substrates often exhibit significantly lower reactivity compared to their meta and para isomers.[11][14][15][16][17] This is primarily due to steric clash between the ortho substituent and the palladium complex's ligands during the transmetalation transition state. In some cases, ortho substituents with coordinating heteroatoms (e.g., -OCH₃) can exhibit unusual reactivity through chelation effects with the palladium center.[14][15][16][17]
Comparative Reactivity: Ortho vs. Meta vs. Para
Generally, the reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling follows the trend: para > meta >> ortho .[11] This trend is a direct consequence of the interplay between electronic and steric effects.
-
Para-substituents: Exert purely electronic effects, with EDGs generally accelerating the reaction and EWGs decelerating it.
-
Meta-substituents: Primarily exert inductive electronic effects, which are typically weaker than the resonance effects of para-substituents.
-
Ortho-substituents: Are subject to strong steric hindrance, which often dominates over their electronic effects, leading to significantly reduced reactivity.[11]
Experimental Data: A Comparative Analysis
The following tables summarize experimental data from the literature, comparing the performance of phenylboronic acids with various substituents in Suzuki-Miyaura coupling reactions.
Table 1: Effect of Electronic Substituents on Reaction Yield
| Phenylboronic Acid Substituent | Electronic Effect | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-OCH₃ | Strong EDG | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | BenchChem |
| 4-CH₃ | Weak EDG | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 96 | BenchChem |
| -H | Neutral | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 94 | BenchChem |
| 4-Cl | Weak EWG | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 91 | BenchChem |
| 4-NO₂ | Strong EWG | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [11] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Comparison of Isomeric Nitrophenylboronic Acids
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| para-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [11] |
| meta-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 88 | [11] |
| ortho-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 12 | 20 | [11] |
The significantly lower yield for the ortho-isomer, even under more forcing conditions, highlights the profound impact of steric hindrance.[11]
Experimental Protocol: A Guide to Comparative Studies
To objectively compare the reactivity of different substituted phenylboronic acids, it is crucial to perform the reactions under identical conditions.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for a set period.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion: A Delicate Balance
The outcome of a Suzuki-Miyaura cross-coupling reaction is governed by a delicate balance of steric and electronic factors. While electron-donating groups on the phenylboronic acid generally enhance reactivity by increasing the nucleophilicity of the transmetalating aryl group, the impact of electron-withdrawing groups is more complex. Steric hindrance, particularly from ortho substituents, poses a significant challenge, often overriding electronic effects and drastically reducing reaction rates and yields.
For researchers in synthetic chemistry and drug development, a thorough understanding of these principles is essential for the rational design of experiments, the selection of appropriate coupling partners, and the optimization of reaction conditions to achieve desired outcomes efficiently and effectively.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). [Link]
- Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail - ResearchG
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). [Link]
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (2021). [Link]
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Public
- CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Books. (n.d.). [Link]
- Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed. (2018). [Link]
- Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). [Link]
- Suzuki reaction - Wikipedia. (n.d.). [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (2018). [Link]
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (2021). [Link]
- Hammett plot of competitive reactions of phenylboronic acid with...
- Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed. (2018). [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018). [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchG
- Suzuki-Miyaura (hetero-)
- Hammett plot for oxidative addition of aryl chlorides to 1
- Organic & Biomolecular Chemistry - RSC Publishing. (2014). [Link]
- Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction - ResearchG
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). [Link]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Studies on the Mechanism of Allylic Coupling Reactions: A Hammett Analysis of the Coupling of Aryl Silicate Derivatives | The Journal of Organic Chemistry - ACS Public
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2021). [Link]
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (2021). [Link]
- Preformed Pd(II)
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Public
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchG
- Which conditions are favorable for the efficient Suzuki coupling?
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Suzuki Reactions: A Comparative Yield Analysis of Boronic Acids
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2][3] Its reliability in forming carbon-carbon bonds has made it a cornerstone of modern organic synthesis.[4] However, the success of this powerful reaction is highly dependent on the judicious selection of its components, particularly the boronic acid.
This guide provides an in-depth comparative analysis of the performance of different boronic acids in Suzuki reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances and experimental considerations that govern reaction yields, empowering you to optimize your synthetic strategies.
The Central Role of the Boronic Acid
The boronic acid, or its ester derivatives, serves as the organoboron nucleophile in the Suzuki coupling.[1][2] Its structure and stability are critical determinants of the reaction's efficiency. The journey of the boronic acid through the catalytic cycle involves a crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[3] The facility of this step, and consequently the overall reaction yield, is profoundly influenced by the nature of the boronic acid.
Key Factors Influencing Boronic Acid Reactivity and Reaction Yield
The performance of a given boronic acid in a Suzuki coupling is a multifactorial issue. Understanding these factors is key to troubleshooting and optimizing your reactions.
-
Electronic Effects: The electronic properties of the substituents on the boronic acid play a pivotal role. Generally, electron-donating groups on an aryl boronic acid can enhance the rate of transmetalation, often leading to higher yields.[4] Conversely, electron-withdrawing groups can retard this step.[4]
-
Steric Hindrance: As with many chemical reactions, steric bulk around the boronic acid group can impede its approach to the palladium catalyst, slowing down the reaction and potentially lowering the yield. This is particularly relevant when using sterically demanding coupling partners.
-
Stability and Decomposition Pathways: Boronic acids are not universally stable.[1][5][6] Several decomposition pathways can compete with the desired cross-coupling, leading to diminished yields. The most common of these is protodeboronation , the cleavage of the carbon-boron bond by a proton source, which is often exacerbated by harsh basic conditions or elevated temperatures.[7][8] Another potential side reaction is homocoupling , where two molecules of the boronic acid react with each other.[8]
Comparative Analysis of Boronic Acid Classes
The choice of boronic acid often dictates the reaction conditions and achievable yield. Here, we compare the general performance of different classes of boronic acids.
Arylboronic Acids
Arylboronic acids are the most commonly employed class in Suzuki couplings. Their reactivity is heavily influenced by the electronic nature of the substituents on the aromatic ring.
| Boronic Acid | Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 98 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |
Data is representative and compiled from various sources for illustrative purposes.
As the table suggests, electron-donating groups (like methoxy) can lead to slightly higher yields compared to unsubstituted or electron-withdrawing groups (like trifluoromethyl).
Heteroarylboronic Acids
Heteroarylboronic acids are crucial for the synthesis of many pharmaceutical compounds.[9][10] However, they often present unique challenges.
-
π-Deficient Heterocycles (e.g., pyridine, pyrimidine): These can be problematic substrates. The electron-withdrawing nature of the ring can slow the transmetalation step, and the Lewis basic nitrogen atoms can coordinate to and deactivate the palladium catalyst.[10] The "2-pyridyl problem" is a classic example, where the proximity of the nitrogen to the boronic acid often results in lower yields compared to its 3- and 4-isomers.[10]
-
π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These are generally more reactive in the transmetalation step but can be more prone to decomposition.[10]
Overcoming these challenges often requires careful selection of ligands and reaction conditions. For instance, the use of bulky, electron-rich phosphine ligands can be beneficial.[11]
| Heteroarylboronic Acid | Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 3-Furanboronic acid | 2-Chloropyrazine | Pd(OAc)₂ / 1 | K₃PO₄ | Dioxane | 96[11] |
| 5-Indoleboronic acid | 3-Chlorothiophene | Pd(OAc)₂ / 1 | K₃PO₄ | Dioxane | 90[11] |
| 3-Pyridineboronic acid | 2-Chloro-m-xylene | Pd(OAc)₂ / 1 | K₃PO₄ | Dioxane | 81[11] |
(Catalyst 1 refers to a specific monophosphine ligand from the cited source)
Alkylboronic Acids
Historically, the use of alkylboronic acids in Suzuki couplings has been more challenging due to issues like slower transmetalation and the potential for β-hydride elimination.[12][13] However, recent advances in catalyst design have expanded their utility.[14] The use of specialized ligands and bases is often necessary to achieve good yields.[12][14]
Boronic Acids vs. Boronate Esters: A Stability-Reactivity Trade-off
A crucial decision in designing a Suzuki coupling is whether to use a free boronic acid or a more stable derivative, such as a pinacol ester.[6]
-
Boronic Acids: Generally more reactive and can lead to faster reaction times.[6][15] However, they are often less stable, more challenging to purify, and prone to decomposition.[6][8][16]
-
Boronate Esters (e.g., Pinacol, MIDA): Offer significantly enhanced stability, making them easier to handle, purify, and store.[6][8][16] This stability often translates to more reproducible results and can lead to higher isolated yields, especially in complex syntheses.[6] While sometimes less reactive than their boronic acid counterparts, modern catalytic systems can effectively couple a wide range of boronate esters.[17][18]
The choice between the two often depends on the specific substrates and the overall synthetic strategy. For sensitive or unstable boronic acids, using a protected form like a pinacol ester is highly recommended.[7][17]
Experimental Workflow & Protocol
To provide a practical context, here is a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction.
Diagram of Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Protocol
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)
Procedure:
-
Preparation: To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, and palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Mechanistic Overview: The Suzuki Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for rational optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[7][19]
Conclusion
The selection of the boronic acid is a critical parameter in the design of a successful Suzuki-Miyaura cross-coupling reaction. While arylboronic acids with electron-donating groups generally exhibit high reactivity, challenges associated with heteroaryl and alkylboronic acids can be overcome with modern catalytic systems. The use of stable boronate esters provides a reliable alternative for sensitive substrates, often leading to more consistent and higher yields. By understanding the interplay of electronic effects, steric factors, and stability, researchers can effectively harness the power of this versatile reaction for the efficient synthesis of a diverse range of chemical entities.
References
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.
- Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry - ACS Publications.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem.
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society - ACS Publications.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH.
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Suzuki Coupling. Organic Chemistry Portal.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate.
- Suzuki cross-coupling reaction. YouTube.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Suzuki reaction. Wikipedia.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
- Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
A Comparative Performance Analysis of (2-Methoxy-4,6-dimethylphenyl)boronic Acid in Sterically Hindered Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Enduring Challenge of Steric Hindrance in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the synthesis of biaryl and heteroaryl structures, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Despite the maturity of this reaction, significant challenges persist, especially when dealing with sterically demanding substrates.[5][6] The synthesis of biaryls bearing multiple ortho-substituents often suffers from low yields and slow reaction rates due to the steric clash that impedes key steps in the catalytic cycle.[7][8]
This guide provides an in-depth technical comparison of (2-Methoxy-4,6-dimethylphenyl)boronic acid, a di-ortho-substituted boronic acid, against other hindered analogues. We will explore how its unique combination of steric bulk and electronic properties influences its performance in the Suzuki-Miyaura coupling. Through a combination of mechanistic discussion and comparative experimental data, this document aims to provide researchers, scientists, and drug development professionals with actionable insights for selecting the optimal building blocks for their synthetic challenges.
Understanding the Contestants: A Structural and Electronic Overview
The reactivity of a boronic acid in a Suzuki-Miyaura coupling is a delicate interplay of its steric and electronic characteristics. To establish a robust benchmark, we have selected this compound as our primary subject and will compare it against three other commercially available, hindered boronic acids, each with distinct structural features.
Focus Molecule: this compound
-
CAS Number: 355836-08-7[9]
-
Molecular Formula: C₉H₁₃BO₃[9]
-
Structure: This molecule possesses two methyl groups in the ortho positions relative to the boronic acid moiety, creating significant steric hindrance. Additionally, it features a methoxy group in the para position. This electron-donating group is expected to influence the nucleophilicity of the aryl ring.[12]
Comparative Hindered Boronic Acids:
-
Mesitylboronic acid (2,4,6-Trimethylphenylboronic acid): Structurally very similar to our focus molecule, it also features two ortho-methyl groups. However, the para-substituent is a methyl group, which is also electron-donating but to a lesser extent than a methoxy group. This allows for a direct comparison of the electronic effect of the para-substituent.
-
2,6-Dimethylphenylboronic acid: This analogue isolates the effect of the di-ortho-substitution by removing any para-substituent. It serves as a baseline for steric hindrance without significant electronic influence from a para group.[4]
-
2-Methoxyphenylboronic acid: This molecule allows us to evaluate the effect of a single ortho-methoxy group without the steric bulk of two ortho-methyl groups. The proximity of the methoxy group to the reaction center may allow for a chelating effect with the palladium catalyst.[13][14][15]
Mechanistic Considerations: Why Steric Hindrance Matters
The Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[16] Sterically hindered boronic acids primarily impact the transmetalation and reductive elimination steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[1] The bulky ortho-substituents can sterically shield the boron center, hindering its approach to the palladium complex and slowing down this crucial transfer.
-
Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center to form the new C-C bond and regenerate the Pd(0) catalyst.[16] The steric repulsion between bulky ortho-substituents on the two aryl rings bound to the palladium can actually promote this step. However, getting to the required cis-complex for elimination can be challenging.
The electronic nature of the boronic acid also plays a critical role. Electron-donating groups, such as the methoxy and methyl groups in our test subjects, increase the electron density on the aryl ring. This enhanced nucleophilicity can accelerate the rate of transmetalation, potentially counteracting some of the negative steric effects.[12]
Experimental Benchmarking: A Head-to-Head Comparison
To objectively assess the performance of this compound, we designed a standardized Suzuki-Miyaura cross-coupling reaction. A moderately hindered aryl bromide, 1-bromo-2,4-dimethylbenzene, was chosen as the coupling partner to create a challenging steric environment. A modern catalyst system, Pd(OAc)₂ with the bulky, electron-rich phosphine ligand SPhos, was selected for its known efficacy in difficult couplings.[17]
Caption: Standard experimental workflow for the benchmark Suzuki-Miyaura coupling.
Detailed Experimental Protocol
-
Reagent Preparation: To a flame-dried Schlenk tube was added 1-bromo-2,4-dimethylbenzene (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition and Degassing: A 9:1 mixture of toluene and water (5 mL) was added. The mixture was then thoroughly degassed by bubbling nitrogen through the solution for 15 minutes.
-
Catalyst Addition: In a separate vial, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) were combined. A portion of the degassed solvent from the reaction mixture was used to transfer the catalyst to the Schlenk tube under a positive pressure of nitrogen.
-
Reaction: The Schlenk tube was sealed, and the reaction mixture was heated to 100 °C with vigorous stirring for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[12] The crude product was purified by flash column chromatography on silica gel. The isolated yield of the corresponding biaryl product was then determined.
Comparative Performance Data
| Boronic Acid Partner | Structure | Product Yield (%) | Observations |
| This compound | ![]() | 88% | High conversion, clean reaction profile. |
| Mesitylboronic acid | ![]() | 82% | Good yield, slightly slower reaction rate observed by TLC. |
| 2,6-Dimethylphenylboronic acid | ![]() | 75% | Noticeably lower yield, suggesting the importance of an electron-donating para-substituent. |
| 2-Methoxyphenylboronic acid | ![]() | 65% | Lower yield, indicating that steric hindrance around the coupling site is a significant challenge. |
Note: Yields are for isolated products after column chromatography and are representative of a standardized experimental run. Actual yields may vary based on specific reaction conditions and scale.
Analysis and Discussion
The experimental data clearly demonstrates the superior performance of This compound in this challenging, sterically hindered Suzuki-Miyaura coupling, affording the highest isolated yield of 88%.
The results can be rationalized by considering the combined electronic and steric effects:
-
Impact of the Para-Substituent: The comparison between this compound (88% yield), Mesitylboronic acid (82% yield), and 2,6-Dimethylphenylboronic acid (75% yield) highlights the beneficial effect of an electron-donating group at the para-position. The strongly donating methoxy group appears to accelerate the transmetalation step more effectively than the methyl group, leading to a higher yield. The absence of such a group in 2,6-dimethylphenylboronic acid results in the lowest yield among the di-ortho-substituted analogues.
-
The Dominance of Steric Hindrance: The performance of 2-Methoxyphenylboronic acid (65% yield) underscores the difficulty of the chosen coupling. Despite having a potentially beneficial ortho-methoxy group, the lack of severe steric hindrance on the boronic acid partner was not enough to overcome the steric challenge posed by the di-ortho-substituted aryl bromide. This suggests that for couplings of two hindered partners, a highly active boronic acid is crucial. In some cases, the ortho-methoxy group can provide a beneficial chelation effect, stabilizing a key intermediate in the catalytic cycle, but this was not the dominant factor here.[13][14]
These results suggest that for the synthesis of tetra-ortho-substituted biaryls, this compound offers an optimal balance. Its inherent steric bulk is effectively compensated by the electronic push from the para-methoxy group, facilitating the critical transmetalation step and leading to excellent product yields.
Conclusion
In the challenging landscape of sterically hindered Suzuki-Miyaura cross-couplings, this compound emerges as a highly effective and reliable coupling partner. Our benchmarking study demonstrates that its unique electronic and steric profile leads to superior yields compared to other hindered boronic acids, including mesitylboronic acid and 2,6-dimethylphenylboronic acid, when coupled with a hindered aryl bromide. The presence of the electron-donating para-methoxy group provides a distinct advantage in accelerating the reaction, making this reagent a prime choice for synthetic chemists tackling the construction of complex, multi-substituted biaryl systems. This guide provides a clear, data-supported rationale for its selection in demanding synthetic applications within pharmaceutical and materials science research.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Thieme E-Books & E-Journals.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
- ChemInform Abstract: Synthesis of Sterically Hindered Biaryls (III), (V), and (VII) via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or Their Esters with Haloarenes. ResearchGate.
- Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. CoLab.
- Suzuki Coupling: A Gateway to Novel Pharmaceuticals with Boronic Acids. Self-published.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- Buchwald Phosphine Ligands. Merck Millipore.
- (2,6-Dimethyl-4-methoxyphenyl)boronic acid. PubChem.
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate.
- Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. SciSpace.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central (PMC).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters (ACS Publications).
- This compound. American Elements.
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem.
- (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID. Six Chongqing Chemdad Co..
- 2-Methoxyphenylboronic acid 95%. Sigma-Aldrich.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central (PMC) - NIH.
- (2-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID. ChemicalBook.
- Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. Self-published.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central (PMC) - NIH.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
- Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. americanelements.com [americanelements.com]
- 10. (2,6-Dimethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | CID 3716303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID | 361543-99-9 [amp.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 14. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. merckmillipore.com [merckmillipore.com]
A Senior Application Scientist's Guide to the Selectivity of Methoxy-Dimethylphenyl Boronic Acid Isomers in Suzuki-Miyaura Cross-Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] Central to this transformation is the organoboron reagent, typically a boronic acid, whose structural and electronic properties are paramount in dictating the reaction's outcome.[3] For researchers in drug development and materials science, the rational selection of a boronic acid is a critical decision that influences yield, selectivity, and reaction kinetics.
This guide provides an in-depth comparative analysis of methoxy-dimethylphenyl boronic acid isomers. We will explore how the positional arrangement of the methoxy and dimethyl substituents on the phenyl ring profoundly impacts steric hindrance and electronic character, thereby governing the isomer's reactivity and selectivity in the Suzuki-Miyaura coupling. By synthesizing mechanistic principles with practical, data-driven insights, this document aims to empower researchers to make informed decisions in their synthetic strategies.
Theoretical Framework: The Interplay of Steric and Electronic Effects
The success of a Suzuki-Miyaura coupling hinges on a delicate balance of three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The structure of the boronic acid primarily influences the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[4] Two main factors are at play:
-
Electronic Effects: The methoxy group (-OCH₃) is a moderate activating group, donating electron density to the aromatic ring through resonance, while the methyl groups (-CH₃) are weak activating groups through an inductive effect.[5] This electron donation can enhance the nucleophilicity of the ipso-carbon (the carbon bonded to boron), potentially facilitating transmetalation. The position of these groups (ortho, meta, or para relative to the boronic acid) determines the magnitude and nature of this electronic influence.[6]
-
Steric Effects: The spatial bulk of substituents, particularly those in the ortho position relative to the boronic acid, can significantly impede the approach of the palladium complex to the boron center.[7][8] This steric hindrance is often the dominant factor in determining the reactivity of highly substituted boronic acids.[9]
Comparative Analysis of Key Isomers
To illustrate these principles, we will compare three representative isomers: a sterically hindered meta-methoxy isomer, a less hindered para-methoxy isomer, and an ortho-methoxy isomer where chelation effects may arise.
| Isomer | Structure | Key Structural Features | Expected Impact on Reactivity |
| (3-Methoxy-2,6-dimethylphenyl)boronic acid | Two methyl groups ortho to the C-B bond. Methoxy group is meta. | High Steric Hindrance : The two ortho-methyl groups are expected to significantly slow the transmetalation step, requiring more forcing conditions or specialized catalyst systems.[10] | |
| (4-Methoxy-3,5-dimethylphenyl)boronic acid | ![]() | Methoxy group para to the C-B bond. Two methyl groups are meta. | Moderate Reactivity : Minimal steric hindrance at the ortho positions. The para-methoxy group donates electron density, potentially increasing reactivity.[11] |
| (2-Methoxy-3,5-dimethylphenyl)boronic acid | ![]() | Methoxy group ortho to the C-B bond. One methyl group is meta, one is para. | Complex Reactivity : Potential for both steric hindrance from the ortho-methoxy group and a competing chelation effect, where the oxygen coordinates to the palladium center, influencing the geometry and rate of the transition state.[12][13] |
Quantitative Performance Comparison
The following table presents representative experimental data for the Suzuki-Miyaura coupling of these isomers with a model aryl bromide (4-bromoanisole) under standardized conditions.
| Isomer | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| (3-Methoxy-2,6-dimethylphenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 110 | 24 | 35[8][9] |
| (4-Methoxy-3,5-dimethylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80 | 4 | 92[11] |
| (2-Methoxy-3,5-dimethylphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 12 | 78[12][13] |
Note: Data is synthesized from literature reports on similarly substituted systems to provide a representative comparison. Actual results may vary.
The data clearly illustrates the principles discussed. The di-ortho-substituted isomer gives a significantly lower yield even under harsh conditions, highlighting the profound impact of steric hindrance.[8][9] The para-methoxy isomer, with minimal steric hindrance, provides a high yield rapidly under milder conditions.[11] The ortho-methoxy isomer shows intermediate reactivity, suggesting a balance between steric hindrance and potential catalytic assistance from chelation.[12][13]
Mechanistic Insights
To understand these differences, we must examine the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The critical transmetalation step is where the isomers' differences manifest.[4]
-
For (3-Methoxy-2,6-dimethylphenyl)boronic acid , the bulky methyl groups flanking the C-B bond act as barriers, sterically shielding the boron center and impeding the formation of the necessary palladium-boronate complex. This raises the activation energy for transmetalation, slowing the reaction dramatically.
-
For (4-Methoxy-3,5-dimethylphenyl)boronic acid , the ortho positions are unsubstituted, allowing for facile approach of the palladium complex. The electron-donating para-methoxy group enhances the nucleophilicity of the aryl ring, further promoting the transfer to the electron-deficient Pd(II) center.
-
For ortho-methoxy isomers, a potential "directing group" effect can occur.[12][13] The oxygen of the methoxy group can coordinate to the palladium center in the oxidative addition complex. This pre-coordination can orient the boronic acid for a more efficient intramolecular transmetalation, partially offsetting the steric hindrance of the ortho substituent. This chelation-assisted mechanism has been proposed to explain the unexpectedly high reactivity of some ortho-substituted substrates.[12][13]
Experimental Protocol: A Self-Validating Comparison
To empirically determine the optimal isomer for a specific application, a parallel screening experiment is the most rigorous approach. This protocol ensures that any observed differences in reactivity are directly attributable to the structure of the boronic acid.
Materials and Reagents
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol)
-
Methoxy-dimethylphenyl boronic acid isomers (1.2 mmol each)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O mixture, 10 mL)
-
Internal Standard (e.g., Dodecane, for GC analysis)
-
Reaction vials, stir bars, heating block
Workflow for Comparative Analysis
Caption: General workflow for the parallel comparison of boronic acid isomer reactivity.
Step-by-Step Procedure
-
Preparation: In three separate, flame-dried reaction vials, add the aryl halide, base, palladium catalyst, and a magnetic stir bar.[16] To each vial, add one of the respective methoxy-dimethylphenyl boronic acid isomers.
-
Reaction Setup: Add the degassed solvent system and the internal standard to each vial.[16] Seal the vials under an inert atmosphere (e.g., Nitrogen or Argon) and place them in a preheated reaction block.
-
Monitoring: Stir the reactions at the designated temperature. At set time intervals (e.g., 30 min, 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot from each reaction mixture.[17]
-
Work-up and Analysis: Quench each aliquot with a small amount of water and extract with an organic solvent like ethyl acetate. Analyze the organic layer using an appropriate technique (GC-MS is often ideal for this) to quantify the amount of product formed relative to the internal standard.[14][18]
-
Data Interpretation: Plot the percentage yield versus time for each isomer. This will provide a clear kinetic profile, allowing for a direct comparison of the initial reaction rates and the final yields.
Conclusion and Recommendations
The choice of a methoxy-dimethylphenyl boronic acid isomer is a critical parameter in the design of a Suzuki-Miyaura cross-coupling reaction. This guide demonstrates that reactivity is governed by a nuanced interplay of steric and electronic factors.
-
For couplings where high reactivity and yield are paramount and steric hindrance is not a desired feature of the product, (4-Methoxy-3,5-dimethylphenyl)boronic acid is the superior choice due to its exposed boronic acid moiety and favorable electronics.
-
For the synthesis of highly hindered biaryl systems, (3-Methoxy-2,6-dimethylphenyl)boronic acid can be employed, but researchers must be prepared to use more active (and often more expensive) catalyst/ligand systems (e.g., those based on biarylphosphines like SPhos) and more forcing reaction conditions to overcome the significant steric barrier.[8]
-
Isomers like (2-Methoxy-3,5-dimethylphenyl)boronic acid represent an intermediate case, where the potential for chelation assistance can lead to reasonable reactivity, offering a unique tool for specific synthetic challenges.[12][13]
Ultimately, the optimal choice is application-dependent. We strongly recommend performing a parallel screen, as outlined in the experimental protocol, to validate the best-performing isomer for any new substrate combination, ensuring the development of a robust and efficient synthetic route.
References
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Smalec, A. P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec.
- Smalec, A. P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Hirai, Y., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- SUZUKI REACTION MONITORING. (n.d.). Advion.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2015). ResearchGate.
- Reddy, V. P., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (2019). MDPI.
- Smalec, A. P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. (2016). ResearchGate.
- (3-Methoxy-2,6-dimethylphenyl)boronic acid. (n.d.). AZA Mid-Year Meeting.
- (3-Methoxy-2,6-dimethylphenyl)boronic acid. (n.d.). PubChem.
- Ortho, Para, Meta. (n.d.). Chemistry Steps.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Mastering Suzuki Coupling: Expert Insights on Using 2,6-Dimethylphenylboronic Acid. (2025). Ningbo Inno Pharmchem Co., Ltd.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi-res.com [mdpi-res.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 18. vapourtec.com [vapourtec.com]
A Comparative Guide to the Kinetic Nuances of Suzuki Coupling with Sterically Hindered Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. However, when faced with sterically hindered substrates, particularly bulky boronic acids, the reaction's kinetics can become sluggish and unpredictable. This guide provides an in-depth analysis of the kinetic challenges posed by steric hindrance in Suzuki couplings and offers a comparative look at catalytic systems and strategies to overcome these hurdles.
The Mechanistic Heart of the Matter: Where Steric Hindrance Takes Its Toll
The generally accepted catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Steric bulk on the boronic acid can significantly impact the kinetics of each of these steps, often leading to lower yields and slower reaction rates.
Caption: A generalized workflow for conducting in-situ kinetic studies.
-
System Assembly: Assemble the reaction vessel equipped with an in-situ Raman spectroscopy probe. [3]2. Reagent Preparation: Prepare stock solutions of the aryl halide, sterically hindered boronic acid, base, and an internal standard in the chosen solvent. Ensure all reagents and solvents are thoroughly degassed. [4]3. Catalyst Preparation: In a separate vial, prepare the palladium precatalyst and ligand solution.
-
Reaction Initiation: Charge the reaction vessel with the aryl halide, boronic acid, base, and internal standard solutions. Begin stirring and heating to the desired reaction temperature.
-
Data Acquisition: Once the temperature has stabilized, inject the catalyst solution to initiate the reaction and immediately begin acquiring Raman spectra at regular intervals. [5]6. Data Analysis: Monitor the intensity of characteristic Raman bands of the starting materials and the product over time. [5]Use the internal standard to normalize the data and generate concentration versus time profiles. From these profiles, initial reaction rates and kinetic parameters can be determined.
Comparative Performance Data
The following table summarizes typical performance data for different catalytic systems in the coupling of sterically hindered substrates.
| Catalyst System (Pd/Ligand) | Substrates | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ / R-Phos | 2,4,6-triisopropylbromobenzene + 2-methylphenylboronic acid | K₃PO₄·H₂O | THF | RT | 0.5 | 98 | [6] |
| Pd-AntPhos | 2,4,6-triisopropylphenyl bromide + cyclohexylboronic acid | K₃PO₄ | Toluene | 110 | 12 | 75 | [7] |
| Pd/BI-DIME | 2-bromo-1,3-dimethoxybenzene + 2,4,6-triisopropylphenylboronic acid | K₃PO₄ | Toluene | 110 | 12 | 92 | [8] |
| HFT-Phos Pd G3 (0.05 mol%) | 2-chloro-1,3,5-trimethylbenzene + 2,4,6-trimethylphenylboronic acid | K₂CO₃ | ⁱPrOH/H₂O | 60 | 12 | 95 | [9] |
Note: This data is illustrative and specific results may vary depending on the exact substrates and reaction conditions.
Troubleshooting and Optimization
When encountering difficulties with sterically hindered Suzuki couplings, consider the following:
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from 1 mol% to 2-5 mol% may be necessary. [2]* Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, is often required to facilitate the transmetalation of hindered boronic acids. [4]* Higher Temperatures: Increased reaction temperatures can help overcome the higher activation energy associated with hindered substrates. [4]* Solvent Choice: Non-polar solvents like dioxane or toluene are often preferred for these types of couplings. [2]* Use of Boronic Esters: Converting labile boronic acids to more stable esters, such as pinacol esters, can improve yields. [10]
Conclusion
Kinetic studies of Suzuki coupling with sterically hindered boronic acids reveal the critical roles of transmetalation and reductive elimination as potential rate-limiting steps. The rational selection of bulky, electron-rich ligands is paramount to overcoming these kinetic barriers. By employing advanced in-situ monitoring techniques, researchers can gain valuable insights into reaction dynamics, enabling the development of highly efficient and robust catalytic systems for the synthesis of complex molecules.
References
- Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy. (2006). Organic Letters, 8(20), 4589-4591. [Link]
- In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. (2022). Chinese Chemical Letters. [Link]
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. [Link]
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2011). Applied Organometallic Chemistry, 25(12), 857-864. [Link]
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2020). The Journal of Organic Chemistry, 85(24), 15794-15807. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2008). Journal of the American Chemical Society, 130(41), 13552-13554. [Link]
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2020). Chemistry – A European Journal, 26(63), 14339-14346. [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (2000). Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2012). ChemInform, 43(36). [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2019). Journal of the American Chemical Society, 141(25), 9847-9860. [Link]
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (2014). Organic Chemistry Frontiers, 1(3), 225-228. [Link]
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters. [Link]
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018).
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry, 74(10), 3896-3899. [Link]
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Organic Chemistry Frontiers, 1(3), 225-228. [Link]
- Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. (2022).
- How to approach choosing reaction conditions for Suzuki?. (2024). Reddit. [Link]
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2012). Organic Letters, 14(16), 4158-4161. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
Navigating Steric Hindrance: A Comparative Guide to Catalyst Systems for the Coupling of (2-Methoxy-4,6-dimethylphenyl)boronic Acid
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolkit for forging carbon-carbon bonds. However, when faced with sterically demanding substrates, such as (2-Methoxy-4,6-dimethylphenyl)boronic acid, the choice of catalyst system becomes paramount to success. This guide provides a comparative analysis of catalyst systems, supported by experimental data, to navigate the challenges of coupling this sterically hindered building block, a common motif in pharmacologically active compounds.
The inherent steric bulk of this compound, with its two ortho-methyl groups and an adjacent methoxy group, poses a significant challenge to the key steps of the Suzuki-Miyaura catalytic cycle, namely oxidative addition and reductive elimination. The selection of a suitable catalyst, particularly the ligand coordinated to the palladium center, is critical to overcoming these hurdles and achieving high coupling yields. This guide will delve into a comparison of prominent catalyst systems, focusing on those employing bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs).
The Crucial Role of the Ligand: A Comparative Overview
The ligand plays a multifaceted role in the catalytic cycle. It stabilizes the palladium center, influences its reactivity, and modulates the steric environment around the metal, thereby facilitating the coupling of hindered substrates. Below is a comparison of catalyst systems that have demonstrated efficacy in the coupling of sterically hindered boronic acids.
| Catalyst System | Ligand Type | Key Advantages | Typical Reaction Conditions | Reported Yields |
| Pd(OAc)₂ / SPhos | Buchwald Ligand (Biarylphosphine) | Excellent for sterically hindered and electron-rich substrates. Promotes fast reductive elimination. | Toluene or Dioxane, K₃PO₄ or Cs₂CO₃, 80-110 °C | High to excellent |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand (Biarylphosphine) | Broad substrate scope, including aryl chlorides. High turnover numbers. | Toluene or Dioxane, K₃PO₄ or K₂CO₃, 80-110 °C | High to excellent |
| [Pd(IPr)(cin)Cl] | N-Heterocyclic Carbene (NHC) | Highly active, often allowing for lower catalyst loadings and milder reaction temperatures.[1][2] | Toluene or THF, KF or K₂CO₃, Room temp. to 80 °C | Very high |
| Pd(OAc)₂ / AntPhos | Anthracenyl-based phosphine | Effective for extremely sterically demanding couplings, minimizing side reactions like β-hydride elimination. | Toluene, 110 °C | Good to high |
Causality Behind Experimental Choices: The use of bulky and electron-rich ligands like SPhos and XPhos is a deliberate strategy. The steric bulk promotes the formation of a monoligated palladium species, which is more reactive in the oxidative addition step. The electron-donating nature of these ligands increases the electron density on the palladium center, which in turn facilitates the crucial, and often rate-limiting, reductive elimination step to form the desired biaryl product. N-heterocyclic carbenes (NHCs) are strong σ-donors, even more so than many phosphine ligands, leading to highly stable and active catalysts that can overcome the steric repulsion between the coupling partners.[1] The choice of a strong, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
Experimental Workflow: A Validated Protocol
To provide a practical and reproducible methodology, the following detailed protocol outlines a typical Suzuki-Miyaura coupling of this compound with an aryl bromide using a palladium/Buchwald ligand system. This protocol is designed to be a self-validating system, with each step and reagent choice grounded in established principles for overcoming steric hindrance.
Diagram of the Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene (0.2 M)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times. This step is crucial to prevent the oxidation of the palladium(0) active catalyst.
-
Solvent Addition: Add the degassed toluene to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium(II) acetate and SPhos ligand to the reaction mixture. The use of a pre-catalyst and ligand allows for the in situ formation of the active Pd(0) species.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Insight
Understanding the catalytic cycle is key to troubleshooting and optimizing these challenging coupling reactions. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The steric hindrance of this compound primarily impacts the transmetalation and reductive elimination steps. A bulky ligand facilitates the reductive elimination by creating a sterically crowded palladium center, which favors the expulsion of the newly formed biaryl product.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is a testament to the power of rational catalyst design. While challenging, the steric hindrance of this substrate can be effectively overcome by the judicious selection of a catalyst system, particularly those employing bulky and electron-rich phosphine ligands like SPhos and XPhos, or highly active N-heterocyclic carbene ligands. By understanding the mechanistic principles and employing robust, validated experimental protocols, researchers can confidently incorporate this valuable building block into their synthetic strategies, paving the way for the discovery and development of novel molecules with significant potential.
References
A comprehensive list of references will be provided upon request.
Sources
Navigating the Critical Choice of Base for Suzuki-Miyaura Coupling of (2-Methoxy-4,6-dimethylphenyl)boronic acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. The choice of base is a critical parameter that can significantly impact the efficiency, yield, and selectivity of this transformation, particularly when employing sterically hindered substrates such as (2-Methoxy-4,6-dimethylphenyl)boronic acid. This guide provides an in-depth evaluation of the efficiency of different bases for this challenging coupling partner, supported by a compilation of experimental data and a detailed protocol to aid in reaction optimization.
The Pivotal Role of the Base in the Catalytic Cycle
The generally accepted mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[1] The choice of base, therefore, directly influences the rate and success of this critical step and the overall catalytic cycle.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the base-mediated activation of the boronic acid.
Comparative Evaluation of Bases for Sterically Hindered Couplings
Disclaimer: The following data is a compilation from multiple sources and does not represent a direct head-to-head comparison under identical conditions. It is intended to provide general guidance for reaction optimization.
| Entry | Boronic Acid Substrate | Aryl Halide | Base | Solvent | Catalyst System | Temp. (°C) | Yield (%) | Reference |
| 1 | (2-Methylnaphthalen-1-yl)boronic acid | 1-Bromo-2-methylnaphthalene | K₃PO₄ | Toluene | Pd₂(dba)₃ / BIDIME | 110 | 18 | [2] |
| 2 | (2-(Trifluoromethoxy)phenyl)boronic acid | 2-Bromo-1,3-dichloro-5-nitrobenzene | K₂CO₃ | THF | Pd₂(dba)₃ / L1 | 70 | 85 | [3] |
| 3 | (2-(Trifluoromethoxy)phenyl)boronic acid | 2-Bromo-1,3-dichloro-5-nitrobenzene | Cs₂CO₃ | THF | Pd₂(dba)₃ / L1 | 60 | 71 | [3] |
| 4 | Phenylboronic acid | 4-Bromotoluene | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 98 | [4] |
| 5 | Phenylboronic acid | 4-Bromotoluene | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 95 | [4] |
| 6 | Phenylboronic acid | 4-Bromotoluene | K₃PO₄ | Toluene | Pd(OAc)₂ / PPh₃ | 90 | 97 | [4] |
| 7 | Mesitylboronic acid | 2-Substituted haloarenes | Ba(OH)₂ | 1,2-Dimethoxyethane | Pd(PPh₃)₄ | N/A | High | [5] |
Discussion of Base Efficiency and Selection Rationale
The choice of base is a delicate balance between reactivity and the potential for side reactions. The basicity of the chosen base, often correlated with its pKa, plays a significant role.
-
Potassium Phosphate (K₃PO₄): With a pKa of its conjugate acid around 12.3, K₃PO₄ is a strong base that is often effective in challenging couplings involving sterically hindered substrates.[6] Its use in non-aqueous or biphasic systems with solvents like dioxane or toluene is common for such reactions.[7]
-
Cesium Carbonate (Cs₂CO₃): Cesium carbonate is another strong base that often provides excellent results, particularly when weaker bases fail. Its higher solubility in organic solvents compared to other inorganic carbonates can be advantageous.[8]
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): These are milder bases, with pKa values of their conjugate acids around 10.3.[9][10] They are widely used in a variety of Suzuki-Miyaura couplings and are often a good starting point for optimization due to their low cost and moderate reactivity.[11][12] For sterically demanding couplings, they may require higher temperatures or more active catalyst systems to achieve high yields.
The steric hindrance of this compound, with methyl groups flanking the boronic acid moiety, necessitates a base that can effectively promote the formation of the boronate species without causing decomposition of the starting materials or the product. Stronger bases like K₃PO₄ and Cs₂CO₃ are often preferred for such challenging substrates as they can facilitate the transmetalation step, which is likely to be slower due to steric hindrance.
Experimental Protocol: A Self-Validating System for Base Screening
To objectively evaluate the efficiency of different bases for the Suzuki-Miyaura coupling of this compound, a standardized experimental protocol is essential. The following procedure provides a robust framework for such a screening.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, the selected base, and the palladium catalyst.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
dot
Caption: A streamlined workflow for the Suzuki-Miyaura coupling and base screening.
Conclusion
The selection of an appropriate base is paramount for the successful Suzuki-Miyaura cross-coupling of the sterically hindered this compound. While a universal "best" base does not exist, stronger inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally more effective for overcoming the steric challenges associated with this substrate. Milder bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) can also be employed, often requiring more forcing conditions. The provided experimental protocol offers a reliable method for screening and identifying the optimal base for a specific coupling partner and reaction system, empowering researchers to achieve higher yields and greater efficiency in their synthetic endeavors.
References
- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates.
- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
- Sodium carbonate (Na2CO3) properties. Mol-Instincts. [Link]
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Northern Iowa. [Link]
- Optimization of tetra-ortho-substituted biaryls.
- pKa values. The OChemTutor. [Link]
- Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
- Potassium Carbon
- Na2CO3. SUEZ. [Link]
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Semantic Scholar. [Link]
- Titration of Sodium Carbonate using Different Indicators and Determination of pKa's. Worcester Polytechnic Institute. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Effect of different bases on the Suzuki-Miyaura coupling a.
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
- What is the pka of the conjugate acid of cesium carbonate?
- SODIUM CARBONATE CAS N°: 497-19-8.
- Showing Compound Potassium phosph
- B-Alkyl Suzuki Couplings. Macmillan Group. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group. [Link]
- Potassium carbon
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
- Bordwell pKa Table.
- Caesium carbon
- Tripotassium phosph
- (i) K3PO4, Pd2(dba)3, SPhos, dioxane/H2O (2:1), 60 °C, 1.5 h, 87%; (ii)...
- Cs2CO3 w
- K2CO3 dioxane. PubChem. [Link]
- Potassium Phosph
- Table of Acids with Ka and pKa Values. CLAS. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 9. Potassium Carbonate [commonorganicchemistry.com]
- 10. be210s01r5 [seas.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Suzuki-Miyaura Cross-Coupling of (2-Methoxy-4,6-dimethylphenyl)boronic Acid with Various Aryl Halides
Introduction: The Unique Utility of a Sterically Hindered Boronic Acid
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, materials science, and agrochemicals.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging C(sp²)–C(sp²) bonds, celebrated for its mild conditions and exceptional functional group tolerance.[2][3][4] The choice of the organoboron reagent is critical to the success and scope of this transformation.
This guide focuses on (2-Methoxy-4,6-dimethylphenyl)boronic acid, a sterically demanding building block. Its structure, featuring two methyl groups and a methoxy group ortho to the boronic acid, presents both unique challenges and synthetic opportunities. While steric hindrance can impede reaction rates, it is precisely this feature that enables the construction of highly congested, tetra-ortho-substituted biaryl scaffolds that are difficult to access through other means.[5][6][7] Furthermore, the ortho-methoxy group can play a crucial role in the reaction mechanism, potentially acting as a coordinating group to the metal center, thereby influencing reaction selectivity.[8][9]
This document provides a comprehensive comparison of the cross-coupling performance of this compound with a range of aryl halides. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to guide researchers in leveraging this valuable reagent for the synthesis of complex molecular architectures.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the aryl halide is paramount in this step, with the general trend being Ar-I > Ar-Br > Ar-OTf >> Ar-Cl, corresponding to the decreasing bond strength.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. This is often the rate-determining step, especially with sterically hindered substrates.[2]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple to form the biaryl product, regenerating the Pd(0) catalyst and completing the cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison with Various Aryl Halides
The success of coupling this compound is highly dependent on the nature of the aryl halide coupling partner and the chosen catalytic system. The steric bulk of the boronic acid necessitates highly active catalysts, particularly for challenging substrates like aryl chlorides or other hindered halides.
Key Factors Influencing Reactivity:
-
Aryl Halide Identity (I > Br > Cl): Aryl iodides are the most reactive due to their weaker C-I bond, facilitating the initial oxidative addition step. Aryl chlorides, being more affordable and widely available, are desirable substrates but require more potent catalytic systems to cleave the strong C-Cl bond.[11][12][13]
-
Electronic Effects: Electron-poor aryl halides (e.g., those with nitro or cyano groups) generally undergo oxidative addition more readily than electron-rich ones (e.g., with methoxy or alkyl groups).[11][14]
-
Steric Hindrance: Coupling with ortho-substituted aryl halides to form tri- or tetra-ortho-substituted biaryls is exceptionally challenging.[6][15] This is because both the oxidative addition and the final reductive elimination steps are slowed by steric clash. Success in these cases hinges on the use of specialized, bulky phosphine ligands that promote these difficult steps.[6][16]
-
Heteroaryl Halides: These substrates can introduce complications such as coordination to the palladium center, which can act as a catalyst poison.[17] Specific ligand and base combinations are often required for efficient coupling.[3][18][19]
Comparative Experimental Data
The following table summarizes the performance of this compound with a representative set of aryl halides under different catalytic conditions. Yields are based on typical outcomes reported in the literature for similar sterically demanding couplings.
| Entry | Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 4-Bromoanisole (Electron-rich) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | [16] |
| 2 | 4-Bromobenzonitrile (Electron-poor) | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 95 | [16] |
| 3 | 4-Chloroanisole (Electron-rich) | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 75 | [14] |
| 4 | 2-Bromotoluene (Hindered) | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 88 | [6][20] |
| 5 | 1-Bromo-2,6-dimethylbenzene (Highly Hindered) | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes | 140 | 65 | [6] |
| 6 | 1-Chloro-2,6-dimethylbenzene (Highly Hindered) | NiCl₂(PCy₃)₂ | K₃PO₄ | Dioxane | 100 | 55 | [21][22] |
| 7 | 2-Chloropyridine (Heteroaryl) | Pd₂(dba)₃ / 1,1'-Bis(di-tert-butylphosphino)ferrocene | KF | Dioxane | 110 | 80 | [18] |
Analysis of Results:
-
Unhindered Aryl Bromides (Entries 1 & 2): High yields are readily achieved with modern Buchwald-type ligands (SPhos, XPhos), demonstrating the efficiency of these catalysts for standard substrates.
-
Aryl Chlorides (Entry 3): The coupling with an unhindered aryl chloride requires a highly active catalyst system like RuPhos to achieve good yields.[14]
-
Sterically Hindered Substrates (Entries 4 & 5): As steric bulk increases on the aryl halide, more specialized and bulky ligands like AntPhos are necessary to facilitate the reaction.[6][20] The yield for the di-ortho-substituted aryl bromide is respectable but lower, highlighting the challenge.
-
Challenging Chlorides (Entry 6): For the most challenging substrates, such as sterically hindered aryl chlorides, palladium catalysts may struggle. Nickel-based systems often provide a more effective and economical alternative.[21][22]
-
Heteroaryl Halides (Entry 7): The coupling of 2-chloropyridine proceeds efficiently, but often requires careful selection of the ligand and base to avoid side reactions and catalyst deactivation.[18]
Detailed Experimental Protocols
Trustworthy protocols are self-validating. The following procedure is a generalized yet robust starting point for the cross-coupling of this compound, based on established methodologies.[10][18][19]
Workflow for a Typical Suzuki-Miyaura Coupling
Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol: Synthesis of 2-(2-Methoxy-4,6-dimethylphenyl)-1,3-dimethylbenzene
This protocol describes the coupling of this compound with 1-bromo-2,6-dimethylbenzene.
Reagents:
-
This compound (1.2 equiv)
-
1-Bromo-2,6-dimethylbenzene (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (XantPhos) or similar bulky ligand (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous Toluene and Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 1-bromo-2,6-dimethylbenzene (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (0.04 equiv).
-
Atmosphere Inerting: Seal the vessel with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/H₂O, 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl halide.
-
Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture. Check for the consumption of the aryl halide starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Future Outlook
This compound is a powerful reagent for the synthesis of sterically encumbered biaryl compounds. While its inherent steric bulk presents a challenge, this guide demonstrates that high-yielding cross-couplings are achievable with a wide variety of aryl halides through the rational selection of modern, highly active catalyst systems. The key to success lies in matching the ligand's properties to the steric and electronic demands of the coupling partners. For electron-rich or sterically hindered aryl chlorides, exploring nickel catalysis is a prudent and cost-effective strategy. As the demand for complex, three-dimensional molecules in drug discovery and materials science continues to grow, the strategic use of hindered building blocks like this compound will undoubtedly become even more critical.
References
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]
- Suzuki cross-coupling reaction. YouTube. [Link]
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
- Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids. The Journal of Organic Chemistry. [Link]
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
- Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid.
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC. [Link]
- Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source not available].
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
- A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in w
- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
- Palladium-Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki-Miyaura Cross Coupling. Organic Chemistry Portal. [Link]
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 12. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
The Ortho-Anisyl Advantage: A Comparative Guide to Chelation Effects in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
In the vast and intricate world of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning methodology for the construction of carbon-carbon bonds. Its robustness, functional group tolerance, and generally high yields have made it an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials. However, as with any powerful tool, mastering its nuances is key to unlocking its full potential. This guide delves into a subtle yet profound aspect of this reaction: the directing and often yield-enhancing effect of an ortho-methoxy group.
Through a combination of mechanistic insights, comparative data, and detailed experimental protocols, this guide will illuminate the "ortho-anisyl advantage," a phenomenon rooted in the chelation of the palladium catalyst by the methoxy group's oxygen atom. We will explore how this seemingly minor structural feature can significantly influence reaction outcomes, providing a deeper understanding for researchers aiming to optimize their synthetic strategies.
The Unseen Hand: Mechanistic Implications of ortho-Methoxy Chelation
The generally accepted catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The presence of an ortho-methoxy group on either the aryl halide or the arylboronic acid can exert a significant influence, primarily during the oxidative addition and transmetalation steps.
This influence is attributed to a chelation effect, where the oxygen atom of the methoxy group coordinates with the palladium catalyst.[2][3] This intramolecular interaction can alter the geometry and electron density of the palladium center, thereby affecting the kinetics and selectivity of the reaction.
Several studies have suggested that this chelation can lead to the formation of a more stable and reactive palladacycle intermediate.[3] This stabilization can be particularly beneficial in reactions involving challenging substrates, such as sterically hindered aryl chlorides. The coordination of the methoxy group can effectively "lock" the palladium catalyst in close proximity to the reactive site, facilitating the subsequent steps of the catalytic cycle.
This chelation effect has been observed to influence the regioselectivity and atropisomerism in the synthesis of biaryl compounds.[2] By pre-organizing the transition state, the ortho-methoxy group can direct the coupling to occur in a specific orientation, leading to a higher selectivity for a particular isomer.
Below is a diagram illustrating the proposed chelation effect of the ortho-methoxy group during the Suzuki-Miyaura catalytic cycle.
Caption: Proposed chelation of the ortho-methoxy group.
Performance Comparison: The ortho-Anisyl Moiety vs. Unsubstituted Analogs
To quantify the impact of the ortho-methoxy group, we present a comparative analysis of reaction yields and times for the Suzuki-Miyaura coupling of an aryl bromide with and without this substituent. The following data is a synthesis of typical results reported in the literature and serves to illustrate the general trend.
| Entry | Aryl Bromide | Boronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Bromobenzene | Phenylboronic acid | Biphenyl | 12 | 85 |
| 2 | 2-Bromoanisole | Phenylboronic acid | 2-Methoxybiphenyl | 8 | 92 |
| 3 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 12 | 88 |
| 4 | 2-Bromoanisole | 4-Methylphenylboronic acid | 2-Methoxy-4'-methylbiphenyl | 8 | 95 |
As the data suggests, the presence of the ortho-methoxy group (Entries 2 and 4) can lead to both a reduction in reaction time and an increase in product yield compared to its unsubstituted or para-substituted counterparts (Entries 1 and 3). This enhancement is attributed to the chelation-assisted stabilization of the palladium catalyst and the resulting acceleration of the catalytic cycle.
Experimental Protocol: A Comparative Study
To provide a practical framework for investigating the ortho-anisyl effect, we outline a detailed experimental protocol for a comparative Suzuki-Miyaura coupling study. This procedure can be adapted to a wide range of substrates.
Materials:
-
Aryl Bromide (with and without ortho-methoxy group, 1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow:
Caption: General workflow for the comparative Suzuki study.
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Seal the flask with a rubber septum and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and add 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
This protocol provides a reliable method for directly comparing the reactivity of aryl bromides with and without the ortho-methoxy substituent under identical conditions, allowing for a clear assessment of the chelation effect.
Conclusion
The ortho-methoxy group, while seemingly a simple substituent, plays a significant and often advantageous role in Suzuki-Miyaura cross-coupling reactions. Its ability to chelate to the palladium catalyst can lead to enhanced reaction rates, higher yields, and improved selectivity. For researchers in synthetic chemistry and drug development, understanding and leveraging this "ortho-anisyl advantage" can be a powerful strategy for optimizing synthetic routes to complex molecular targets. By carefully considering the electronic and steric effects of substituents, chemists can further refine this already powerful reaction to meet the ever-increasing demands of modern chemical synthesis.
References
- Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
- Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki–Miyaura cross-coupling reaction: a personal account. Tetrahedron2002, 58 (48), 9633-9695. [Link]
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews2002, 102 (5), 1359-1470. [Link]
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition2001, 40 (24), 4544-4568. [Link]
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008, 41 (11), 1461-1473. [Link]
- Tyrell, E.; Brookes, P. The synthesis and applications of Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry2004, 2 (8), 1075-1083. [Link]
- Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews2008, 108 (1), 288-325. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Majek, M.; von Wangelin, A. J. On the Mechanism of the Suzuki–Miyaura Reaction: A Case of a Chelate-Assisted Oxidative Addition of Aryl Halides. Chemistry – A European Journal2014, 20 (17), 4940-4944. [Link]
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition2007, 46 (29), 5559-5562. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Ciszewski, G.; Szostak, M. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry2018, 14, 2384-2393. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Methoxy-4,6-dimethylphenyl)boronic Acid
As researchers and drug development professionals, our work with novel chemical entities like (2-Methoxy-4,6-dimethylphenyl)boronic acid is foundational to innovation. However, our responsibility extends beyond the synthesis and application of these compounds to their entire lifecycle, culminating in safe and compliant disposal. Improper chemical waste management not only poses significant risks to personnel and the environment but can also lead to severe regulatory penalties.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste streams. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to ensure that your laboratory practices are safe, compliant, and environmentally responsible.
Hazard Assessment and Core Principles of Disposal
Understanding the inherent risks of a chemical is the first step toward managing it safely. While a specific, comprehensive toxicological profile for this compound is not extensively published, we can infer its potential hazards from the known properties of similar arylboronic acids.
Inferred Hazards: Based on safety data sheets (SDS) for structurally related compounds like (2-Methoxy-4-methylphenyl)boronic acid and 2-Methoxyphenylboronic acid, it is prudent to handle this compound as a substance that is:
-
Harmful if swallowed. [2]
Boronic acids as a class are generally stable but can be susceptible to oxidation and protodeboronation (cleavage of the C-B bond), particularly in the presence of heat or bases.[4][5] Therefore, the core principle of disposal is risk mitigation through chemical segregation and containment .
Table 1: Hazard Profile and Handling Summary
| Hazard Classification | Description | Handling Precaution |
| Acute Toxicity, Oral | Harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Skin Irritation | Causes skin irritation.[2][3] | Wear protective gloves and clothing.[3][6] |
| Eye Irritation | Causes serious eye irritation.[2][3] | Wear safety goggles or a face shield.[6][7] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Handle in a well-ventilated area, preferably a chemical fume hood.[8] Avoid breathing dust. |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong bases.[9] | Segregate from incompatible chemicals during storage and disposal.[10] |
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, donning the appropriate PPE is mandatory. The goal is to create a barrier between you and the potential hazard.
-
Eye Protection: Chemical safety goggles are required at a minimum. A face shield should be worn over goggles if there is a risk of splashing.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for tears or holes before use and change them immediately if contamination occurs.[7]
-
Body Protection: A fully buttoned, flame-resistant lab coat should be worn, along with long pants and closed-toe shoes to protect the skin from accidental spills.[7]
-
Respiratory Protection: If handling the solid compound outside of a fume hood where dust may be generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required to prevent inhalation.[7]
Step-by-Step Disposal Protocol
The fundamental rule of laboratory waste is that it must be managed in accordance with the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of hazardous waste in regular trash or down the sewer.[1] All waste containing this compound must be collected as hazardous chemical waste.
Workflow for Waste Disposal
Caption: Decision workflow for segregating and managing this compound waste.
Methodology
A. Solid Waste (Unused Reagent, Contaminated Weigh Boats, Wipes):
-
Designate a Container: Use a wide-mouthed, high-density polyethylene (HDPE) container with a secure, screw-on lid. The container must be clean, dry, and chemically compatible with the waste.[1]
-
Transfer Waste: Carefully transfer the solid waste into the designated container. If transferring the powder, perform this action inside a chemical fume hood to minimize dust generation and inhalation risk.[6]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[10] Fill it out completely with:
-
Storage: Keep the container tightly sealed except when adding waste.[10] Store it in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials like strong bases and oxidizers.[10]
B. Liquid Waste (Solutions in Organic Solvents, Aqueous Solutions):
-
NEVER Dispose Down the Drain: Boronic acids and their organic solvents must not be poured down the sink.[11] This practice is a violation of environmental regulations and can harm aquatic ecosystems.[1][12]
-
Designate a Container: Use a sturdy, leak-proof container with a screw-top cap that is compatible with the solvents used (e.g., an HDPE container for many organic solvents).
-
Secondary Containment: All liquid waste containers must be kept in a secondary containment bin to catch any potential leaks.[10]
-
Collection and Labeling: Collect the liquid waste in the designated container. Do not mix incompatible waste streams. Label the container as described for solid waste, listing all chemical components, including solvents.
-
Storage: Keep the container sealed and stored in the SAA. Do not store more than 55 gallons of hazardous waste in your laboratory's SAA.[11]
Decontamination of Empty Containers
An "empty" container that held this compound is not considered regular trash until it has been properly decontaminated.
-
Initial Rinse: The first rinse of the empty container is the most critical step. Rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue.
-
Collect Rinseate as Hazardous Waste: This first rinseate must be collected and disposed of as hazardous chemical waste.[8][10][11] Add it to your designated liquid waste container for this chemical stream.
-
Subsequent Rinses: For acutely hazardous waste, a triple rinse is required.[11] While this compound is not typically classified as acutely hazardous, adopting a triple-rinse procedure is a best practice. The second and third rinses can often be disposed of as non-hazardous waste, but you must consult your institution's specific guidelines.
-
Final Disposal: Once the container is fully rinsed and air-dried in a fume hood, obliterate or remove the original label.[10][11] It can then be disposed of as regular solid waste or recycled, according to your facility's policy.[10]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.
-
Small Spills (Manageable by Lab Personnel):
-
Ensure you are wearing the appropriate PPE.[13]
-
If the spill is a solid, gently cover it with an absorbent material to prevent dust from becoming airborne.[7]
-
If a liquid, contain the spill using a spill kit absorbent.
-
Carefully sweep or wipe up the material, working from the outside in.
-
Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with soap and water, and wipe it down.
-
Wash your hands thoroughly after the cleanup is complete.[7]
-
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or environmental health.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- American Chemical Society (ACS). Regulation of Laboratory Waste.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- BenchChem. (2025). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- IsoLab. Boric Acid Safety Operating Procedure.
- Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.
- Leach, A., & Noonan, G. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet for (2-Formylphenyl)boronic acid.
- CymitQuimica. (2024, December 19). Safety Data Sheet for (2-Methoxy-4-methylphenyl)boronic acid.
- Cole-Parmer. Material Safety Data Sheet for (2-Methylpropyl)boronic acid, 98%.
- Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Methoxyphenylboronic acid.
- Benchchem. Essential Procedures for the Proper Disposal of ARI-3531.
- Cole-Parmer. Material Safety Data Sheet for Isopropylboronic acid.
- Lab Alley. (2025). How To Safely Dispose of Boric Acid.
- Steingraber, S., et al. (2023). Organic chemicals jeopardize the health of freshwater ecosystems on the continental scale. Proceedings of the National Academy of Sciences.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
- 12. Organic chemicals jeopardize the health of freshwater ecosystems on the continental scale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IsoLab - Boric Acid [isolab.ess.washington.edu]
A Comprehensive Guide to the Safe Handling of (2-Methoxy-4,6-dimethylphenyl)boronic acid
For researchers and professionals in drug development, the ability to handle chemical reagents with confidence and safety is paramount. This guide provides an in-depth, procedural framework for the safe handling of (2-Methoxy-4,6-dimethylphenyl)boronic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.
Understanding the Risks: Hazard Profile of this compound
This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, like all chemicals, it possesses inherent hazards that must be respected. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] Some boronic acids have also been found to be potential mutagens, warranting a cautious approach to handling.[2][3][4]
A thorough understanding of these hazards is the first step toward mitigating risk. The following table summarizes the key hazard information based on available safety data sheets for similar compounds.
| Hazard Statement | GHS Classification | Rationale and Precautionary Measures |
| Causes serious eye irritation | Eye Irrit. 2A | Direct contact can cause significant irritation. Always wear chemical safety goggles.[1] |
| Causes skin irritation | Skin Irrit. 2 | Prolonged or repeated contact can lead to skin irritation. Wear appropriate chemical-resistant gloves and a lab coat.[1] |
| May cause respiratory irritation | STOT SE 3 | Inhalation of dust can irritate the respiratory tract. Handle in a well-ventilated area, preferably a fume hood, and use respiratory protection if dust generation is unavoidable. |
| May cause an allergic skin reaction | Skin Sens. 1 | Some individuals may develop an allergic reaction upon skin contact.[1] |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.[5][6][7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5][6][8] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5][6] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes.[5] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) may be required if handling large quantities or if dust is generated.[6][9] | Minimizes the risk of inhaling irritating dust particles. |
Procedural Workflow for Safe Handling
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following step-by-step guide provides a framework for safe laboratory practice.
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation : Before handling the chemical, ensure that a certified chemical fume hood is in proper working order.[8][10] All necessary equipment, such as spatulas, weighing paper, and reaction vessels, should be clean and readily accessible within the hood to minimize movement and potential for spills. Confirm the location and accessibility of the nearest safety shower and eyewash station.[5]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.[5] Inspect gloves for any signs of damage before use.
-
Chemical Handling :
-
Perform all manipulations, including weighing and transferring, inside a chemical fume hood to prevent the inhalation of dust.[10]
-
When transferring the solid, use a spatula to minimize the generation of airborne dust.[5] Avoid pouring the solid directly from the container.
-
Keep the container of this compound tightly closed when not in use to prevent contamination and potential release.[5][8]
-
-
Post-Handling : After completing the experimental work, thoroughly clean the work area to remove any residual chemical. Decontaminate all equipment used in the process.
-
Doffing PPE : Remove personal protective equipment in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.
Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including weighing paper, gloves, and disposable equipment, must be collected in a designated and clearly labeled hazardous waste container.[10][11]
-
Liquid waste containing this compound should also be collected in a separate, appropriately labeled hazardous waste container. Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]
Disposal Procedure:
-
For small quantities of pure boric acid, some local regulations may permit disposal down the drain with copious amounts of water after neutralization with a mild base like sodium bicarbonate.[11] However, for this compound and its derivatives, it is crucial to consult and adhere to your local and institutional disposal regulations.[9]
-
Contaminated materials and larger quantities of the chemical should be disposed of as hazardous waste through your institution's EHS office.[10][11]
Empty Container Decontamination:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10]
-
The first rinseate must be collected and disposed of as hazardous waste.[10] Subsequent rinses may also need to be collected depending on institutional guidelines.
-
After thorough cleaning, the original label on the container should be defaced before disposal or recycling.[10]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Spills : Evacuate the area and prevent entry. For small spills, and if it is safe to do so, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] For larger spills, contact your institution's EHS department immediately.
By integrating these safety protocols and operational plans into your daily laboratory work, you contribute to a culture of safety and scientific excellence.
References
- Lab Alley. How To Safely Dispose of Boric Acid. [Link]
- Sciencing. Disposal Of Boric Acid. [Link]
- Chemtalk. Boric acid. [Link]
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
- ACS Publications. Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development. [Link]
- Sciencemadness Wiki. Proper disposal of chemicals. [Link]
- PubMed Central.
- Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
- Wikipedia. Boronic acid. [Link]
- PubMed.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aksci.com [aksci.com]
- 9. sciencing.com [sciencing.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
2)
2)
2)
2)


